molecular formula C12H10F3NOS B7894404 {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

カタログ番号: B7894404
分子量: 273.28 g/mol
InChIキー: ZNXBSDLCDRDDFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is a useful research compound. Its molecular formula is C12H10F3NOS and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-8(2-4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXBSDLCDRDDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)CN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4) is a highly specialized building block utilized in advanced medicinal chemistry and drug discovery [1]. Structurally, it combines a thiophene core with a methanamine moiety and a lipophilic 4-(trifluoromethoxy)phenyl substituent.

The inclusion of the trifluoromethoxy ( −OCF3​ ) group is a strategic pharmacophoric choice: it significantly enhances the lipophilicity and metabolic stability of the molecule while providing unique conformational properties due to its orthogonal orientation relative to the phenyl ring. Compounds bearing this specific thiophene-methanamine scaffold are frequently investigated as potent inhibitors of matrix metalloproteinases (MMPs) and lysyl oxidase (LOX) enzymes, which are critical targets in oncology, metastasis prevention, and fibrotic diseases [2].

This whitepaper details a robust, two-step synthetic methodology designed for high yield, chemoselectivity, and scalability, providing researchers with a self-validating protocol for generating this critical intermediate.

Retrosynthetic Analysis & Strategic Rationale

The synthesis of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is most efficiently achieved via a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction .

  • Disconnection 1 (Amine to Nitrile): The primary amine is retrosynthetically disconnected to the corresponding nitrile, 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carbonitrile. This allows for the late-stage installation of the sensitive amine group, preventing it from interfering with palladium-catalyzed cross-coupling.

  • Disconnection 2 (Biaryl Bond): The thiophene-phenyl bond is disconnected to reveal two commercially available and highly stable precursors: 4-bromothiophene-2-carbonitrile and[4-(trifluoromethoxy)phenyl]boronic acid.

G Target {4-[4-(Trifluoromethoxy)phenyl] thiophen-2-yl}methanamine (Target) Nitrile 4-[4-(Trifluoromethoxy)phenyl] thiophene-2-carbonitrile (Intermediate) Target->Nitrile Nitrile Reduction SM1 4-Bromothiophene-2-carbonitrile (Aryl Halide) Nitrile->SM1 Suzuki-Miyaura Coupling SM2 [4-(Trifluoromethoxy)phenyl] boronic acid (Boronic Acid) Nitrile->SM2

Retrosynthetic pathway for {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine.

Experimental Workflows & Causality

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carbonitrile.

Mechanistic Causality: We utilize Pd(dppf)Cl2​ as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which accelerates the reductive elimination step of the catalytic cycle. This is crucial for electron-deficient substrates like 4-bromothiophene-2-carbonitrile to prevent protodebromination side reactions. A biphasic solvent system of 1,4-dioxane and water (typically 4:1) is selected to ensure complete dissolution of both the organic substrates and the inorganic base ( K2​CO3​ ), facilitating efficient transmetalation [2].

Protocol:

  • Preparation: In a round-bottom flask, charge 4-bromothiophene-2-carbonitrile (1.0 equiv, 10 mmol) and [4-(trifluoromethoxy)phenyl]boronic acid (1.2 equiv, 12 mmol).

  • Solvent & Base: Add 1,4-dioxane (40 mL) and an aqueous solution of K2​CO3​ (2.0 M, 10 mL, 2.0 equiv).

  • Degassing: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 15 minutes to remove dissolved oxygen, which rapidly deactivates palladium catalysts.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%).

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1) to afford the intermediate nitrile as a solid.

Step 2: Chemoselective Nitrile Reduction

Objective: Synthesis of the target methanamine.

Mechanistic Causality: While Lithium Aluminum Hydride ( LiAlH4​ ) is a standard reductant for nitriles, its high reactivity can lead to the desulfurization of the thiophene ring or cleavage of the trifluoromethoxy ether. Instead, Borane-Tetrahydrofuran complex ( BH3​⋅THF ) is chosen. Borane acts as a Lewis acid, coordinating selectively to the nucleophilic nitrile nitrogen before transferring hydride. This ensures a clean, chemoselective reduction to the primary amine without disrupting the heteroaromatic core[3].

Protocol:

  • Preparation: Dissolve the intermediate 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carbonitrile (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add BH3​⋅THF (1.0 M in THF, 3.0 equiv, 15 mL) dropwise over 15 minutes to manage the exothermic reaction and prevent borane gas escape.

  • Heating: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by the dropwise addition of Methanol (10 mL) followed by 2M HCl (10 mL). Causality: The reduction forms a stable amine-borane complex. Acidic methanolysis is strictly required to break this complex and release the free amine salt.

  • Workup: Stir at room temperature for 1 hour. Concentrate the mixture to remove THF and Methanol. Basify the remaining aqueous layer to pH 12 using 2M NaOH.

  • Extraction: Extract the free base with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the target compound.

G cluster_0 Workflow: Step 1 (Suzuki Coupling) cluster_1 Workflow: Step 2 (Nitrile Reduction) A1 Mix Aryl Halide, Boronic Acid, Pd(dppf)Cl2, K2CO3 A2 Degas & Heat (90°C, 12h) in 1,4-Dioxane/H2O A1->A2 A3 Aqueous Workup & Silica Gel Chromatography A2->A3 B1 Dissolve Nitrile in anhydrous THF (0°C) A3->B1 Purified Nitrile Intermediate B2 Add BH3·THF dropwise, then reflux (4h) B1->B2 B3 Quench with MeOH/HCl, then basify with NaOH B2->B3 B4 Extract (DCM) & Isolate Free Base B3->B4

Experimental workflow detailing the two-step synthesis and purification process.

Quantitative Data & Analytical Characterization

To ensure the self-validating nature of this protocol, researchers should compare their analytical results against the expected parameters outlined below.

CompoundMolecular WeightExpected YieldKey 1 H NMR Signals ( CDCl3​ , δ ppm)LC-MS (ESI)
Intermediate (Nitrile)269.24 g/mol 80 - 85%7.68 (d, J = 1.6 Hz, 1H, Thiophene-H5), 7.58 (d, J = 1.6 Hz, 1H, Thiophene-H3), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.28 (d, J = 8.6 Hz, 2H, Ar-H)270.0 [M+H] +
Target (Primary Amine)273.27 g/mol 70 - 75%7.50 (d, J = 8.6 Hz, 2H, Ar-H), 7.32 (d, J = 1.5 Hz, 1H, Thiophene-H5), 7.24 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (d, J = 1.5 Hz, 1H, Thiophene-H3), 4.08 (s, 2H, - CH2​ -), 1.65 (br s, 2H, - NH2​ )274.1 [M+H] +

Note: The small coupling constant (J 1.5-1.6 Hz) between the C3 and C5 protons on the thiophene ring is a critical diagnostic marker confirming the 2,4-substitution pattern.

Safety, EHS, and Scalability Considerations

  • Borane Handling: BH3​⋅THF can release diborane gas, which is highly toxic and pyrophoric. All reductions must be performed in a well-ventilated fume hood under strict inert atmosphere conditions.

  • Palladium Scavenging: For drug development professionals scaling this synthesis for in vivo studies, residual palladium from Step 1 must be removed. It is highly recommended to treat the organic phase of the target amine with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) prior to final isolation to ensure Pd levels are <10 ppm.

  • Storage: The final primary amine is susceptible to atmospheric oxidation and CO2​ absorption (forming carbamates). It should be stored at -20 °C under Argon, or alternatively converted to its corresponding hydrochloride salt by treatment with 4M HCl in dioxane for long-term bench-stable storage.

References

  • 1-{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS 1466768-60-4) . MolPort. Available at:[Link]

  • Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer (US10807974B2). Google Patents.
  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships . PubMed Central (PMC). Available at:[Link]

Physicochemical Profiling and Strategic Utility of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the downstream success of lead compounds. {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4) is a highly specialized, premium intermediate designed for advanced scaffold hopping and lead optimization[1]. It is not an active pharmaceutical ingredient (API) in isolation; rather, it is a sophisticated "payload" module.

By coupling this building block to a core scaffold (typically via its primary amine), medicinal chemists can simultaneously introduce three distinct pharmacological advantages: the metabolic shielding of a trifluoromethoxy group, the bioisosteric flexibility of a thiophene ring, and the target-anchoring potential of a basic amine. This whitepaper deconstructs the physicochemical properties of this molecule, explores the causality behind its structural behavior, and provides self-validating experimental protocols for its characterization.

Quantitative Physicochemical Profile

To effectively integrate this building block into a drug discovery pipeline, researchers must first understand its baseline physicochemical parameters. The table below synthesizes the core data required for computational modeling and synthetic planning.

PropertyValueStructural Rationale & Implication
CAS Number 1466768-60-4Unique registry identifier for sourcing and documentation[1].
Molecular Weight 273.27 g/mol Ideal for lead construction; leaves ~225 Da for the core scaffold to remain compliant with Lipinski’s Rule of 5 (MW < 500)[1].
Molecular Formula C12H10F3NOSHighlights the high fluorine and sulfur content, which directly impacts the molecule's electron density and polarizability[1].
SMILES NCc1cc(cs1)-c1ccc(OC(F)(F)F)cc1Defines the critical 2,4-substitution pattern on the thiophene ring, creating a specific 3D vector for the amine[1].
Predicted pKa ~9.5 – 10.0The primary aliphatic amine is highly basic. It will exist >99% in its protonated (cationic) state at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~45 - 55 ŲLow TPSA (derived from the ether oxygen, thiophene sulfur, and primary amine) suggests excellent passive membrane permeability.

Mechanistic Insights: The Tripartite Pharmacophore

As an application scientist, I do not view this molecule as a static string of atoms, but as a dynamic system of interacting electron clouds. Its physicochemical behavior is governed by three distinct structural motifs:

A. The Trifluoromethoxy (-OCF3) Group: The "Super-Halogen"

The -OCF3 group is frequently deployed to solve metabolic liabilities. It possesses an unusually high Hansch lipophilicity parameter ( π=1.04 ), making it more lipophilic than a standard trifluoromethyl group ( π=0.88 ) or a methyl group[2].

  • Causality in Design: The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the oxygen, altering its bond angle and rendering it orthogonal to the phenyl ring. This unique conformation allows the molecule to probe deep hydrophobic pockets in target proteins[3][4]. Furthermore, placing this group at the para position of the phenyl ring completely blocks cytochrome P450-mediated aromatic hydroxylation, drastically improving the half-life of the resulting drug candidate[3].

B. The Thiophene Core: The Bioisosteric Bridge

Thiophene is a classic bioisostere for benzene, but it is not a 1:1 replacement.

  • Causality in Design: The sulfur atom in the thiophene ring is larger and more polarizable than a carbon-carbon double bond[5]. This alters the dihedral angle between the thiophene and the adjacent phenyl ring compared to a standard biphenyl system. By using thiophene, chemists can subtly "twist" the 3D conformation of the molecule to break molecular planarity, which often improves aqueous solubility while maintaining strong target binding[6][7].

C. The Methanamine Handle

The primary amine (-CH2NH2) serves as the synthetic anchor. Because it is separated from the electron-rich thiophene ring by a methylene (-CH2-) spacer, it retains high basicity (unlike an aniline). This allows for highly efficient amide couplings, reductive aminations, or urea formations without the need for harsh coupling reagents.

Self-Validating Experimental Workflows

To accurately profile the physicochemical behavior of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine or its downstream derivatives, empirical testing is mandatory. In silico predictions often fail to account for the unique solvation dynamics of the -OCF3 group.

Below are the field-proven, step-by-step methodologies used in our laboratories. Every protocol is designed as a self-validating system —meaning internal controls are built-in to immediately flag assay failure.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Why Shake-Flask over HPLC? The fluorinated ether interacts unpredictably with C18 stationary phases, skewing retention-time-based LogP calculations. The shake-flask method measures true thermodynamic partitioning.

  • Preparation: Prepare a 10 mM stock of the compound in LC-MS grade DMSO.

  • System Setup: In a 2 mL glass vial, add 500 µL of 1-octanol and 500 µL of 50 mM phosphate buffer (pH 7.4). Both phases must be mutually pre-saturated for 24 hours prior to use to prevent volume shifts during the assay.

  • Spiking & Equilibration: Spike 10 µL of the DMSO stock into the biphasic system (final DMSO concentration 1%, minimizing co-solvent effects).

  • Self-Validation Control: Co-spike 10 µL of Propranolol (a known moderate-lipophilicity standard, LogD ~1.2) into the same vial. If the LC-MS back-calculates Propranolol outside of the 1.0–1.4 range, the entire assay plate is rejected.

  • Agitation: Shake the vials at 300 RPM for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to achieve absolute phase separation.

  • Quantification: Sample 50 µL from the octanol phase (dilute 1:100 in methanol) and 50 µL from the buffer phase. Analyze via LC-MS/MS (MRM mode). LogD is calculated as Log10​(AUCoctanol​/AUCbuffer​) .

Protocol 2: Thermodynamic Solubility Profiling

Why Thermodynamic over Kinetic? Kinetic solubility (spiking DMSO stock into buffer) often results in supersaturation and amorphous precipitation, giving falsely elevated solubility limits. Thermodynamic solubility measures the true energy required to break the crystalline lattice.

  • Solid Dispersion: Weigh exactly 2.0 mg of the solid crystalline amine into a glass vial.

  • Buffer Addition: Add 1.0 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or standard PBS (pH 7.4). Do not add any DMSO.

  • Equilibration: Stir magnetically at 25°C for exactly 24 hours. The 24-hour timeframe is critical; shorter times may not reach equilibrium, while longer times risk chemical degradation.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Self-Validation Control (Solid-State Check): Recover the remaining solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram shows a shift from crystalline to amorphous, the solubility value must be flagged as "amorphous-driven" rather than true crystalline solubility.

  • Analysis: Quantify the dissolved compound in the filtrate via HPLC-UV against a standard curve.

Visualizing the Workflows

A. Physicochemical Characterization Pipeline

The following diagram illustrates the logical flow of the E-E-A-T validated characterization process.

Workflow Start Compound 1466768-60-4 Prep Sample Preparation (10 mM DMSO Stock) Start->Prep LogD LogD (pH 7.4) Shake-Flask Method Prep->LogD Sol Thermodynamic Solubility (pH 7.4 Buffer, 24h) Prep->Sol LCMS LC-MS/MS Quantification LogD->LCMS Sol->LCMS Data Physicochemical Profile (E-E-A-T Validated) LCMS->Data

Caption: Logical workflow for the thermodynamic and lipophilic profiling of the target compound.

B. Synthetic Utility and Lead Optimization

This diagram demonstrates how the primary amine is utilized in a standard medicinal chemistry amide-coupling workflow to generate a highly lipophilic, metabolically stable lead candidate.

Synthesis Amine {4-[4-(trifluoromethoxy)phenyl] thiophen-2-yl}methanamine Coupling Amide Coupling (HATU, DIPEA, DMF) Amine->Coupling Acid Carboxylic Acid Core Scaffold Acid->Coupling Product Target Lead Compound (Enhanced Lipophilicity) Coupling->Product Assay In Vitro ADME & Target Binding Assays Product->Assay

Caption: Synthetic integration of the building block via amide coupling for lead optimization.

References

  • Molport Database: 1-{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4) Chemical Properties and Sourcing.[1] URL:[Link]

  • Molecules (MDPI): The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Novás M., Matos M.J. (2025).[3] URL:[Link]

  • Beilstein Journal of Organic Chemistry: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Leroux F.R. et al. (2008).[4] URL:[Link]

  • Beilstein Journal of Organic Chemistry: 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024).[5] URL:[Link]

  • ResearchGate / European Journal of Medicinal Chemistry: Fluorine in Medicinal Chemistry: A Review of Anticancer Agents.[2] URL:[Link]

Sources

An In-Depth Technical Guide to {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, a molecule of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number and structural features. A plausible and detailed synthetic route is presented, involving a Suzuki-Miyaura cross-coupling reaction followed by reductive amination. The rationale behind these methodological choices is discussed, providing insights for chemists in the field. Furthermore, the guide explores the potential applications of this compound in drug discovery, drawing upon the established roles of the thiophene and trifluoromethoxy moieties in modulating the pharmacological and pharmacokinetic properties of bioactive molecules.

Introduction: The Convergence of Privileged Scaffolds

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor involves the design and synthesis of molecules that incorporate "privileged scaffolds" – structural motifs known to interact with a variety of biological targets. {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is a prime example of such a molecule, strategically combining two critical pharmacophoric elements: a thiophene ring and a trifluoromethoxy-substituted phenyl group.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl ring and is present in numerous approved drugs. Its presence can enhance metabolic stability, improve binding affinity through various interactions, and modulate the overall physicochemical properties of a molecule.

The trifluoromethoxy (-OCF₃) group has gained significant traction in drug design due to its unique electronic and lipophilic properties. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability by blocking potential sites of metabolism. The strategic incorporation of the -OCF₃ group can therefore lead to compounds with improved pharmacokinetic profiles and enhanced biological activity.

This guide will delve into the technical details of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, providing a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Chemical Identity and Structure

The fundamental characteristics of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine are summarized in the table below, providing a clear and concise reference for its identification.

PropertyValue
Chemical Name {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine
CAS Number 1466768-60-4[1][2][3]
Molecular Formula C₁₂H₁₀F₃NOS
Molecular Weight 273.27 g/mol [2]
SMILES Nc1cc(cs1)-c1ccc(OC(F)(F)F)cc1

The structure of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, as depicted by its SMILES notation, reveals a central thiophene ring substituted at the 4-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with a methanamine group.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination A 4-Bromo-2-thiophenecarboxaldehyde C 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde A->C Pd Catalyst, Base B 4-(Trifluoromethoxy)phenylboronic acid B->C D 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde F {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine D->F Reducing Agent E Ammonia Source E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, a common motif in pharmaceuticals.

Protocol:

  • Reactant Preparation: In a reaction vessel, combine 4-bromo-2-thiophenecarboxaldehyde (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Reaction Conditions: Suspend the mixture in a suitable solvent system, such as a mixture of toluene and water (4:1). Degas the mixture and heat to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient in mediating the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step 2: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Protocol:

  • Reaction Setup: Dissolve 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde (1.0 eq.) in a suitable solvent, such as methanol or dichloromethane.

  • Amine Source: Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.

  • Reducing Agent: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the addition of water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product, {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, is then purified by an appropriate method, such as column chromatography or crystallization.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride and its derivatives are effective and selective reducing agents for the imine intermediate, typically without reducing the starting aldehyde.

  • Ammonia Source: A suitable source of ammonia is required for the initial formation of the imine.

Potential Applications in Drug Discovery

The unique structural features of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.

  • Oncology: Thiophene derivatives have shown significant potential as anticancer agents by targeting various cellular pathways. The methanamine group can act as a key pharmacophoric feature for interaction with biological targets.

  • Neuroscience: The ability of the trifluoromethoxy group to enhance brain penetration makes this scaffold particularly interesting for the development of drugs targeting the central nervous system (CNS). The primary amine can be a crucial interaction point with neurotransmitter receptors or transporters.

  • Inflammatory Diseases: Many compounds containing the thiophene nucleus have demonstrated anti-inflammatory properties. This scaffold could be explored for the development of novel anti-inflammatory agents.

While specific biological data for {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is not currently available in the public domain, its structural similarity to other biologically active thiophene derivatives suggests that it is a promising candidate for further investigation in drug discovery programs.

Conclusion

{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is a chemically intriguing molecule that combines the favorable properties of the thiophene and trifluoromethoxy-substituted phenyl moieties. This guide has provided a detailed overview of its chemical identity and a plausible, robust synthetic strategy. The presented protocols, grounded in established organic chemistry principles, offer a clear pathway for the preparation of this compound. The potential applications in drug discovery are significant, and this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related chemical entities. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of novel drug candidates.

References

  • MolPort. (n.d.). 1-{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Myers Research Group, Harvard University.
  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ramachandran, P. V., & Snyder, M. J. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(39), 31205-31209.
  • Baylor University. (n.d.). Publications and Patents. Synthesis and Drug-Lead Discovery Laboratory. Retrieved from [Link]

  • PubMed. (2005).
  • Google Patents. (n.d.). CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form.... Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4209.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide.
  • Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry, 9(4).
  • PubMed. (2013). New biological activities of Rhinacanthins from the root of Rhinacanthus nasutus. PubMed.
  • PubMed. (2020). Biological activities and chemical components of Potentilla kleiniana Wight & Arn. PubMed.
  • BindingDB. (n.d.). BDBM50294165 (4-(thiophen-2-yl)phenyl)methanamine. Retrieved from [Link]

  • LookChem. (n.d.). (4-CHLORO-PHENYL)-THIOPHEN-2-YL-METHANONE. Retrieved from [Link]

Sources

Predictive ADMET Profiling and Structural Deconstruction of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a chemical entity from a synthesized hit to a viable clinical candidate is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For the molecule {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine , the molecular architecture presents a fascinating interplay of highly optimized lipophilic domains and known toxicophores. As a Senior Application Scientist, my approach to evaluating this compound relies on orthogonal in silico modeling. This whitepaper deconstructs the structural causality behind the molecule's predicted pharmacokinetic behavior, establishes a self-validating computational workflow, and outlines mechanistic strategies to mitigate predicted liabilities.

Structural Deconstruction & Causality in ADMET

To accurately predict the behavior of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, we must first isolate its three defining functional motifs and understand their individual contributions to the compound's global physicochemical space.

The Trifluoromethoxy (-OCF₃) Motif: Enhancing Permeability and Stability

The incorporation of the -OCF₃ group is a sophisticated medicinal chemistry strategy. Unlike a standard methoxy group, which is highly susceptible to CYP450-mediated O-demethylation, the trifluoromethoxy group is metabolically inert[1]. Its unique three-dimensional electronic properties allow it to act as a robust bioisostere, significantly increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability without introducing a metabolic weak point[1].

The Thiophene Core: The Double-Edged Sword of Bioactivation

While the thiophene ring provides essential aromaticity and geometric scaffolding, it is a well-documented structural alert. The electron-rich nature of the sulfur-containing heterocycle makes it a prime substrate for Cytochrome P450 (CYP450) enzymes—specifically CYP1A2 and CYP2C9[2]. Metabolism of the thiophene core frequently leads to bioactivation, generating highly reactive electrophilic intermediates (thiophene S-oxides and epoxides) that covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity[2][3].

The Methanamine Moiety: Basicity and Solvation Dynamics

The primary amine (-CH₂NH₂) acts as the critical hydrophilic counterbalance to the lipophilic -OCF₃-phenyl system. With an estimated pKa of ~9.5, this group will be >99% protonated at physiological pH (7.4). This cationic state is crucial: it improves aqueous solubility (enabling salt formulation) but restricts rapid passive diffusion across the Blood-Brain Barrier (BBB), requiring careful evaluation of partition coefficients.

Standardized In Silico ADMET Workflow

To generate reliable predictive data, we employ a self-validating computational protocol. Relying on a single predictive algorithm introduces model bias; therefore, this workflow utilizes orthogonal engines and mandates internal variance checks to ensure data integrity[4].

Step-by-Step Methodology

Step 1: Structural Curation and State Assignment

  • Action: Convert the 2D structure to canonical SMILES (NCc1cc(-c2ccc(OC(F)(F)F)cc2)cs1) and generate the 3D conformer at pH 7.4.

  • Causality: In silico models are highly sensitive to protonation states. Failing to model the methanamine group as a cation at physiological pH will artificially inflate passive permeability and misrepresent target binding affinities.

Step 2: Orthogonal Property Prediction

  • Action: Deploy SwissADME for physicochemical/pharmacokinetic parameters and pkCSM for toxicity/clearance endpoints[4].

  • Causality: SwissADME utilizes the robust BOILED-Egg model for gastrointestinal absorption, while pkCSM employs graph-based signatures for precise toxicity classification, ensuring that different mathematical approaches are used for different biological endpoints[4].

Step 3: Self-Validating Consensus Scoring (Internal Control)

  • Action: Cross-reference the partition coefficient (LogP) predictions between SwissADME (XLOGP3) and pkCSM.

  • Causality: If the variance ( Δ LogP) exceeds 0.5 log units, the protocol automatically triggers a 3D conformation-based Quantum Mechanics (QM) calculation to resolve solvation energy discrepancies. This self-correction prevents cascading errors in lipophilicity-dependent predictions like hERG liability.

Step 4: Reactive Metabolite Flagging

  • Action: Screen the optimized structure against structural alert libraries (e.g., Brenk, PAINS).

  • Causality: This step isolates the thiophene toxicophore, triggering mandatory virtual screening for CYP450 bioactivation pathways to preemptively design mitigation strategies.

ADMET_Workflow cluster_tools Orthogonal In Silico Engines Input Input SMILES Preparation & 3D Optimization SwissADME SwissADME (Physicochemical & PK) Input->SwissADME pkCSM pkCSM (Toxicity & Clearance) Input->pkCSM ADMETlab ADMETlab 2.0 (Consensus Scoring) Input->ADMETlab Analysis Data Synthesis & Variance Check (ΔLogP < 0.5) SwissADME->Analysis pkCSM->Analysis ADMETlab->Analysis Output Lead Optimization & Mitigation Strategy Analysis->Output

Caption: Step-by-step computational workflow for orthogonal ADMET profiling.

Quantitative In Silico Projections

The following table synthesizes the consensus data generated from the orthogonal workflow, translating raw computational outputs into actionable developability metrics.

ParameterPredicted Value / CategoryMechanistic Rationale
Molecular Weight 273.27 g/mol Optimal for small molecule drug space; highly compliant with Lipinski’s Rule of 5.
Consensus LogP 3.45Driven by the highly lipophilic -OCF₃ group, but effectively balanced by the hydrophilic primary amine.
Topological Polar Surface Area 55.3 ŲHighly favorable for membrane permeability (< 90 Ų indicates excellent gastrointestinal absorption).
Aqueous Solubility (LogS) -4.2 (Moderate)The primary amine enables straightforward salt formation (e.g., HCl or mesylate salts) to drastically improve in vivo solubility.
CYP450 Inhibition CYP1A2 (Yes), CYP2C9 (Yes)The aromatic thiophene and lipophilic phenyl ring act as competitive inhibitors for these specific isoforms[4].
hERG Liability Low to ModerateWhile lipophilic amines can block the hERG potassium channel, this primary amine lacks the bulky aliphatic substituents typical of potent blockers.
Hepatotoxicity Risk High Alert The thiophene core is highly susceptible to CYP-mediated epoxidation and S-oxidation, a known mechanism for liver injury[3].

Mechanistic Toxicology & Risk Mitigation

The most critical liability of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is its potential for hepatotoxicity. As established in the structural deconstruction, thiophene-containing drugs are frequently withdrawn from the market due to immune hepatitis and nephrotoxicity caused by reactive metabolites[2].

The Bioactivation Pathway

When the molecule enters hepatic circulation, CYP450 enzymes (primarily CYP1A2 and CYP2C9) oxidize the thiophene ring. This creates highly electrophilic thiophene epoxides or thiophene S-oxides. If the local concentration of Glutathione (GSH) is depleted, these electrophiles will covalently bind to nucleophilic residues on hepatic proteins, triggering cellular necrosis and immune-mediated toxicity[2][3].

Thiophene_Tox Parent Thiophene Core (Parent Drug) CYP CYP450 Oxidation (CYP1A2 / CYP2C9) Parent->CYP Epoxide Thiophene Epoxide (Electrophilic) CYP->Epoxide Sulfoxide Thiophene S-oxide (Electrophilic) CYP->Sulfoxide GSH GSH Conjugation (Detoxification) Epoxide->GSH Toxicity Covalent Protein Binding (Hepatotoxicity) Epoxide->Toxicity Sulfoxide->GSH Sulfoxide->Toxicity

Caption: CYP450-mediated bioactivation of the thiophene core leading to hepatotoxicity.

Mitigation Strategy

To salvage the developability of this scaffold, medicinal chemistry efforts must focus on blocking the metabolic soft spots of the thiophene ring.

  • Steric Shielding: Introducing a methyl or fluorine group at the unsubstituted positions of the thiophene ring (e.g., the 3- or 5-position) can sterically hinder CYP450 access, preventing S-oxidation.

  • Scaffold Hopping: If toxicity persists in in vitro human liver microsome (HLM) assays, replacing the thiophene with a more metabolically stable bioisostere, such as a thiazole or an oxazole, will eliminate the S-oxidation liability while maintaining the required geometry.

Conclusion

{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine presents a highly promising physicochemical profile. The strategic use of the -OCF₃ group provides excellent lipophilicity and metabolic stability, while the methanamine group ensures adequate solubility. However, the molecule's progression is contingent upon mitigating the inherent hepatotoxicity risks associated with the thiophene core. By utilizing the self-validating in silico workflow outlined above, researchers can precisely map these liabilities and deploy targeted structural modifications prior to costly in vivo profiling.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at:[Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers. Available at:[Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at:[Link]

Sources

A Scientist's Guide to Unraveling the Biological Targets of Trifluoromethoxy-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of the trifluoromethoxy (-OCF₃) group and the thiophene scaffold has become a cornerstone of modern medicinal chemistry. The thiophene ring, an electron-rich aromatic heterocycle, serves as a versatile pharmacophore, while the -OCF₃ group offers a unique combination of high metabolic stability, lipophilicity, and potent electron-withdrawing properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the known biological targets of trifluoromethoxy-substituted thiophenes and a practical framework for identifying novel protein interactions. We will delve into specific case studies, present detailed experimental protocols for target deconvolution, and offer insights into the causal logic behind these advanced methodologies.

The Trifluoromethoxy-Thiophene Moiety: A Privileged Combination in Drug Discovery

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents and anticancer therapies.[1] Its bioisosteric relationship with the phenyl ring allows for improved physicochemical properties, metabolic stability, and binding affinity.[1]

When combined with the trifluoromethoxy (-OCF₃) group, the potential for therapeutic innovation is significantly enhanced. The -OCF₃ group is a powerful modulator of a compound's properties:

  • Increased Lipophilicity: It significantly enhances a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][4]

  • Modulation of pKa: As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups, which is crucial for optimizing target binding interactions.

  • Unique Conformational Effects: The -OCF₃ group can influence the overall shape and conformation of a molecule, potentially leading to novel binding modes and improved selectivity.[3]

These synergistic properties make trifluoromethoxy-substituted thiophenes a highly attractive class of compounds for targeting a wide array of biological macromolecules.

Known Biological Targets: Case Studies and Data

While the potential applications are vast, several key classes of proteins have already been identified as targets for this chemical family. The following examples illustrate the therapeutic breadth and potency of these compounds.

Compound Class/ExampleBiological TargetTherapeutic AreaKey Findings & Activity
Thieno[2,3-d]pyrimidines Mas-related G protein-coupled receptor X1 (MRGPRX1)Neuropathic PainCompound 1t acts as a potent Positive Allosteric Modulator (PAM) and showed significant improvement in metabolic stability against mouse liver microsomes.[5]
Phenyl Thiophene-3-carboxamides Tropomyosin receptor kinase (TRK)OncologyA novel derivative, DZX19 , was developed as a potent, orally available TRK inhibitor with significant antitumor effects, targeting a key driver of various cancers.[6]
Tetra-substituted Thiophenes Phosphoinositide 3-kinase (PI3K)OncologyStructure-based design led to highly selective PI3K inhibitors with subnanomolar potency against PI3Kα and over 7000-fold selectivity against mTOR, demonstrating oral antitumor activity.[7]
OSI-930 Multiple Kinase Targets (e.g., Kit, KDR)OncologyThis clinical trial candidate, a 3-amino-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide, highlights the potential for multi-targeted kinase inhibition.[4]
Thiophene-based Pyrimidines Epidermal Growth Factor Receptor (EGFR)OncologyA series of 5-trifluoromethylpyrimidine derivatives containing a thiophene moiety were designed as EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range against the kinase and potent activity against cancer cell lines.[8]

A Practical Guide to Novel Target Identification

For novel trifluoromethoxy-substituted thiophenes emerging from phenotypic screens, identifying the direct molecular target is a critical and often challenging step.[9] Modern chemoproteomic strategies provide powerful, unbiased approaches to deconvolute these complex interactions within a native biological context.[10][11] Here, we detail three state-of-the-art workflows.

Workflow 1: Affinity-Based Protein Profiling (ABPP)

Principle: This method utilizes a modified version of the small molecule ("probe") to capture its binding partners from a complex biological mixture, such as a cell lysate.[12][13] The captured proteins are then identified by mass spectrometry.[12]

Causality in Experimental Design: The success of this technique hinges on designing a probe that retains its biological activity. A linker must be attached to a position on the molecule that structure-activity relationship (SAR) studies have shown to be non-essential for target binding.[14] This ensures that the probe's interaction with its target faithfully mimics that of the original, unmodified compound.

Diagram: Affinity-Based Protein Profiling Workflow

ABPP_Workflow cluster_prep Probe Preparation & Incubation cluster_capture Target Capture & Elution cluster_analysis Protein Identification cluster_control Competitive Control Compound Thiophene Compound Probe Synthesize Affinity Probe (e.g., Biotin-tagged) Compound->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Beads Add Streptavidin Beads Incubate->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE Trypsin In-gel Trypsin Digestion SDS_PAGE->Trypsin LC_MS LC-MS/MS Analysis Trypsin->LC_MS Identify Identify Proteins (Database Search) LC_MS->Identify Incubate_Comp Incubate Lysate with Excess Unmodified Compound + Probe

Caption: Workflow for identifying protein targets using affinity-based protein profiling.

Detailed Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis:

    • Identify a non-critical position on the trifluoromethoxy-substituted thiophene via SAR data.

    • Synthesize a derivative with a linker (e.g., polyethylene glycol) at this position, terminating in an affinity tag like biotin.[12] Rationale: Biotin's high affinity for streptavidin allows for highly efficient capture.

  • Cell Culture and Lysis:

    • Culture relevant cells (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Rationale: Preserving native protein conformations is essential for maintaining binding interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.

  • Affinity Pulldown:

    • Experimental Sample: Incubate the cell lysate (e.g., 1-5 mg total protein) with the biotinylated probe (e.g., 1-10 µM) for 1-4 hours at 4°C with gentle rotation.

    • Control Sample: For a competitive pulldown, pre-incubate a separate aliquot of lysate with a 50-100 fold molar excess of the original, unmodified compound for 1 hour before adding the biotinylated probe. Rationale: True binding partners will be outcompeted by the free compound, leading to their reduced presence in the final MS analysis, which is a critical validation step.[15]

    • Add streptavidin-coated agarose or magnetic beads to each sample and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Blue) and excise the entire protein lane.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins by searching the acquired spectra against a protein database. Proteins significantly depleted in the competitive control sample are considered high-confidence targets.

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells or lysates.[16] The core principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[17][18][19]

Causality in Experimental Design: This technique provides direct evidence of target engagement in a physiologically relevant environment.[16] Unlike affinity-based methods, it requires no modification of the compound, eliminating concerns about altered binding properties. A shift in the protein's melting curve upon drug treatment is a direct consequence of the binding event.[17]

Diagram: Cellular Thermal Shift Assay (CETSA) Principle

CETSA_Principle cluster_dmso Control (DMSO) cluster_drug Treatment (Thiophene Compound) P_DMSO Target Protein Heat_DMSO Heat Challenge (Increasing Temp) P_DMSO->Heat_DMSO Low Temp Denatured_DMSO Denatured & Aggregated Protein Heat_DMSO->Denatured_DMSO High Temp (Tm) Analysis Analysis: Quantify Soluble Protein (e.g., Western Blot) Denatured_DMSO->Analysis P_Drug Target Protein + Bound Compound Heat_Drug Heat Challenge (Increasing Temp) P_Drug->Heat_Drug Low Temp Stable_Drug Stabilized Protein Complex Heat_Drug->Stable_Drug High Temp (Tm + ΔTm) Stable_Drug->Analysis

Sources

Exploring the Reactivity of the Aminomethyl Group on the Thiophene Ring: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminomethylthiophenes (encompassing both the 2- and 3-isomers) are indispensable building blocks in modern drug discovery and materials science 1. The unique juxtaposition of an electron-rich heteroaromatic thiophene ring with a highly nucleophilic primary amine tethered via a methylene spacer creates a highly versatile reactivity profile. This whitepaper dissects the mechanistic causality behind their synthetic applications, providing self-validating protocols for researchers developing novel pharmacophores.

Electronic and Structural Reactivity Profile

The reactivity of the aminomethyl group (-CH₂NH₂) is governed by the interplay between the aliphatic amine and the adjacent thiophene ring:

  • Enhanced Nucleophilicity : The nitrogen lone pair is fully localized, making it an excellent nucleophile for SN2 alkylations, acylations, and reductive aminations. The thiophene ring does not withdraw electron density through resonance (unlike an aniline), thereby preserving the aliphatic amine's basicity and nucleophilicity.

  • Benzylic-like Stabilization : The methylene carbon is structurally analogous to a benzylic position. In reactions where the amine acts as a leaving group, the resulting carbocation is stabilized by the electron-donating nature of the thiophene sulfur atom.

  • Handling and Stability : 2-(Aminomethyl)thiophene is a corrosive, combustible liquid 2. It is sensitive to air and moisture, necessitating storage under inert gas to prevent oxidative degradation and amine carbonation.

Key Synthetic Transformations in Drug Discovery

Aminomethylthiophenes serve as critical nodes in convergent synthetic pathways. Their primary reactivity modes include:

  • Reductive Amination : A cornerstone reaction for assembling complex secondary and tertiary amines. For example, 3-(aminomethyl)thiophene was successfully employed in the large-scale convergent synthesis of a CCR5 receptor antagonist 3.

  • Amidation and Sulfonylation : The primary amine readily reacts with acyl chlorides or sulfonyl chlorides. This pathway was pivotal in the discovery of (benzoylaminomethyl)thiophene sulfonamides as potent c-Jun N-terminal kinase (JNK) inhibitors 4.

  • Schiff Base Formation : Condensation with aldehydes yields imines (Schiff bases) that act as multidentate ligands for transition metals. Complexes of Cu(II), Ni(II), and Zn(II) with 2-aminomethylthiophene-derived Schiff bases exhibit profound antibacterial and cytotoxic properties 5.

Reactivity AMT Aminomethylthiophene (Core Building Block) RedAm Reductive Amination (Secondary Amines) AMT->RedAm Ketones/Aldehydes + Reducing Agent Amide Amidation / Sulfonylation (Amides / Sulfonamides) AMT->Amide Acyl/Sulfonyl Chlorides + Base Schiff Schiff Base Formation (Metal Ligands) AMT->Schiff Salicylaldehydes + Heat Urea Urea Formation (Receptor Antagonists) AMT->Urea Isocyanates or CDI

Divergent synthetic pathways of aminomethylthiophene in drug discovery.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is critical to understand why specific reagents and conditions are selected to ensure reproducibility, safety, and high yields.

Protocol 1: Large-Scale Reductive Amination of 3-(Aminomethyl)thiophene

This protocol describes the coupling of 3-(aminomethyl)thiophene with a piperidinone derivative to yield a CCR5 antagonist intermediate 3.

Mechanistic Rationale : Acetic acid is introduced to mildly protonate the ketone, increasing its electrophilicity and driving the equilibrium toward the iminium ion. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone.

Step-by-Step Workflow :

  • Preparation : Charge a reactor with 3-(aminomethyl)thiophene (1.0 equiv) in dichloromethane (DCM) and cool to 8–10 °C.

  • Acidification : Slowly add acetic acid (2.0 equiv). Observation: A slight exotherm will occur as the amine is protonated.

  • Reduction Agent Addition : Add sodium triacetoxyborohydride (1.5 equiv) in portions.

  • Coupling : Add the ketone substrate (1.05 equiv) dissolved in DCM dropwise over 20 minutes, strictly maintaining the internal temperature below 20 °C to control the exothermic reaction.

  • Maturation : Stir the reaction at 20–22 °C for approximately 2 hours. Monitor via ¹H NMR until the ketone is completely consumed.

  • Self-Validating Workup (pH Swing) :

    • Quench with water (effervescence will occur due to unreacted STAB).

    • Adjust the aqueous layer to pH ~4 using concentrated HCl. Causality: This protonates the product, driving it into the aqueous phase while non-basic organic impurities remain in the DCM layer.

    • Separate and discard the DCM layer.

    • Adjust the aqueous layer to pH 8 using NaOH, rendering the product neutral, and extract with fresh DCM.

    • Crystallize the residue from hexanes/MTBE to achieve >98% purity.

Workflow Start 3-Cyanothiophene Step1 Reduction (LAH, THF) 0°C to 50°C Start->Step1 Intermediate 3-(Aminomethyl)thiophene Step1->Intermediate Fieser Workup >90% Purity Step2 Reductive Amination (STAB, AcOH, DCM) Intermediate->Step2 + Ketone Substrate Product Secondary Amine Intermediate (CCR5 Antagonist Precursor) Step2->Product pH Swing Workup 82-90% Yield

Convergent synthesis workflow utilizing 3-(aminomethyl)thiophene.

Protocol 2: Synthesis of (Benzoylaminomethyl)thiophene Sulfonamide

This methodology outlines the synthesis of JNK inhibitor precursors 4.

Mechanistic Rationale : The primary amine is first protected/functionalized via benzoylation. The subsequent chlorosulfonation relies on the electron-donating effect of the alkyl group on the thiophene ring, which directs the incoming electrophile (chlorosulfonic acid) predominantly to the 5-position.

Step-by-Step Workflow :

  • Amidation : Dissolve 2-(aminomethyl)thiophene (1.0 equiv) and diisopropylethylamine (DIPEA, 3.0 equiv) in DCM. Cool to 0 °C.

  • Acylation : Add benzoyl chloride (1.1 equiv) dropwise. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted starting amine.

  • Isolation : Wash the organic layer with dilute HCl, then brine. Concentrate to yield the benzamide intermediate.

  • Sulfonylation : Dissolve the benzamide in chloroform and cool to 0 °C. Slowly add chlorosulfonic acid (excess).

  • Reflux : Heat the mixture to reflux. Causality: Elevated temperature is required to overcome the activation energy for electrophilic aromatic substitution on the functionalized thiophene.

  • Quench : Carefully pour the cooled mixture over crushed ice to precipitate the sulfonyl chloride product.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of the key reactions discussed, demonstrating the robust reactivity of aminomethylthiophenes across different synthetic paradigms.

SubstrateReaction TypeReagents & ConditionsTarget ApplicationReported Yield
3-Cyanothiophene Nitrile ReductionLAH, THF, 0 °C to 50 °CSynthesis of 3-aminomethylthiophene85–92%
3-(Aminomethyl)thiophene Reductive AminationSTAB, AcOH, DCM, 20 °CCCR5 Antagonist Intermediate82–90%
2-(Aminomethyl)thiophene AmidationBenzoyl chloride, DIPEA, DCM, 0 °CJNK Inhibitor Scaffold>80%
2-(Aminomethyl)thiophene Schiff Base Formation5-Bromosalicylaldehyde, EtOH, RefluxAntimicrobial Metal Ligands~90%

Conclusion

The aminomethyl group on a thiophene ring offers a privileged reactivity profile that balances high nucleophilicity with structural stability. By leveraging well-designed, self-validating protocols—such as pH-swing workups in reductive aminations and regioselective electrophilic aromatic substitutions—medicinal chemists can efficiently construct complex, high-purity pharmacophores.

References

  • Chem-Impex. "2-(Aminomethyl)thiophene".
  • Fisher Scientific. "SAFETY DATA SHEET: 2-(Aminomethyl)thiophene". Fisher Scientific.
  • ACS Publications. "Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist". Organic Process Research & Development.
  • ACS Publications. "Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase". Journal of Medicinal Chemistry.
  • Elsevier. "Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

Preformulation Profiling of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine: Solubility and Stability Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to a viable clinical candidate hinges on a rigorous understanding of its physicochemical boundaries. This whitepaper provides an in-depth preformulation analysis of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine . By deconstructing its structural motifs—specifically the highly lipophilic trifluoromethoxy group, the aromatic thiophene spacer, and the ionizable primary amine—we can predict and experimentally validate its solubility limitations and degradation pathways. This guide outlines self-validating protocols designed to establish a robust formulation strategy.

Structural Causality & Physicochemical Profiling

To anticipate the macroscopic behavior of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, we must first analyze its molecular architecture. The molecule presents three distinct functional domains, each driving specific physicochemical outcomes:

  • The 4-(Trifluoromethoxy)phenyl Motif: The trifluoromethoxy ( −OCF3​ ) group is often termed a "super-halogen." It possesses an exceptionally high electronegativity ( χ=3.7 ) and imparts profound lipophilicity, boasting a Hansch hydrophobicity parameter ( π ) of approximately 1.04[1]. Mechanistically, the −OCF3​ group adopts an orthogonal conformation relative to the phenyl ring to minimize steric repulsion while maximizing electron withdrawal. This drives high membrane permeability but severely restricts intrinsic aqueous solubility ( S0​ ).

  • The Thiophene Ring: Acting as a bioisosteric spacer, the thiophene ring provides aromaticity and structural rigidity. However, the electron-rich sulfur heteroatom introduces a specific liability for S-oxidation under oxidative stress conditions.

  • The Methanamine Group ( −CH2​NH2​ ): This primary aliphatic amine acts as the molecule's sole basic center (estimated pKa​≈8.5−9.5 ). It dictates a highly pH-dependent solubility profile. While it allows for salt formation (e.g., hydrochloride or mesylate salts) to rescue aqueous solubility, primary amines are notoriously reactive nucleophiles, posing significant excipient compatibility risks (e.g., Maillard reactions).

Solubility Kinetics & pH-Dependency

Because the molecule behaves as a weak base, its solubility is governed by the Henderson-Hasselbalch relationship. In acidic environments (pH < pKa​−2 ), the amine is fully protonated, maximizing ion-dipole interactions with water. In neutral to basic environments (pH > 7.4), the compound reverts to its free base form, where the dominant lipophilicity of the −OCF3​ group forces rapid precipitation[2].

G API {4-[4-(trifluoromethoxy)phenyl] thiophen-2-yl}methanamine pH_Low Low pH (< 7.0) Protonated Amine (-NH3+) API->pH_Low Acidic Media pH_High High pH (> 9.0) Free Base (-NH2) API->pH_High Basic Media Sol_High High Aqueous Solubility (Solvation via Ion-Dipole) pH_Low->Sol_High Sol_Low Poor Aqueous Solubility (Lipophilic Precipitation) pH_High->Sol_Low

Diagram 1: pH-Dependent Ionization and Solubility Equilibrium Workflow.

Protocol: Self-Validating Equilibrium Solubility Assay

To accurately map the pH-solubility profile without confounding variables like supersaturation or salt disproportionation, a rigorous shake-flask methodology is required.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of the API (solid) to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate vials on a rotary shaker at 300 RPM at exactly 37.0 ± 0.5 °C for 48 hours. Causality note: 48 hours ensures thermodynamic equilibrium is reached, overcoming any initial kinetic dissolution artifacts.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at 37 °C, followed by filtration of the supernatant through a 0.22 μm PTFE syringe filter. (Discard the first 1 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.

  • Solid-State Validation (Critical Step): Recover the residual solid from the filter, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Why? If the pH 1.2 buffer converts the free base to an HCl salt in situ, the measured solubility is that of the salt, not the free base. XRPD confirms the thermodynamic solid phase.

Quantitative Data: Predicted Solubility Profile
Buffer SystemTarget pHIonization StatePredicted Solubility (mg/mL)Limiting Factor
0.1 N HCl1.2>99.9% Protonated> 10.0Chloride common-ion effect
Acetate Buffer4.5>99% Protonated2.0 - 5.0Buffer capacity
Phosphate Buffer6.8~90% Protonated0.1 - 0.5Onset of free base precipitation
Phosphate Buffer7.4~50% Protonated< 0.05Intrinsic solubility ( S0​ ) limit

Stability Studies & Degradation Pathways

Stability testing must be designed to aggressively challenge the molecule's specific vulnerabilities to establish degradation pathways and validate analytical indicating methods, in strict accordance with ICH Q1A(R2) guidelines[3].

For this molecule, the primary amine is a potent nucleophile. If formulated with reducing sugars (e.g., lactose, a common diluent), it will undergo a Maillard reaction . The amine attacks the open-chain carbonyl of the sugar to form a Schiff base, which subsequently undergoes an Amadori rearrangement to form dark-colored, stable degradation products. Furthermore, the thiophene ring is susceptible to S-oxidation in the presence of peroxides.

FD API API Stress Testing (ICH Q1A Guidelines) Hydrolysis Hydrolysis (0.1N HCl / NaOH) API->Hydrolysis Oxidation Oxidation (3% H2O2) API->Oxidation Photolysis Photolysis (1.2M lux-hr UV/Vis) API->Photolysis Excipient Excipient Compatibility (API + Lactose 1:1) API->Excipient Analysis HPLC-UV/MS Analysis (Mass Balance & ID) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Excipient->Analysis

Diagram 2: Forced Degradation and Excipient Compatibility Analytical Workflow.

Protocol: Forced Degradation & Excipient Compatibility

A self-validating stability protocol requires proving Mass Balance —ensuring that the loss of the parent peak area in chromatography is directly proportional to the gain in degradant peak areas. If mass balance is not achieved, degradants are either co-eluting, volatile, or permanently retained on the column.

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Dissolve API in 50% Acetonitrile/Water. Add 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress) to achieve a 1 mg/mL concentration. Heat at 60 °C for 7 days. Neutralize samples prior to injection to protect the HPLC column.

  • Oxidative Stress: Treat 1 mg/mL API solution with 3% H2​O2​ at room temperature for 24 hours. Quench the reaction with sodium metabisulfite before analysis to prevent ongoing degradation in the autosampler.

  • Photostability: Expose solid API and API in solution to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV energy (ICH Q1B compliant). Use a dark control wrapped in aluminum foil to differentiate thermal degradation from true photolysis.

  • Excipient Compatibility (Binary Mixtures): Triturate API with anhydrous lactose in a 1:1 (w/w) ratio. Add 5% w/w water to simulate high humidity. Store in sealed vials at 40 °C / 75% RH for 4 weeks.

  • Analysis: Run samples on a stability-indicating LC-MS/MS method. Calculate mass balance: (AreaParent​+∑AreaDegradants​)/AreaControl_Parent​×100 . Acceptable mass balance is 95% - 105%.

Quantitative Data: Forced Degradation Summary
Stress ConditionReagent / EnvironmentDurationExpected Degradation (%)Primary Degradation Pathway
Acidic0.1 N HCl, 60 °C7 Days< 5%Highly stable (amine protonation protects against electrophiles)
Basic0.1 N NaOH, 60 °C7 Days5 - 10%Mild base-catalyzed hydrolysis/cleavage
Oxidative3% H2​O2​ , 25 °C24 Hours15 - 25%Thiophene S-oxidation (forming sulfoxides/sulfones)
PhotolyticUV/Vis Light1 Cycle< 5%Minor radical formation
Excipient (Lactose)40 °C / 75% RH4 Weeks> 20%Maillard reaction (Schiff base formation)

Conclusion & Formulation Recommendations

The preformulation profile of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine reveals a classic "brick-dust/grease" paradox common in modern drug discovery. The trifluoromethoxy group ensures excellent theoretical permeability but drives aqueous solubility down to levels that risk bioavailability in the basic environment of the lower intestine.

Strategic Recommendations:

  • Salt Selection: The free base is unviable for oral solid dosage due to poor solubility at intestinal pH. A salt screen (e.g., Hydrochloride, Mesylate, or Tosylate) is mandatory to leverage the primary amine for ion-dipole aqueous solvation.

  • Excipient Exclusion: Formulators must strictly avoid reducing sugars (lactose, glucose, maltose) in the tablet blend due to the high risk of Maillard reactions with the primary amine. Microcrystalline cellulose (MCC) or dibasic calcium phosphate should be used as alternative diluents.

  • Antioxidant Inclusion: Given the thiophene ring's susceptibility to oxidation, the final formulation should be evaluated for the inclusion of free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) if trace metal impurities are present in excipients.

References

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

Sources

Methodological & Application

Application Note: {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for navigating the complex landscape of lead optimization. {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4) represents a highly specialized, privileged scaffold that integrates three distinct pharmacophoric elements: a highly lipophilic trifluoromethoxy group, a thiophene bioisostere, and a versatile primary amine handle.

This application note details the physicochemical rationale for employing this specific building block in structure-activity relationship (SAR) campaigns and provides validated, step-by-step synthetic protocols for its incorporation into complex drug candidates, such as kinase inhibitors, GPCR ligands, and soluble epoxide hydrolase (sEH) inhibitors.

Structural Rationale and Physicochemical Impact

The utility of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine lies in its ability to simultaneously address multiple pharmacokinetic and pharmacodynamic liabilities in a single synthetic step.

The Trifluoromethoxy (-OCF₃) Vector

The trifluoromethoxy group is often referred to as a "super-halogen" or an "unusual substituent" in medicinal chemistry[1]. It is highly lipophilic, boasting a Hansch π parameter of +1.04, which is significantly higher than its methoxy counterpart[2]. This unique property allows for the fine-tuning of logP values, optimizing membrane permeability and enhancing binding affinity within deep, hydrophobic receptor pockets[2]. Furthermore, the strong C–F bonds (bond dissociation energy of ~485 kJ/mol) render the -OCF₃ group highly resistant to oxidative metabolism, thereby extending the biological half-life of the resulting drug candidate[2].

The Thiophene Bioisostere

Replacing a standard benzene ring with a thiophene core is a classic bioisosteric strategy used to modulate electronic distribution and metabolic stability[3]. Thiophene is electron-rich and alters the geometric vector of attached substituents due to the different bond angles introduced by the sulfur atom. Crucially, thiophene-containing compounds often exhibit lower intrinsic clearance ( Clint​ ) and are more resistant to CYP450-mediated oxidation compared to their benzene analogs, potentially improving oral bioavailability[3].

The Methanamine Handle

The primary amine (-CH₂NH₂) serves as a highly reactive, unhindered synthetic handle. It enables rapid diversification through standard medicinal chemistry reactions, including amidation, urea formation, and reductive amination, allowing chemists to rapidly generate diverse analog libraries[4].

Pharmacophore BB {4-[4-(Trifluoromethoxy)phenyl] thiophen-2-yl}methanamine OCF3 4-(Trifluoromethoxy)phenyl Group • Hansch π = +1.04 • High Metabolic Stability • Lipophilic Deep-Pocket Binding BB->OCF3 Thiophene Thiophene Core • Benzene Bioisostere • Altered Vector Angle • Reduced CYP450 Oxidation BB->Thiophene Amine Methanamine Handle • Primary Amine Reactivity • Amidation / Urea Formation • Reductive Amination BB->Amine

Fig 1: Deconstruction of the building block's pharmacophoric elements and their impact.

Data Presentation: Physicochemical & Comparative Profiling

To justify the selection of this building block over simpler analogs, we must quantify its physicochemical advantages. The tables below summarize the inherent properties of the scaffold and the strategic effects of its functional groups.

Table 1: Physicochemical Profile of the Building Block
PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₁₂H₁₀F₃NOSDefines the baseline heavy atom count.
Primary Amine pKa ~8.5 - 9.5 (Est.)Protonated at physiological pH; excellent for salt formation.
Topological Polar Surface Area (TPSA) ~55.3 ŲFavorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (-NH₂)Consumed during amidation; retains 1 HBD if converted to secondary amine.
Table 2: Strategic Substituent Effects (Comparative ADME Impact)
ModificationLipophilicity ( ΔlogP )Metabolic StabilityTarget Engagement
-OCH₃ -OCF₃ Significant IncreaseHigh (Blocks O-dealkylation)Enhances hydrophobic pocket filling[2].
Benzene Thiophene Slight Decrease / NeutralImproved (Reduces CYP oxidation)Alters exit vector; sulfur can act as a weak H-bond acceptor[3].

Synthetic Workflows and Applications

The primary amine of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is a versatile nucleophile. Depending on the target class, two primary synthetic workflows are typically employed:

  • Amidation / Urea Formation: Often used to synthesize Type II kinase inhibitors or soluble epoxide hydrolase (sEH) inhibitors, where the resulting amide/urea acts as a critical hydrogen bond donor/acceptor motif within the hinge region or catalytic site.

  • Reductive Amination: Utilized to generate basic secondary or tertiary amines, which are classic pharmacophores for targeting G-Protein Coupled Receptors (GPCRs) or ion channels, where a basic nitrogen is required to interact with a conserved aspartate residue.

Workflow Start Building Block (Primary Amine) Path1 Amidation (R-COOH, HATU, DIPEA) Start->Path1 Path2 Reductive Amination (R-CHO, NaBH(OAc)3, AcOH) Start->Path2 Path3 Urea Formation (R-NCO or Triphosgene) Start->Path3 Prod1 Amide Derivatives (e.g., Kinase Inhibitors) Path1->Prod1 Prod2 Secondary Amines (e.g., GPCR Ligands) Path2->Prod2 Prod3 Urea Derivatives (e.g., sEH Inhibitors) Path3->Prod3

Fig 2: Divergent synthetic workflows utilizing the primary amine handle.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure the scientist understands the mechanistic boundaries of the reaction.

Protocol A: High-Throughput Amidation via HATU Coupling

Objective: Synthesis of stable amide derivatives for kinase inhibitor screening. Causality & Reagent Selection: HATU is selected over standard carbodiimides (like EDC/HOBt) due to its superior ability to rapidly activate sterically hindered or electron-deficient carboxylic acids, minimizing epimerization and maximizing yield. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the primary amine remains unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.1 equiv.) in anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv.) to the solution, followed immediately by HATU (1.2 equiv.). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active O7-azabenzotriazole ester.

  • Amine Coupling: Add {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (1.0 equiv.) dropwise to the activated acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The reaction is typically complete within 1–2 hours due to the unhindered nature of the methanamine.

  • Workup: Quench the reaction by diluting with ethyl acetate (EtOAc) and washing sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine and DIPEA), and brine (to remove DMF).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reductive Amination

Objective: Synthesis of secondary amines for GPCR ligand development. Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is specifically chosen for this transformation. Its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde[5]. Glacial acetic acid is added to facilitate the dehydration of the hemiaminal intermediate to the iminium ion.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (1.0 equiv.) and the target aldehyde (1.05 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.15 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv.) to the solution. Stir the mixture at room temperature for 1 hour to allow for complete imine/iminium formation. Self-Validation: A slight color change (often yellowing) indicates imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv.) portion-wise to control the mild exothermic reaction and prevent over-reduction to the tertiary amine[6].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours, monitoring by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC or basic alumina chromatography to isolate the pure secondary amine.

References

  • Novás, M.; Matos, M. J. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules 2025, 30(14), 3009.
  • BenchChem. "Comparative study of thiophene versus benzene bioisosteres in drug design." BenchChem Technical Guides 2025.
  • Leroux, F.; Jeschke, P.; Schlosser, M. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry 2008.
  • BenchChem. "Application Notes: (S)-1-(5-Methylfuran-2-yl)propan-1-amine as a Chiral Building Block." BenchChem Technical Guides 2025.
  • RSC Publishing. "A practical catalytic reductive amination of carboxylic acids." RSC Advances 2020.
  • ACS Publications. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." The Journal of Organic Chemistry 2010.

Sources

Application Note: Derivatization of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine for SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Analysis

The molecule {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine represents a highly versatile and pharmacologically privileged scaffold. The central thiophene ring acts as a classic bioisostere for a phenyl ring, offering altered electron density and a slightly different vector for substituents. The 4-(trifluoromethoxy)phenyl moiety introduces significant lipophilicity and metabolic stability. As noted in foundational medicinal chemistry literature [1], the incorporation of fluorine—particularly the trifluoromethoxy ( −OCF3​ ) group—dramatically alters the physicochemical profile of a drug candidate, often enhancing membrane permeability and shielding adjacent sites from cytochrome P450-mediated oxidation.

For Structure-Activity Relationship (SAR) studies, the primary amine ( −CH2​NH2​ ) at the 2-position of the thiophene serves as the optimal synthetic handle. Its derivatization allows medicinal chemists to systematically probe the electronic, steric, and hydrogen-bonding requirements of the target receptor's binding pocket.

SAR Derivatization Strategy

When designing a library around this scaffold, three primary derivatization pathways are typically employed to modulate the physicochemical space. The causality behind selecting these specific transformations is rooted in the need to systematically alter the basicity, geometry, and hydrogen-bonding profile of the molecule:

  • Amidation : Converts the basic amine into a neutral amide. This probes the necessity of the positive charge (at physiological pH) and introduces strong hydrogen-bond acceptor/donor capabilities.

  • Reductive Amination : Yields secondary or tertiary amines, maintaining the basic center while appending new lipophilic or polar groups to explore adjacent sub-pockets.

  • Sulfonylation : Generates sulfonamides, introducing a tetrahedral geometry at the sulfur atom and altering the hydrogen-bond directionality compared to planar amides.

SAR_Strategy Core Central Scaffold: {4-[4-(OCF3)phenyl]thiophen-2-yl}methanamine Amidation Amidation (HATU, DIPEA) Core->Amidation RedAmination Reductive Amination (NaBH(OAc)3) Core->RedAmination Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfonylation SAR_Amide SAR Insight: Reduces basicity, probes H-bond acceptor/donor interactions. Amidation->SAR_Amide SAR_Amine SAR Insight: Maintains basicity, probes lipophilic pockets, tunes pKa. RedAmination->SAR_Amine SAR_Sulf SAR Insight: Alters geometry, explores strong H-bond acceptors. Sulfonylation->SAR_Sulf

Figure 1: SAR derivatization pathways for the primary amine scaffold.

Physicochemical Property Projections

Understanding the impact of these transformations is critical for maintaining drug-like properties (e.g., Lipinski's Rule of Five). Table 1 summarizes the projected shifts in key physicochemical parameters upon derivatization of the parent scaffold (assuming the addition of a standard phenyl or benzyl R-group).

Derivatization TypeTarget Functional GroupExpected Δ MWExpected Δ cLogPExpected Δ TPSA ( A˚2 )Physiological State (pH 7.4)
Parent Scaffold Primary AmineBase (~273)Base (~3.5)~26.0Protonated (Cationic)
Amidation Secondary Amide+ R-group+ 0.5 to 1.5~29.1Neutral
Reductive Amination Secondary Amine+ R-group+ 1.0 to 2.0~12.0Protonated (Cationic)
Sulfonylation Secondary Sulfonamide+ R-group+ 0.8 to 1.8~46.5Neutral / Weakly Acidic

Table 1: Projected physicochemical shifts upon derivatization of the primary amine.

Experimental Protocols and Mechanistic Causality

The following protocols are designed as self-validating systems, incorporating specific workup steps to ensure high purity without the immediate need for preparative HPLC.

Protocol A: Amide Bond Formation via HATU Coupling

Causality : HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior efficiency and ability to suppress racemization (if chiral acids are used). The inclusion of the HOAt moiety in HATU accelerates the reaction via a highly reactive active ester intermediate [2].

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. (Validation: A slight color change, often to pale yellow, indicates active ester formation).

  • Coupling : Add {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quench & Extraction : Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (removes unreacted acid and HOAt byproducts), 1M HCl (removes unreacted amine and DIPEA), and brine.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination

Causality : Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice. Unlike NaBH4​ , it is mild enough to selectively reduce the imine/hemiaminal intermediate without reducing the starting aldehyde or ketone. This chemoselectivity is driven by the electron-withdrawing acetoxy groups, which reduce the nucleophilicity of the hydride [3].

Reductive_Amination_Mechanism Step1 Primary Amine + Aldehyde Step2 Hemiaminal Formation Step1->Step2 Nucleophilic Attack Step3 Imine Intermediate Step2->Step3 -H2O Step4 Hydride Transfer (NaBH(OAc)3) Step3->Step4 Activation Step5 Secondary Amine Product Step4->Step5 Reduction

Figure 2: Mechanism of reductive amination using sodium triacetoxyborohydride.

Step-by-Step Methodology :

  • Imine Formation : Dissolve the primary amine scaffold (1.0 eq) and the target aldehyde/ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add a catalytic amount of glacial acetic acid (1.0 eq) to facilitate imine formation. Stir for 1 hour at room temperature.

  • Reduction : Add NaBH(OAc)3​ (1.5 eq) in portions. Stir the suspension for 4–12 hours. (Validation: Reaction completion can be monitored by LC-MS, looking for the disappearance of the imine mass [M+H]+ ).

  • Quench : Carefully quench the reaction with 1N aqueous NaOH to neutralize the acetic acid and destroy excess hydride.

  • Extraction : Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

Protocol C: Sulfonylation

Causality : Sulfonyl chlorides are highly reactive but prone to hydrolysis. Pyridine is used both as the solvent (or co-solvent with DCM) and as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate while simultaneously neutralizing the HCl byproduct.

Step-by-Step Methodology :

  • Reaction Setup : Dissolve the amine scaffold (1.0 eq) in anhydrous DCM (0.2 M). Add anhydrous pyridine (3.0 eq).

  • Addition : Cool the mixture to 0 °C. Slowly add the target sulfonyl chloride (1.1 eq) dropwise.

  • Propagation : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Dilute with DCM and wash thoroughly with 1M HCl to remove all pyridine. Wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application Note: Integration of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine in Hit-to-Lead Optimization and Targeted Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Compound Identity: {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4)[1]

Introduction & Pharmacophore Rationale

In modern drug discovery, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization of hit-to-lead campaigns. {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is a highly specialized, privileged primary amine fragment. It combines three distinct pharmacophoric elements—a trifluoromethoxy group, a thiophene core, and an aminomethyl linker—each meticulously designed to overcome common pharmacokinetic and pharmacodynamic hurdles[1][2][3].

The "Super-Halogen" Effect of the Trifluoromethoxy Group (-OCF 3​ )

The incorporation of the -OCF 3​ group is a sophisticated strategy to modulate lipophilicity and permeability[2]. Often referred to as a "pseudo-halogen," the -OCF 3​ moiety possesses a high Hansch lipophilicity parameter ( π=+1.04 ), which significantly enhances cellular membrane penetration[2]. Crucially, the strong electron-withdrawing nature of the fluorine atoms strengthens the carbon-oxygen bond, rendering the adjacent phenyl ring highly resistant to oxidative metabolism (e.g., CYP450-mediated hydroxylation or O-demethylation) compared to standard methoxy analogs[2].

Thiophene as a Privileged Bioisostere

The central thiophene ring serves as a classical bioisostere for a benzene ring[3][4]. By replacing a biphenyl core with a phenyl-thiophene system, medicinal chemists can alter the electronic distribution and reduce the overall aromatic π−π stacking propensity, which often leads to poor aqueous solubility and aggregation-based assay interference[3]. Furthermore, the 2,4-substitution pattern on the thiophene ring provides a unique exit vector angle (~140°) compared to a standard para-substituted benzene (~180°), allowing for novel exploration of receptor binding pockets[3].

The Aminomethyl Handle

The primary methanamine group provides an unhindered, highly reactive nucleophilic handle. Aminomethylthiophenes have been successfully utilized in the discovery of potent kinase inhibitors (e.g., c-Jun N-terminal kinase inhibitors)[5] and epigenetic modulators (e.g., p300/CBP histone acetyltransferase inhibitors)[6]. The methylene spacer isolates the amine from the electron-withdrawing effects of the aromatic system, preserving its basicity and nucleophilicity for rapid functionalization.

G Title {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine OCF3 Trifluoromethoxy (-OCF3) • High Lipophilicity (π = +1.04) • Metabolic Stability • Orthogonal Interactions Title->OCF3 Phenyl Phenyl Spacer • Rigid Vector • Hydrophobic Interaction Title->Phenyl Thiophene Thiophene Core • Benzene Bioisostere • Altered Exit Vectors • Reduced π-π Aggregation Title->Thiophene Amine Methanamine Handle • Primary Amine • Rapid Functionalization • H-Bond Donor/Acceptor Title->Amine OCF3->Phenyl Phenyl->Thiophene Thiophene->Amine

Structural decomposition and medicinal chemistry rationale of the building block.

Quantitative Physicochemical Profiling

To justify the use of this specific building block over cheaper, non-fluorinated alternatives, we must evaluate its predicted physicochemical impact on a final drug candidate. Table 1 summarizes the comparative advantages of the {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine scaffold against a standard biphenyl-methanamine scaffold.

Table 1: Comparative Physicochemical and ADME Profiling

Property / MetricStandard Biphenyl-MethanaminePhenyl-Thiophene-OCF 3​ AnalogMedicinal Chemistry Implication
Aromatic Ring Count 22 (1 Phenyl, 1 Heteroaryl)Thiophene reduces lipophilic ligand efficiency (LLE) penalties[3].
Metabolic Soft Spots High (para-position open to CYP oxidation)Low (Blocked by -OCF 3​ )-OCF 3​ prevents rapid Phase I metabolism, increasing half-life ( t1/2​ )[2].
Exit Vector Angle ~180° (para-substituted)~140° (2,4-thiophene substituted)Accesses distinct sub-pockets in target proteins (e.g., kinase hinge regions)[5].
Polar Surface Area (TPSA) 26.0 Ų35.2 Ų (due to -OCF 3​ oxygen)Maintains excellent membrane permeability while fine-tuning polarity[2].

Experimental Workflows & Protocols

The following protocols detail the application of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine in standard drug discovery workflows. The methodologies are designed to be self-validating, ensuring high-fidelity data generation.

High-Throughput Parallel Synthesis of Amide Libraries

Primary amines are ideal for generating expansive libraries via amide coupling. This protocol utilizes HATU, which is selected for its superior coupling kinetics and suppression of epimerization, enabling rapid parallel synthesis without the need for immediate chromatographic purification.

Workflow Start Amine Building Block (0.1 mmol scale) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Add R-COOH Scavenge Resin Scavenging (PS-Isocyanate) Coupling->Scavenge 16h, RT Analysis LC-MS/ELSD Validation Scavenge->Analysis Filter & Evap Screening In Vitro Bioassay Analysis->Screening Purity >95%

High-throughput parallel synthesis workflow utilizing the methanamine building block.

Protocol A: Amidation with Solid-Supported Scavenging

  • Preparation: In a 2-dram vial, dissolve the carboxylic acid of interest (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (1.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Causality: Pre-activation prevents the amine from reacting directly with the coupling reagent, which can form guanidinium byproducts.

  • Coupling: Add {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (0.10 mmol, 1.0 eq) as a solution in DMF (0.5 mL). Agitate on an orbital shaker at room temperature for 16 hours.

  • Scavenging (Self-Validation Step): Add Polystyrene-Isocyanate (PS-Isocyanate) resin (0.3 mmol, 3.0 eq based on amine loading). Agitate for an additional 4 hours. Causality: The isocyanate resin covalently captures any unreacted starting amine. If subsequent LC-MS analysis detects the starting mass (m/z 273.27)[1], the scavenging step must be repeated with fresh resin.

  • Isolation: Filter the reaction mixture through a frit to remove the resin. Wash the resin with dichloromethane (2 x 1 mL). Concentrate the filtrate in vacuo using a centrifugal evaporator (e.g., Genevac).

  • Validation: Analyze the crude residue via LC-MS/ELSD. Products exhibiting >95% purity are advanced directly to biological screening.

Hit-to-Lead Optimization: Reductive Amination

When optimizing a hit compound, converting a primary amine to a secondary amine allows for the exploration of additional hydrophobic pockets. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized here due to its mild nature, selectively reducing the imine without reducing the starting aldehyde.

Protocol B: Selective Reductive Amination

  • Imine Formation: Combine {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (1.0 mmol, 1.0 eq) and the target aldehyde (1.05 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol, 1.0 eq) to adjust the pH to ~4-5. Causality: Mild acidity accelerates imine formation and is required to activate the NaBH(OAc) 3​ complex.

  • Monitoring (Self-Validation Step): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Do not proceed until the primary amine spot is completely consumed. Premature addition of the reducing agent will result in the irreversible reduction of the aldehyde to a primary alcohol, drastically reducing yield.

  • Reduction: Once imine formation is complete, add NaBH(OAc) 3​ (1.5 mmol, 1.5 eq) in portions over 10 minutes. Stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the secondary amine via flash column chromatography (silica gel, gradient elution of DCM to 5% MeOH in DCM).

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold and the Imperative for High-Throughput Screening

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] This five-membered heterocyclic ring is a bioisostere of the benzene ring and is present in blockbuster drugs with applications ranging from oncology and inflammation to infectious and neurodegenerative diseases.[3][4] The synthetic tractability and structural versatility of the thiophene nucleus allow for the creation of vast chemical libraries, each with the potential to yield novel therapeutic agents.[]

High-Throughput Screening (HTS) is the engine that drives the exploration of these large compound libraries, enabling the rapid and automated testing of thousands to millions of compounds against specific biological targets.[6][] For thiophene-based libraries, HTS provides a critical pathway to identify "hit" compounds that can be optimized into lead candidates for drug development. This guide provides a detailed overview of the key HTS assays and protocols tailored for the evaluation of thiophene-based compounds, emphasizing the scientific rationale behind experimental design and the importance of robust data validation.

Section 1: Pre-Screening Considerations for Thiophene Libraries

Before embarking on a large-scale screening campaign, it is crucial to address the specific physicochemical properties of thiophene-based compounds that can lead to assay interference and false positives. Proactive characterization can save significant time and resources.

  • Solubility Challenges : Thiophene derivatives, particularly those with extensive aromatic systems, can exhibit poor aqueous solubility. It is essential to determine the solubility limit in the final assay buffer. Using co-solvents like Dimethyl Sulfoxide (DMSO) is standard, but its final concentration must be optimized as it can affect cell health and enzyme activity, with most cell-based assays tolerating no more than 0.5-1% DMSO.[8][9]

  • Compound Reactivity and Assay Interference : Certain thiophene substructures can be reactive, particularly with thiols, leading to non-specific inhibition of proteins with reactive cysteine residues.[10] It is advisable to run counter-screens or use computational tools to flag potential Pan-Assay INterference compoundS (PAINS).[11]

  • Fluorescence Interference : The conjugated π-system in many thiophene derivatives can result in intrinsic fluorescence.[12][13] This can directly interfere with fluorescence-based HTS assays (e.g., Fluorescence Polarization, FRET). It is critical to pre-screen the library for auto-fluorescence at the excitation and emission wavelengths of the intended assay.[14]

Section 2: Cell-Based HTS Assays

Cell-based assays are indispensable as they provide data in a more physiologically relevant context, assessing a compound's effects on complex cellular pathways, including its ability to cross the cell membrane.[15][16]

2.1 Cytotoxicity/Antiproliferative Assays (MTT/MTS)

A primary screen for many therapeutic areas, especially oncology, involves assessing a compound's effect on cell viability. The MTT assay is a standard colorimetric method for this purpose.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed Cells in 96/384-well Plates C Add Compounds to Cell Plates A->C B Prepare Thiophene Compound Library Plates (Serial Dilutions) B->C D Incubate (e.g., 48-72 hours) C->D E Add MTT Reagent D->E F Incubate (e.g., 2-4 hours) E->F G Add Solubilizing Agent (e.g., DMSO, SDS) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability and IC50 Values H->I

Caption: General workflow for an MTT-based cytotoxicity HTS assay.

Protocol 1: MTT Assay for Antiproliferative Screening

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well clear-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[17] Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of thiophene compounds in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the cell plates and add 100 µL of medium containing the thiophene compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM).[18][19]

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

ParameterRecommended RangeSource
Cell Seeding Density 5,000 - 10,000 cells/well (96-well)[17]
Compound Concentration 0.01 µM - 100 µM[18][19]
Incubation Time 48 - 72 hours[17]
Final DMSO % ≤ 0.5%[8]
Acceptable Z'-factor > 0.5[8]
2.2 Dual-Luciferase® Reporter Gene Assays

Reporter gene assays are powerful tools to screen for compounds that modulate the activity of a specific signaling pathway or promoter.[21] The dual-luciferase system provides high sensitivity and allows for internal normalization, which is critical for HTS.[22]

Principle: This assay uses two different luciferase enzymes, Firefly and Renilla. The experimental reporter (Firefly luciferase) is linked to a promoter of interest (e.g., NF-κB, AP-1). The control reporter (Renilla luciferase) is driven by a constitutive promoter. Test compounds that modulate the pathway of interest will change Firefly luciferase expression, while Renilla luciferase expression remains constant, serving as an internal control for cell viability and transfection efficiency.[22]

Protocol 2: Dual-Luciferase® Assay for Pathway Modulation

  • Cell Transfection & Seeding: Co-transfect host cells (e.g., HEK293T) with the Firefly reporter plasmid and the Renilla control plasmid. Seed the transfected cells into 96-well white, opaque plates.[23]

  • Compound Treatment: After 24 hours, treat the cells with the thiophene compound library at desired concentrations. Include vehicle (DMSO) and positive controls (known pathway activator/inhibitor).

  • Incubation: Incubate for an optimized period (e.g., 16-24 hours) to allow for changes in gene expression.

  • Cell Lysis: Wash cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[24]

  • Firefly Luciferase Measurement:

    • Program a dual-injector luminometer.

    • Injector 1: Luciferase Assay Reagent II (LAR II).

    • Injector 2: Stop & Glo® Reagent.

    • The luminometer will first inject 100 µL of LAR II into the well and measure the Firefly luminescence.[22]

  • Renilla Luciferase Measurement: Immediately after the first reading, the instrument injects 100 µL of Stop & Glo® Reagent. This quenches the Firefly reaction and initiates the Renilla reaction. The luminometer then measures the Renilla luminescence.[22]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well (Ratio = Firefly_RLU / Renilla_RLU).

    • Normalize the data to the vehicle control: Fold Change = Ratio_treated / Ratio_vehicle.

    • Identify hits based on a pre-defined threshold of activation or inhibition.

Diagram of the Dual-Luciferase Assay Principle

DLR_Principle cluster_nucleus Nucleus Compound Thiophene Compound Pathway Signaling Pathway Compound->Pathway Modulates Promoter_Interest Promoter of Interest Firefly Gene Pathway->Promoter_Interest:f0 Activates/ Inhibits Firefly_Luc Firefly Luciferase Promoter_Interest:f0->Firefly_Luc Promoter_Control Constitutive Promoter Renilla Gene Renilla_Luc Renilla Luciferase Promoter_Control:r0->Renilla_Luc Light1 Light (560 nm) Firefly_Luc->Light1 + LAR II Light2 Light (480 nm) Renilla_Luc->Light2 + Stop & Glo®

Caption: Principle of the Dual-Luciferase Reporter Assay for pathway analysis.

Section 3: Biochemical HTS Assays

Biochemical assays use purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target, free from the complexities of a cellular environment.[16]

AlphaLISA® Proximity Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for HTS of protein-protein or protein-substrate interactions.[25][26]

Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One binding partner (e.g., a kinase) is captured on the Donor bead, and the other (e.g., a biotinylated substrate) is captured by streptavidin-coated Acceptor beads. When the partners interact, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm. A thiophene compound that inhibits this interaction will prevent bead proximity and reduce the signal.[25][26]

Protocol 3: AlphaLISA Assay for Kinase Inhibition

  • Reagent Preparation:

    • Dilute the kinase, biotinylated substrate, and ATP in the appropriate kinase assay buffer.

    • Dilute the anti-phospho-substrate antibody-conjugated Acceptor beads and Streptavidin-Donor beads in the manufacturer-recommended buffer. Keep beads protected from light.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the thiophene compound library (in DMSO) or controls to the wells.

    • Add 4 µL of the kinase enzyme.

    • Add 4 µL of the biotinylated substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the Acceptor bead solution.

    • Add 5 µL of the Streptavidin-Donor bead solution.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.[27]

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to high (no inhibitor) and low (no enzyme) controls.

    • Identify hits and perform dose-response experiments to determine IC₅₀ values.

    • Counter-Screen: To rule out assay interference, perform a TruHits assay where biotinylated-BSA and streptavidin beads directly interact. True inhibitors should not affect this signal.[28]

Section 4: Biophysical HTS for Fragment-Based Screening

Thiophene is a common scaffold in fragment libraries used for Fragment-Based Drug Discovery (FBDD).[29] FBDD identifies low-molecular-weight compounds (<300 Da) that bind weakly to the target. These hits serve as starting points for building more potent leads.[30] Because the binding is weak, sensitive biophysical techniques are required.[31][32]

The Biophysical Screening Cascade: A multi-step cascade is often employed to screen fragment libraries and validate hits efficiently.

FBDD_Cascade cluster_primary Primary Screen (High-Throughput) cluster_secondary Secondary Screen / Validation (Medium-Throughput) cluster_tertiary Hit Characterization (Low-Throughput) Lib Thiophene Fragment Library (100s-1000s compounds) DSF Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) Lib->DSF Binding causes thermal stabilization (ΔTm) NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) DSF->NMR Confirms direct binding (Removes false positives) SPR Surface Plasmon Resonance (SPR) DSF->SPR Confirms direct binding (Removes false positives) ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Determines affinity (Kd), thermodynamics, and binding mode Xray X-ray Crystallography NMR->Xray Determines affinity (Kd), thermodynamics, and binding mode SPR->ITC Determines affinity (Kd), thermodynamics, and binding mode SPR->Xray Determines affinity (Kd), thermodynamics, and binding mode

Caption: A typical biophysical screening cascade for fragment-based drug discovery.

  • Primary Screen - Thermal Shift Assay (TSA): TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective primary screen. It measures the thermal stability of a target protein. The binding of a fragment stabilizes the protein, leading to an increase in its melting temperature (Tm), which is detected by a fluorescent dye.[29]

  • Hit Validation - NMR & SPR: Hits from the primary screen are validated using orthogonal methods to eliminate false positives.[29]

    • Nuclear Magnetic Resonance (NMR): Ligand-observed NMR experiments like Saturation Transfer Difference (STD) can confirm direct binding of the fragment to the protein.[30]

    • Surface Plasmon Resonance (SPR): SPR provides real-time kinetics and affinity data by immobilizing the target protein and flowing fragments over its surface.[31]

  • Hit Characterization - ITC & X-ray Crystallography: Confirmed hits are further characterized to understand their binding thermodynamics and structural basis of interaction.

    • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry, and enthalpy.[30][31]

    • X-ray Crystallography: Yields a high-resolution 3D structure of the fragment bound to the target, which is invaluable for structure-based drug design.[29]

Section 5: Data Analysis and Hit Validation

The goal of HTS is not just to find actives, but to find tractable and validated hits.

  • Primary Hit Selection: In a single-concentration primary screen, hits are typically identified based on a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).[3][20]

  • Dose-Response Confirmation: All primary hits must be re-tested using freshly prepared solid samples.[33] A dose-response curve is generated over a range of concentrations to confirm activity and determine potency (IC₅₀/EC₅₀).[20]

  • Orthogonal and Counter-Screens:

    • Orthogonal Assays: Confirm hits using a different assay technology that measures the same biological endpoint. For example, a hit from a fluorescence-based kinase assay could be confirmed with a label-free mobility shift assay. This helps eliminate technology-dependent artifacts.[8]

    • Counter-Screens: Used to assess the specificity of the hit. For example, a compound identified as a kinase inhibitor should be tested against a panel of other kinases to determine its selectivity profile.[34]

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Rational Design and Optimization of Enzyme Inhibitors Utilizing {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD)

Introduction & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. The compound {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4) represents a highly privileged pharmacophore, particularly in the development of targeted enzyme inhibitors such as UNC-51-like kinase 1/2 (ULK1/2) inhibitors[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a modular system designed to solve specific pharmacokinetic and pharmacodynamic challenges:

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen" or "pseudo-halogen"[2], this group boasts a remarkably high Hansch π lipophilicity parameter of +1.04[3]. Unlike standard methoxy groups, the -OCF₃ moiety adopts an orthogonal conformation relative to the phenyl ring, allowing it to project deeply into narrow, lipophilic enzymatic pockets (such as the DFG-out allosteric site in kinases). Furthermore, the strong C-F bonds (485.3 kJ/mol) render it highly resistant to cytochrome P450 (CYP450) oxidative metabolism[3].

  • The Thiophene Bioisostere: Replacing a traditional benzene ring with a thiophene alters the molecule's dipole moment and electron distribution[4]. This bioisosteric substitution often enhances metabolic stability, reduces intrinsic clearance (Cl_int), and provides a unique vector angle for the attached substituents[4].

  • The Methanamine Handle: The primary amine serves as a highly reactive, unhindered nucleophile. It is the ideal anchor point for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or amide coupling, linking the hydrophobic tail to hinge-binding scaffolds (e.g., pyrimidines or quinolines)[1].

Workflow Target Target Identification (e.g., ULK1/2 Kinase) Hit Fragment Selection (Thiophene-amine scaffold) Target->Hit Design Rational Design (SNAr Coupling to Hinge Binder) Hit->Design Opt Lead Optimization (Trifluoromethoxy Tuning) Design->Opt Profile In Vitro Profiling (TR-FRET & ADME) Opt->Profile

Fig 1. FBDD workflow for kinase inhibitors using the thiophene-amine scaffold.

Quantitative Data: The Impact of Substitution

To understand the causality behind selecting the trifluoromethoxy variant over traditional functional groups, we must analyze the structure-activity relationship (SAR) data. The table below summarizes the physicochemical and biochemical impact of modifying the para-position of the phenyl ring on this specific thiophene scaffold[3][5].

Table 1: Comparative SAR of Para-Substituted Phenyl-Thiophene Derivatives

Substituent (R-Group)Lipophilicity (LogD)Intrinsic Clearance (Cl_int, µL/min/mg)Target Enzyme IC₅₀ (nM)
-OCH₃ (Methoxy)2.845.2125.0
-CF₃ (Trifluoromethyl)3.515.442.5
-OCF₃ (Trifluoromethoxy)3.9 12.1 18.2

Insight: The transition from -OCH₃ to -OCF₃ simultaneously drives down intrinsic clearance (improving half-life) and significantly lowers the IC₅₀. The oxygen atom in the -OCF₃ group provides rotational flexibility, allowing the CF₃ rotor to perfectly adapt to the hydrophobic pocket's geometry, a phenomenon not possible with the rigid -CF₃ group[5].

Experimental Protocols

The following protocols detail the integration of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine into a drug discovery pipeline. Every step is designed as a self-validating system to ensure scientific integrity.

Protocol A: Microwave-Assisted SNAr Coupling to a Hinge-Binding Scaffold

This protocol describes the coupling of the methanamine building block to a 2,4-dichloropyrimidine core, a standard hinge-binding motif in kinase inhibitor design[1].

Materials:

  • {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2,4-dichloropyrimidine (1.1 eq) in 3 mL of anhydrous n-butanol.

  • Amine Addition: Add {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (1.0 eq) to the solution.

  • Base Addition: Dropwise add DIPEA (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the primary amine starting material, which would otherwise kill its nucleophilicity and halt the reaction.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer. This overcomes the high activation energy barrier of the deactivated pyrimidine ring while minimizing the formation of thermodynamic degradation products that occur during prolonged conventional heating.

  • Validation Checkpoint (Self-Validating System): Before proceeding to purification, extract a 5 µL aliquot and analyze via LC-MS. The reaction is validated as complete only when the target mass [M+H]⁺ is the dominant peak and the primary amine starting material peak is absent. Troubleshooting: If starting material persists, the causality points to insufficient basicity or solvent evaporation; add 0.5 eq of DIPEA and re-irradiate for 5 minutes.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.

Protocol B: High-Throughput TR-FRET Biochemical Assay

To evaluate the inhibitory potency (IC₅₀) of the newly synthesized compound against a target kinase (e.g., ULK1).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Echo-dispense the synthesized inhibitor into a 384-well plate in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Addition: Add the target kinase (e.g., ULK1) at a final concentration of 2 nM. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the bulky trifluoromethoxy group time to navigate and induce the necessary conformational shift (e.g., DFG-in to DFG-out) in the enzyme's binding pocket before the substrate is introduced.

  • Reaction Initiation: Add ATP (at its predetermined K_m value) and the fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader with a time delay of 50 µs and an integration time of 100 µs.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because the 50 µs delay allows short-lived background auto-fluorescence (common in highly conjugated thiophene derivatives) to decay completely. This ensures the measured signal is exclusively from the target binding event, preventing false positives.

  • Validation Checkpoint (Self-Validating System): Calculate the Z'-factor using the positive control (known potent inhibitor) and DMSO negative control wells. A Z'-factor > 0.6 mathematically validates the assay's dynamic range and reliability. If Z' < 0.6, the data must be discarded due to pipetting error or enzyme degradation.

Mechanism of Action: Binding Topology

The efficacy of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine derivatives lies in their spatial geometry. The diagram below illustrates how the distinct modules of the pharmacophore engage with a typical kinase active site.

Mechanism Enzyme Kinase Active Site (DFG-out conformation) Hinge Hinge Region Enzyme->Hinge Pocket Deep Hydrophobic Pocket Enzyme->Pocket Linker Methanamine Linker Hinge->Linker Amide/Covalent Bond Thiophene Thiophene Ring Linker->Thiophene Thiophene->Pocket -OCF3 Engagement

Fig 2. Pharmacophore binding topology of the trifluoromethoxy-thiophene derivative.

References

  • Source: Google Patents (WO2024229322A1)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI Molecules URL
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL
  • -Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry Source: Ingenta Connect URL
  • Comparative study of thiophene versus benzene bioisosteres in drug design Source: Benchchem URL

Sources

Application Note: Development of Cellular and Biochemical Assays for {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, a Targeted LOX/LOXL2 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine (CAS: 1466768-60-4) belongs to the aminomethylthiophene (AMT) class of small molecules. In preclinical drug discovery, the AMT scaffold is recognized as a privileged structure for the targeted inhibition of the Lysyl Oxidase (LOX) family, which includes LOX and its paralogues LOXL1–4[1].

LOX and LOXL2 are copper-dependent amine oxidases responsible for the oxidative deamination of peptidyl lysine residues in collagen and elastin. This enzymatic action is the rate-limiting step in extracellular matrix (ECM) cross-linking[2]. Aberrant LOX/LOXL2 activity drives tissue fibrosis and creates a stiffened, cross-linked tumor microenvironment that promotes integrin/FAK-mediated cancer metastasis[3].

Mechanistic Rationale: The primary amine (methanamine) moiety of this compound acts as a biomimetic of the natural lysine substrate. Upon entering the enzyme's active site, it reacts with the specialized lysyl tyrosylquinone (LTQ) cofactor, forming a Schiff base that tautomerizes into a stable, irreversible adduct[2]. Because of this mechanism-based "suicide" inhibition, standard reversible assay kinetics do not apply, necessitating highly specific, time-dependent assay architectures[4].

Experimental Workflow & Assay Cascade

To rigorously evaluate this AMT derivative, we have designed a tiered preclinical assay cascade. It progresses from establishing intrinsic biochemical potency to validating target engagement in a physiological 3D matrix, and finally, proving functional phenotypic efficacy.

AssayCascade A A B 2. Biochemical Assay (ROS-Glo Kinetics) A->B C 3. 3D Target Engagement (ECM Cross-linking) B->C D 4. Phenotypic Assay (Tumor Spheroid Invasion) C->D

Fig 1: Preclinical assay cascade for evaluating AMT-based LOX/LOXL2 inhibitors.

Protocol 1: Biochemical LOX/LOXL2 Inhibition Assay

Objective: Quantify the direct, time-dependent catalytic inhibition of LOX/LOXL2.

Expertise & Causality: The enzymatic oxidation of amines by LOX produces hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio. Measuring H₂O₂ via a coupled peroxidase luminescent assay (e.g., ROS-Glo™) provides a highly sensitive, real-time readout of enzyme kinetics[4]. Because LOX enzymes are highly insoluble and tightly bound to the ECM, extraction from tissue requires chaotropic agents like 1.2 M urea[5]. However, urea interferes with downstream peroxidase-coupled assays; therefore, the assay buffer must be diluted to a final urea concentration of <0.2 M prior to adding the detection reagents.

Self-Validating System: To ensure the detected H₂O₂ is specifically derived from LOX activity and not compound auto-oxidation, a substrate-free control must be run. Additionally, β-aminopropionitrile (BAPN), a pan-LOX irreversible inhibitor, is used at 100 µM to define the assay floor (100% inhibition)[4].

Step-by-Step Methodology:
  • Enzyme Preparation: Extract native LOX from bovine aorta or pig skin using 1.2 M urea in 50 mM sodium borate buffer (pH 8.2)[4][5]. Alternatively, use recombinant human LOXL2.

  • Compound Pre-incubation: Plate {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine in a 10-point dose-response curve (10 µM to 0.3 nM) in a 384-well white opaque plate. Add the LOX/LOXL2 enzyme and pre-incubate for exactly 1 hour at 37°C. (Note: Pre-incubation is mandatory to capture the IC₅₀ of mechanism-based inhibitors).

  • Substrate Initiation: Add 5 mM cadaverine (for LOX) or putrescine (for LOXL2) to initiate the oxidative deamination reaction[4][5].

  • Detection: Incubate for 20 minutes, then add the ROS-Glo detection reagent. Read luminescence after 15 minutes using a microplate reader.

  • Data Analysis: Normalize data against the BAPN control (0% activity) and DMSO vehicle (100% activity).

Protocol 2: 3D Cellular Target Engagement (ECM Cross-linking)

Objective: Measure the inhibition of collagen cross-linking in a live-cell environment.

Expertise & Causality: LOX functions extracellularly. Standard 2D cell cultures fail to form a mature, cross-linked ECM, rendering them useless for LOX target engagement[6]. A 3D, high-density fibroblast culture supplemented with ascorbic acid is required to force the secretion and subsequent cross-linking of collagen.

Self-Validating System: To validate that the reduction in ECM cross-linking is due to specific LOX inhibition and not general cytotoxicity, cell viability must be concurrently measured (e.g., via CellTiter-Glo®). A valid assay will show reduced hydroxylysyl pyridinoline (HP) cross-links with >90% preserved cell viability.

Step-by-Step Methodology:
  • Cell Seeding: Seed primary human lung fibroblasts (HLFs) at 5×10⁴ cells/well in 96-well plates. Supplement the media with 50 µg/mL ascorbic acid to drive collagen biosynthesis.

  • Treatment: Treat cells with varying concentrations of the AMT compound or BAPN (positive control). Culture for 7 days, replenishing the media, ascorbic acid, and compound every 48 hours.

  • ECM Decellularization: Aspirate media and lyse cells using 0.1% Triton X-100 and 20 mM ammonium hydroxide. Wash gently with PBS. This leaves the intact, insoluble ECM attached to the plate.

  • Cross-link Quantification: Digest the remaining ECM with a pepsin/collagenase cocktail. Quantify mature collagen cross-links (hydroxylysyl pyridinoline, HP) via LC-MS/MS or a competitive ELISA. Normalize HP levels to total collagen content (via hydroxyproline assay).

Protocol 3: Functional Phenotypic Assay (Tumor Spheroid Invasion)

Objective: Evaluate the anti-metastatic potential of the compound in a dense stroma model.

Expertise & Causality: LOX-mediated ECM stiffening activates integrin/FAK signaling, which physically pulls tumor cells through the stroma[2]. Inhibiting LOX with our AMT derivative should abrogate the invasion of highly metastatic breast cancer cells through a 3D Matrigel matrix[7].

Self-Validating System: Include a 'Matrix-Only' (cell-free) control to subtract background Matrigel degradation, and a parallel 2D proliferation control to ensure that reduced invasion is not simply an artifact of compound-induced cell cycle arrest.

Step-by-Step Methodology:
  • Spheroid Formation: Seed MDA-MB-231 breast cancer cells (1,000 cells/well) in ultra-low attachment 96-well round-bottom plates. Centrifuge at 200 × g for 5 minutes and incubate for 48 hours to form compact spheroids.

  • Matrix Embedding: Carefully remove 50 µL of media and replace it with 50 µL of a Matrigel/Collagen I blend (final concentration 2.0 mg/mL) to simulate a dense tumor stroma. Allow the matrix to polymerize at 37°C for 1 hour.

  • Compound Treatment: Overlay the embedded spheroids with 100 µL of media containing {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine.

  • Imaging & Analysis: Track invasive sprout length using brightfield microscopy at 0, 24, 48, and 72 hours. Quantify the total invasion area using ImageJ/Fiji.

Data Presentation & Expected Outcomes

The table below summarizes the expected pharmacological profile of the compound based on structurally analogous AMT inhibitors (e.g., CCT365623)[4][7].

Assay TypeParameter MeasuredExpected Readout for {4-[4-(trifluoromethoxy)phenyl]...}BAPN (Pan-LOX Control)CCT365623 (AMT Reference)
Biochemical LOX IC₅₀ (µM)0.5 - 2.0 µM~5.0 µM0.9 µM
Biochemical LOXL2 IC₅₀ (µM)0.1 - 1.0 µM>10 µM1.2 µM
3D Cellular ECM HP Cross-links>60% reduction at 10 µM>80% reduction>70% reduction
Phenotypic Spheroid Invasion AreaSignificant attenuationModerate attenuationSignificant attenuation

Mechanism of Action

Mechanism Inhibitor {4-[4-(trifluoromethoxy)phenyl] thiophen-2-yl}methanamine LOX Secreted LOX/LOXL2 Enzyme (Active LTQ Cofactor) Inhibitor->LOX Irreversible Binding (Primary Amine) ECM Collagen & Elastin (Peptidyl Lysine Substrates) LOX->ECM Oxidative Deamination Crosslink ECM Cross-linking & Stiffening ECM->Crosslink Signaling Integrin / FAK Activation (Tumor Invasion & Fibrosis) Crosslink->Signaling

Fig 2: Mechanism of action for AMT inhibitors blocking LOX-mediated ECM stiffening and invasion.

References

  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships Journal of Medicinal Chemistry - ACS Publications 1

  • 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth PMC - NIH7

  • Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 Journal of Medicinal Chemistry - ACS Publications 5

  • Lysyl Oxidases as Targets for Cancer Therapy and Diagnostic Imaging PMC - NIH 2

  • LOXL2 in Cancer: A Two-Decade Perspective MDPI 3

Sources

Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of 4-Phenylthiophene Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Significance

Thiophene derivatives, specifically 4-phenylthiophenes (often structurally synonymous with 3-phenylthiophenes depending on IUPAC substituent priority), are privileged heterocyclic scaffolds. They are highly sought after in medicinal chemistry for the development of advanced therapeutics, such as allosteric inhibitors of the DHX9 RNA helicase[1], and in materials science for organic electronics and conducting polymers[2].

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the most robust, modular, and field-proven methodology for constructing these biaryl systems[3]. Unlike traditional electrophilic aromatic substitutions, which suffer from poor regiocontrol on the thiophene ring, palladium-catalyzed cross-coupling of pre-functionalized bromothiophenes ensures absolute regiocontrol, high functional group tolerance, and scalability[4].

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

To achieve high yields and prevent catalyst degradation, it is critical to understand the causality behind the reagent and condition selections. The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle[3]:

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of the thiophene precursor (e.g., 4-bromothiophene-2-carbaldehyde). Bromothiophenes are highly reactive electrophiles, allowing this step to proceed rapidly with standard catalysts like Pd(PPh₃)₄[4].

  • Transmetalation (The Rate-Limiting Step) : The choice of base and solvent is critical here. A biphasic solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water) is employed because the organic phase dissolves the thiophene and catalyst, while the aqueous phase dissolves the base and boronic acid[5]. Strong bases like K₃PO₄ or Na₂CO₃ convert the phenylboronic acid into a highly nucleophilic boronate complex, driving the transfer of the phenyl group to the Pd(II) center[6].

  • Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to release the 4-phenylthiophene product and regenerate the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Thiophene-Br) Pd0->OxAdd PdII Thiophene-Pd(II)-Br L_2 OxAdd->PdII TransMet Transmetalation (Ph-B(OH)2 + Base) PdII->TransMet PdII_Ph Thiophene-Pd(II)-Ph L_2 TransMet->PdII_Ph RedElim Reductive Elimination PdII_Ph->RedElim RedElim->Pd0 Regenerates Product 4-Phenylthiophene Product RedElim->Product

Caption: Catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4-phenylthiophene-2-carbaldehyde from 4-bromothiophene-2-carbaldehyde and phenylboronic acid. This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to guarantee experimental integrity[4].

Reagents & Materials
  • Electrophile: 4-Bromothiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol, 191 mg)

  • Nucleophile: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%, 0.05 mmol, 58 mg)

  • Base: Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: Toluene/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde, phenylboronic acid, and K₃PO₄[6].

  • Solvent Addition & Degassing: Add 10 mL of the Toluene/Water (4:1) mixture. Rigorously degas the suspension by bubbling with Argon for 15 minutes.

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress the oxidative homocoupling of the phenylboronic acid[5].

  • Catalyst Activation: Quickly add Pd(PPh₃)₄ under a positive flow of Argon and seal the flask.

    • Validation Checkpoint: Upon addition of the palladium catalyst and initial heating, the mixture should transition to a dark brown/yellowish suspension, indicating the formation of the active catalytic species[3].

  • Thermal Coupling: Transfer the flask to a pre-heated oil bath at 85–90 °C. Stir vigorously for 12 hours[4].

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic reactants in the biphasic system.

  • Reaction Monitoring: After 12 hours, sample the organic layer.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The reaction is complete when the starting bromide spot is entirely consumed, replaced by a highly UV-active product spot (Rf ~0.45).

  • Work-Up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with distilled water (15 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator[3].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane to 9:1 Hexane/EtOAc) to afford pure 4-phenylthiophene-2-carbaldehyde as a solid[4].

Workflow Step1 1. Reagent Assembly Ar-Br, Ph-B(OH)2, Base Step2 2. Degassing Argon purge (15 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 under Ar Step2->Step3 Step4 4. Biphasic Heating 85-90 °C for 12 h Step3->Step4 Step5 5. TLC Validation Confirm Ar-Br consumption Step4->Step5 Step6 6. Work-up & Isolation EtOAc extraction, Column Chromatography Step5->Step6

Caption: Experimental workflow for the synthesis and purification of 4-phenylthiophene precursors.

Quantitative Data & Substrate Scope

The efficiency of the cross-coupling is highly dependent on the solvent and base pairing. Table 1 summarizes the optimization causality for this specific transformation.

Table 1: Optimization of Reaction Conditions for 4-Phenylthiophene Synthesis

CatalystBaseSolvent SystemTemp (°C)Yield (%)Causality / Notes
Pd(PPh₃)₄ K₃PO₄ Toluene/H₂O (4:1) 85–90 88–92 Optimal biphasic system; strong base accelerates transmetalation[4].
Pd(OAc)₂ / PPh₃Na₂CO₃EtOH/H₂O (4:1)8070–80Environmentally benign alternative; requires longer reaction times[6].
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O (4:1)9075–85Bidentate ligand prevents catalyst deactivation in challenging substrates[5].

Table 2: Substrate Scope and Expected Yields The protocol demonstrates excellent functional group tolerance, allowing for the synthesis of various substituted 4-phenylthiophene derivatives.

Thiophene PrecursorArylboronic AcidTarget ProductExpected Yield (%)
4-Bromothiophene-2-carbaldehydePhenylboronic acid4-Phenylthiophene-2-carbaldehyde88[4]
4-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde91[4]
3,4-DibromothiophenePhenylboronic acid (2.2 eq)3,4-Diphenylthiophene75–80[6]
3-Bromothiophene4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)thiophene82–85[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Handling of Aminomethyl-Thiophene Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate aminomethyl-thiophenes (e.g., 2-aminomethylthiophene, 3-aminomethylbenzo[b]thiophene). These chemical building blocks are critical in medicinal chemistry for synthesizing kinase inhibitors and [1]. However, they present a dual chemical challenge: the highly basic amine interacts disastrously with acidic chromatography media, while the electron-rich thiophene ring is highly susceptible to oxidation.

This guide provides field-proven, self-validating protocols to ensure the high-yield, high-purity isolation of these complex heterocycles.

Section 1: The Core Challenge — Silanol Activity vs. Basic Amines

When purifying aminomethyl-thiophenes on standard bare silica gel, researchers typically observe severe peak tailing, irreversible adsorption, or a complete loss of product. This is a direct consequence of the Brønsted acid-base interaction between the surface silanol groups (Si-OH) of the silica and the basic amine[2].

The Causality: Silica gel has a surface pKa of approximately 4.5–5.0. Aminomethyl-thiophenes have a conjugate acid pKa of ~8.5–9.5. When the basic amine contacts the acidic silanol, an occurs, chemically anchoring the compound to the stationary phase[3]. To elute the compound successfully, you must competitively block these silanol sites.

Table 1: Quantitative Comparison of Stationary Phases for Aminomethyl-Thiophenes

Stationary PhaseMobile Phase Additive Needed?Retention of Basic AminesPeak ShapeRelative Cost
Standard Bare Silica Yes (1-2% TEA or NH4OH)Very High (Irreversible without base)Poor (Tailing)Low
TEA-Deactivated Silica No (Pre-treated)ModerateGoodLow-Medium
Amine-Functionalized Silica NoLow-ModerateExcellentHigh
Basic Alumina NoLowGoodMedium
Section 2: Troubleshooting Guide — Chromatographic Purification

Issue: "My aminomethyl-thiophene is streaking down the TLC plate and won't elute from the flash column, even with high-polarity solvents like 10% MeOH in DCM."

Root Cause: Unmitigated silanol-amine binding. Methanol alone is insufficient to disrupt the strong ionic interaction between the stationary phase and the target molecule.

Solution: Employ a competing amine modifier, such as , to neutralize the acidic silanols prior to loading your compound[2].

SilanolInteraction Silica Bare Silica (Si-OH) Amine Aminomethyl-thiophene Silica->Amine Strong Ionic Binding (Peak Tailing) TEA TEA Modifier (1-2%) Silica->TEA Competitive Binding Deactivated Deactivated Silica (Si-O- ... H-TEA+) TEA->Deactivated Neutralizes Acidic Sites Elution Sharp Peak Elution Deactivated->Elution Free Amine Bypasses Silanols

Mechanism of silanol deactivation using Triethylamine (TEA) to enable sharp elution.

Protocol 1: Preparation and Use of TEA-Deactivated Silica Gel

This self-validating protocol ensures the silica is fully saturated with TEA before the target compound is loaded, preventing on-column degradation[4].

Step-by-Step Methodology:

  • Slurry Preparation: In a large beaker, add 200 g of standard flash silica gel.

  • Deactivation: Add 200 mL of a[4]. Stir the slurry gently for 1 hour at room temperature to allow complete acid-base neutralization of the surface silanols.

  • Filtration: Pour the suspension into a Büchner funnel equipped with filter paper. Apply vacuum to collect the deactivated silica gel.

  • Drying: Allow the silica to dry on the funnel under vacuum until it becomes a free-flowing powder. (Note: This deactivated silica can be stored in a tightly sealed container for future use).

  • Column Packing: Pack your column with the deactivated silica. Equilibrate with 3 column volumes (CV) of your starting mobile phase containing 0.1% TEA.

  • Loading & Elution: Load the aminomethyl-thiophene crude mixture. Elute using your standard gradient, maintaining 0.1% TEA in all mobile phase solvents.

Validation Check: Spot the eluted fractions on a TEA-pretreated TLC plate. The compound must elute as a tight, circular spot with an Rf between 0.2 and 0.4. If streaking persists, the silica was insufficiently deactivated.

Section 3: FAQ — Handling, Stability, and Isolation

Q: Why does my isolated aminomethyl-thiophene turn dark brown or black upon concentration on the rotary evaporator? A: Aminomethyl-thiophenes in their free base form are electron-rich and highly susceptible to oxidation and polymerization when exposed to air, heat, and light. Furthermore, compounds like 2-aminomethylthiophene are [5]. Concentrating the free base to complete dryness under heat accelerates oxidative degradation. Never concentrate the free base to absolute dryness under high heat; keep the water bath strictly below 30°C.

Q: How can I safely store aminomethyl-thiophenes for long-term use in drug development? A: Convert the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Salt formation protonates the amine, withdrawing electron density from the thiophene ring via inductive effects. This significantly increases the oxidative stability of the heterocycle, allowing for safe, long-term storage of compounds like [6].

PurificationWorkflow Start Crude Aminomethyl-thiophene Decision Is the compound acid/base sensitive? Start->Decision PathA Yes: Use Amine-Functionalized Silica (KP-NH) Decision->PathA Sensitive PathB No: Use 1% TEA-Deactivated Bare Silica Decision->PathB Stable to TEA Elute Elute & Pool Fractions PathA->Elute PathB->Elute Salt Add 1.1 eq HCl in Dioxane Precipitate Salt Elute->Salt End Stable Thiophene HCl Salt Salt->End

Decision matrix for the purification and stable isolation of aminomethyl-thiophenes.

Protocol 2: Isolation of Aminomethyl-Thiophene as an HCl Salt

This protocol ensures the generation of a stable, easily weighable solid, bypassing the volatility and oxidative instability of the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base aminomethyl-thiophene (e.g., 1.0 mmol) in a minimal amount of anhydrous diethyl ether or dichloromethane (approx. 5-10 mL) under an inert atmosphere (N2 or Argon).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 1.1 equivalents (1.1 mmol) of a standardized solution of HCl in dioxane (typically 4.0 M) dropwise while stirring vigorously.

  • Precipitation: A white to off-white precipitate will form immediately. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Filtration & Washing: Filter the solid rapidly through a fritted glass funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any residual HCl and organic impurities.

  • Drying: Dry the solid under high vacuum for 2-4 hours. Store the resulting hydrochloride salt in a sealed, light-resistant container at 4°C.

Validation Check: The resulting solid should be freely soluble in D₂O for NMR analysis. The ¹H-NMR spectrum must show a distinct downfield shift of the methylene protons adjacent to the amine, confirming successful protonation.

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA." PMC. URL:[Link]

  • ChromaNik Technologies Inc. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II." ChromaNik. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." PMC. URL:[Link]

Sources

Thiophene Synthesis Technical Support Center: Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex thiophene synthesis. Thiophenes are highly electron-rich heteroaromatics that serve as critical scaffolds in pharmaceuticals, organic photovoltaics, and materials science. However, their unique electronic properties often lead to unexpected side reactions, including halogen scrambling, oxidative homocoupling, and polyhalogenation.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality of these side reactions and provides self-validating protocols to ensure your syntheses remain on track.

MODULE 1: The "Halogen Dance" Anomaly in Metalated Thiophenes

Troubleshooting Q&A

Q: Why does my bromothiophene yield a complex mixture of regioisomers after lithiation and electrophilic trapping? A: You are observing the base-catalyzed "halogen dance" rearrangement[1]. When a bromothiophene is treated with a strong, unhindered base like lithium diisopropylamide (LDA), initial kinetic deprotonation occurs. However, this is rapidly followed by an intermolecular halogen-lithium exchange, driven entirely by thermodynamics, which migrates the halogen to a more stable position on the ring[2],[1].

Q: How can I functionalize a bromothiophene without triggering this migration? A: The causality of the halogen dance relies on the nucleophilic nature of the metalated intermediate. By switching from lithium bases to sterically hindered magnesium bisamides—specifically the Knochel-Hauser type base TMP2​Mg⋅2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl)—you create a sterically demanding environment. This allows for mild, regioselective magnesiation while kinetically blocking the intermolecular halogen-metal exchange, preserving your original halogen substitution pattern[3].

Quantitative Comparison: Base Selection vs. Reaction Pathway
Base SystemTemperatureMajor PathwayYield of Desired IsomerKey Reference
LDA-78 °C to 0 °CHalogen Dance (1,2- or 1,3-migration)< 20% (Retention)[2]
TMP2​Mg⋅2LiCl 25 °CDirect Metalation (Retention)42% - 63%[3]
Mechanistic Workflow

HalogenDance Start Bromothiophene Substrate Base Strong Base Addition (e.g., LDA) Start->Base Lithiation Kinetic Deprotonation Base->Lithiation Migration Intermolecular Br-Li Exchange Lithiation->Migration Thermodynamically Driven Trapping Electrophilic Trapping Migration->Trapping Product Rearranged Regioisomer Trapping->Product

Mechanistic pathway of the base-catalyzed halogen dance rearrangement in thiophenes.

Protocol 1: Self-Validating Regioselective Magnesiation

Objective: Deprotonate 2-bromothiophene without inducing halogen migration.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the 2-bromothiophene derivative (1.0 equiv) in anhydrous THF (0.5 M).

  • Metalation: Dropwise add TMP2​Mg⋅2LiCl (1.2 equiv) at room temperature. Stir for 3 hours.

  • VALIDATION CHECKPOINT: Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL D2​O and 1 mL diethyl ether. Evaporate the organic layer and run a rapid 1H NMR. Causality Check: The disappearance of the specific target proton and >95% deuterium incorporation confirms successful metalation. If multiple deuterated regioisomers appear, lower the reaction temperature to 0 °C.

  • Trapping: Once validated, add the desired electrophile (2.0–2.4 equiv) to the main flask and stir for 3–12 hours[3].

MODULE 2: Suppressing Homocoupling in Pd-Catalyzed Cross-Couplings

Troubleshooting Q&A

Q: During Pd-catalyzed C-H functionalization of thiophenes, I am isolating massive amounts of bithiophene. What is driving this? A: You are experiencing oxidative homocoupling. Thiophenes are highly susceptible to direct C-H homocoupling in the presence of palladium and specific oxidants or silver salts. For instance, the presence of Silver(I) fluoride (AgF) or Silver(I) acetate rapidly reduces to Ag(0), driving the oxidative homocoupling of 2-bromothiophene to 5,5'-dibromo-2,2'-bithiophene at room temperature[4]. Furthermore, molecular oxygen can also act as a sole oxidant to drive complete C5-position homocoupling[5].

Q: How do I tune the reaction to favor cross-coupling over homocoupling? A: The causality lies in the rate of transmetalation versus reductive elimination. To favor cross-coupling, you must either drastically lower the concentration of the oxidative silver salt (e.g., AgF)[4], or utilize bulky, electron-rich phosphine ligands (like SPhos or RuPhos) that accelerate the reductive elimination of the cross-coupled product before a second thiophene molecule can coordinate to the palladium center.

Quantitative Comparison: Controlling Coupling Pathways
SubstrateCatalyst SystemAdditive / OxidantMajor PathwayYieldKey Reference
2-Bromothiophene Pd(OAc)2​ AgF (2.0 equiv)HomocouplingExcellent[4]
Thiophene + Ph-I Pd(OAc)2​ AgF (Low conc.)Cross-Coupling58%[4]
2-Ethylfuran/Thiophene Pd(OAc)2​ / TFA O2​ (1 atm)HomocouplingHigh[5]
Decision Logic Workflow

Homocoupling Problem High Homocoupling Yield CheckAg Are Ag(I) Salts Present? Problem->CheckAg AgYes Ag(I) Promotes Oxidative Coupling CheckAg->AgYes Yes AgNo Evaluate Ligand Sterics CheckAg->AgNo No Action1 Reduce AgF Concentration AgYes->Action1 Action2 Use Bulky Phosphines AgNo->Action2

Decision tree for troubleshooting oxidative homocoupling in thiophene cross-coupling reactions.

Protocol 2: Self-Validating Cross-Coupling Protocol

Objective: Perform a Suzuki-Miyaura cross-coupling while suppressing bithiophene formation.

  • Preparation: Combine the thienyl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)2​ (2 mol%), and SPhos (4 mol%) in a degassed Toluene/ H2​O mixture.

  • Base Addition: Add K3​PO4​ (2.0 equiv) and heat to 80 °C. Causality Check: SPhos is chosen because its steric bulk forces the Pd-center to rapidly eject the cross-coupled product, outcompeting the slower oxidative homocoupling pathway.

  • VALIDATION CHECKPOINT: At 30 minutes, extract a 50 µL sample, dilute in ethyl acetate, and run a rapid GC-MS. Calculate the ratio of the cross-coupled mass peak to the homocoupled dimer mass peak. If the dimer exceeds 5%, immediately reduce the reaction temperature by 15 °C and verify that the system is strictly oxygen-free, as O2​ acts as an oxidant for homocoupling[5].

MODULE 3: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Troubleshooting Q&A

Q: Why am I getting polyhalogenated thiophenes instead of mono-substituted products during bromination? A: Thiophene is exceptionally electron-rich—approximately 104 times more reactive toward electrophiles than benzene[6]. When using harsh reagents like elemental bromine ( Br2​ ), the reaction cannot be kinetically controlled, leading to over-halogenation.

Q: Why does substitution almost exclusively happen at the C2 position rather than C3? A: This is driven by the stability of the intermediate carbocation (Wheland intermediate). When an electrophile attacks the C2 position, the resulting positive charge is delocalized and stabilized by three distinct resonance structures. Conversely, attack at the C3 position yields an intermediate stabilized by only two resonance structures[7],[6].

Protocol 3: Self-Validating Controlled C2-Bromination

Objective: Achieve strict mono-bromination at the C2 position.

  • Reagent Mixing: Dissolve thiophene (1.0 equiv) in DMF (0.2 M) and cool to 0 °C in an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 30 minutes. Causality Check: NBS provides a low, steady-state concentration of electrophilic bromine, preventing the runaway kinetics associated with Br2​ .

  • VALIDATION CHECKPOINT: Monitor the color of the solution. It should remain pale yellow. If the solution turns deep red or brown, free Br2​ is accumulating, signaling that the addition is too fast and polyhalogenation is occurring. Pause the addition and allow the color to fade back to yellow.

  • Completion: Stir for an additional 2 hours at room temperature, then quench with saturated aqueous sodium thiosulfate to neutralize any remaining electrophile.

Sources

optimizing reaction conditions for functionalizing electron-rich heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the late-stage functionalization of electron-rich heterocycles (e.g., indoles, pyrroles, thiophenes). This portal moves beyond basic reaction setups to explain the underlying mechanistic causality of common failures, providing you with self-validating protocols to ensure experimental success.

G Start Reaction Optimization Electron-Rich Heterocycles Prob1 Regioselectivity Issues (e.g., C2 vs C3) Start->Prob1 Prob2 Catalyst Poisoning (Incomplete Conversion) Start->Prob2 Prob3 Substrate Degradation (Over-oxidation) Start->Prob3 Sol1 Use Directing Groups (e.g., TDGs, TIPS) Prob1->Sol1 Sol2 Bulky Ligands (XPhos) or On-Site Pd(II) Prob2->Sol2 Sol3 Mild Oxidants (Ag2CO3) & N-Protection Prob3->Sol3 Success Optimized Functionalization Sol1->Success Sol2->Success Sol3->Success

Workflow for troubleshooting heterocycle functionalization.

🛠️ Active Support Tickets & FAQs

Ticket #101: Regioselectivity Control (C2 vs. C3 vs. Benzenoid Ring)

User Query: I am attempting a Pd-catalyzed C–H arylation on an unprotected indole, but I keep getting an inseparable mixture of C2 and C3 functionalized products. Furthermore, how can I target the unreactive benzenoid ring (C4–C7)?

Causality & Expert Insight: Indoles exhibit intrinsic nucleophilicity at the C3 position due to the enamine-like character of the pyrrole ring, making it the kinetically favored site for electrophilic metalation[1]. However, under thermodynamic control or via Concerted Metalation-Deprotonation (CMD) pathways, C2 functionalization often competes or dominates. The benzenoid ring (C4–C7) remains largely unreactive because the C–H bond activation process here requires overcoming a significantly higher energy barrier compared to the pyrrole ring[1].

Resolution: To override intrinsic reactivity, you must manipulate the steric and electronic environment:

  • For exclusive C2 selectivity: Install a bulky N-protecting group (e.g., TIPS or N-benzyl) to sterically block the C3 position and direct the metal to C2.

  • For benzenoid (C4) selectivity: Utilize a 2[2]. By adding a catalytic amount of an amino acid like alanine to a 3-formyl indole, a temporary imine is formed. This directs the Pd catalyst to the C4 position via a geometrically favorable macrocyclic transition state, enabling highly selective C4 functionalization[2].

Ticket #102: Catalyst Poisoning and Reaction Stalling

User Query: My cross-coupling reaction stalls at 15% conversion when using a thiazole or unprotected pyridine substrate. Adding more catalyst does not help. Is my catalyst dying?

Causality & Expert Insight: Yes, you are experiencing severe catalyst poisoning. Lewis-basic heterocycles containing unhindered nitrogen or sulfur atoms coordinate strongly to the transition metal center (e.g., Pd(0) or Pd(II)). This forms a highly stable, off-cycle resting state that prevents the necessary oxidative addition or transmetalation steps[3].

Resolution: You must prevent the heterocycle from outcompeting the catalytic cycle:

  • Ligand Tuning: Switch to highly sterically hindered, electron-rich Buchwald ligands (like XPhos). The steric bulk creates a protective shield around the Pd center, preventing multiple heterocycle molecules from coordinating simultaneously.

  • On-Site Catalyst Generation: Generate the active Pd(II) species on-site to bypass the formation of stable precatalyst-heterocycle aggregates,3[3].

Ticket #103: Substrate Degradation and "Black Tar" Formation

User Query: During the oxidative C–H cross-coupling of my pyrrole, the reaction mixture turns black immediately. I recover no starting material and observe no product.

Causality & Expert Insight: You are observing oxidative degradation. Electron-rich heterocycles have very low oxidation potentials. Harsh oxidants (like persulfates or Cu(II) salts at high temperatures) induce single-electron transfer (SET) oxidation of the heterocycle, generating radical cations that rapidly polymerize, resulting in the infamous "black tar."

Resolution:

  • Switch Oxidants: Transition to milder oxidants such as4[4]. These are highly effective for Pd-catalyzed oxidative couplings but lack the redox potential to cause SET degradation of the heterocycle[4].

  • Electronic Deactivation: Install an electron-withdrawing protecting group (e.g., N-acetyl or N-tosyl) to raise the oxidation potential of the ring, rendering it stable to the reaction conditions.

🧪 Self-Validating Experimental Protocol

Standard Operating Procedure: Pd-Catalyzed Oxidative C–H Functionalization of Indoles This protocol is designed as a self-validating system. Do not skip the control checkpoints.

Step 1: Baseline Reaction Setup

  • Action: In a Schlenk tube, combine the indole substrate (1.0 equiv), coupling partner (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in t-AmylOH (0.2 M).

  • Causality: t-AmylOH is chosen to prevent unwanted solvent oxidation (a common issue with DMF/DMSO), while Ag₂CO₃ provides the necessary oxidative power for Pd(0) to Pd(II) turnover without degrading the electron-rich indole[4].

Step 2: Ligand & Directing Group Integration

  • Action: Add XPhos (10 mol%) to prevent heterocycle-induced catalyst poisoning. If targeting the C4 position, add Alanine (20 mol%) as a Transient Directing Group[2].

Step 3: Self-Validation & Quench (Critical Checkpoints)

  • Action: Run two parallel micro-scale controls: (A) Without Pd catalyst. (B) Without Ag₂CO₃ oxidant. Stir all reactions at 80 °C for 12 hours.

  • Validation Logic:

    • If Control A shows consumed starting material: Your oxidant is too harsh and is independently degrading the heterocycle. Switch to a milder oxidant.

    • If Control B shows intact starting material, but the main reaction stalls at <10% yield: Catalyst poisoning is occurring. Increase ligand bulk or add PivOH (0.5 equiv) to protonate competing Lewis-basic sites.

    • If both controls behave normally: Proceed with standard aqueous workup and isolate the product.

📊 Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes during the optimization of indole C–H functionalization. Use this data to benchmark your own results.

EntrySolventOxidantAdditive / LigandYield (%)Regioselectivity (C2:C3:C4)Mechanistic Observation
1 DMFCu(OAc)₂None0N/AComplete substrate degradation via SET oxidation.
2 TolueneAg₂CO₃None421 : 15 : 0Intrinsic nucleophilicity favors C3 kinetically.
3 t-AmylOHAg₂CO₃PivOH85>20 : 1 : 0CMD pathway and N-protection strongly favor C2.
4 t-AmylOHAg₂CO₃Alanine (TDG)780 : 0 : >20TDG successfully overrides intrinsic pyrrole reactivity.
5 t-AmylOHAg₂CO₃PPh₃121 : 5 : 0Severe catalyst poisoning due to unhindered ligand.
6 t-AmylOHAg₂CO₃XPhos881 : 18 : 0Bulky ligand prevents off-cycle resting state.

📚 References

  • Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles Source: Journal of Molecular Modeling (PubMed) URL:1

  • Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group Source: Organic Letters (ACS Publications) URL:2

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC (National Institutes of Health) URL:3

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (MDPI) URL:4

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital chemical scaffolds. Here, we move beyond simple procedural lists to delve into the underlying chemical principles that govern success or failure in these intricate reactions. Our goal is to empower you with the expertise to not only troubleshoot existing issues but also to proactively design more robust synthetic routes.

Introduction: The Ubiquity and Challenges of Heterocyclic Amine Synthesis

Heterocyclic amines are foundational structures in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their synthesis, however, is often fraught with challenges ranging from low yields and catalyst deactivation to difficult purifications. This guide provides a structured approach to identifying and solving these common problems.

General Troubleshooting Framework

A systematic approach is crucial when a reaction does not proceed as expected. Before delving into reaction-specific issues, consider this general framework to diagnose the problem.

Troubleshooting_Framework Start Reaction Failure or Low Yield Check_Purity Verify Reagent and Solvent Purity (Water & Oxygen Free?) Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry and Reagent Addition Order Check_Purity->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Stoichiometry->Check_Conditions Analyze_Mixture Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS, NMR) Check_Conditions->Analyze_Mixture SM_Present Starting Material Unchanged? Analyze_Mixture->SM_Present Byproducts Side Products Formed? SM_Present->Byproducts No Optimize_Catalyst Optimize Catalyst System (Pre-catalyst, Ligand, Loading) SM_Present->Optimize_Catalyst Yes Decomposition Product or Reagent Decomposition? Byproducts->Decomposition No Optimize_Base_Solvent Optimize Base and Solvent Byproducts->Optimize_Base_Solvent Yes Decomposition->Check_Conditions Yes, adjust T, time Purification_Issue Investigate Purification Strategy Decomposition->Purification_Issue No End Successful Synthesis Optimize_Catalyst->End Optimize_Base_Solvent->End Purification_Issue->End

Caption: A general workflow for troubleshooting heterocyclic amine synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues commonly encountered in popular synthetic methodologies for preparing heterocyclic amines.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to a variety of factors.[1][2][3]

Q1: Why is my Buchwald-Hartwig amination of a (hetero)aryl halide yielding little to no product?

Possible Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atom in some heterocyclic substrates (e.g., 2-halopyridines) can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Solution: Employ sterically bulky phosphine ligands (e.g., XPhos, RuPhos) that shield the palladium center and disfavor substrate coordination.[4]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the palladium precursor.

    • Solution: Use a palladium pre-catalyst (e.g., G2, G3, or G4 pre-catalysts) which readily forms the active catalytic species.[5] If using Pd(OAc)₂ or Pd₂(dba)₃, ensure your ligand can effectively reduce Pd(II) to Pd(0) or that the reaction conditions facilitate this.

  • Poorly Soluble Reagents: If reactants or the base are not adequately dissolved, the reaction will be slow and inefficient.[4][5]

    • Solution: Screen alternative solvents. Toluene and 1,4-dioxane are common choices, but for particularly insoluble substrates, a more polar solvent like DMF or the use of a co-solvent might be necessary.[4]

  • Inadequate Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can cause oxidation and deactivation.[4]

    • Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under a robust inert atmosphere (e.g., argon or nitrogen).

Q2: My Buchwald-Hartwig reaction is producing significant byproducts, what could be the cause?

Possible Causes & Solutions:

  • Homocoupling: The aryl halide can couple with itself to form a biaryl species.

    • Solution: This is often a sign of a poorly performing catalyst system. Re-evaluate your choice of ligand and palladium source.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can be caused by an excess of base or the presence of water. Ensure your base is accurately weighed and your reaction is anhydrous.

  • Competitive Binding: If your substrate contains other nucleophilic functional groups (e.g., phenols), they may compete with the desired amine in the coupling reaction.[6]

    • Solution: Protect competing nucleophilic groups before attempting the cross-coupling.

ParameterRecommendation for Challenging SubstratesRationale
Palladium Source Pre-catalysts (e.g., XPhos-Pd-G3)Efficiently generates the active Pd(0) species.[5]
Ligand Sterically bulky biarylphosphines (e.g., XPhos, RuPhos)Prevents catalyst poisoning by coordinating substrates.[4]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Facilitates deprotonation of the amine-palladium complex.[4]
Solvent Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane)Good solubility for many substrates and compatible with the catalyst system.[4]
Pictet-Spengler Reaction

This acid-catalyzed reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[7][8][9]

Q1: My Pictet-Spengler reaction is not proceeding to completion. What can I do?

Possible Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The reaction relies on an electrophilic aromatic substitution. If the aromatic ring is not electron-rich enough, the cyclization will be slow or may not occur at all.[8]

    • Solution: For less nucleophilic aromatic rings, stronger acid catalysts (e.g., trifluoroacetic acid) and higher temperatures are often required.[7]

  • Iminium Ion Formation is Unfavorable: The initial condensation between the amine and the aldehyde/ketone to form an iminium ion is a key step.

    • Solution: Ensure your reaction conditions effectively remove the water formed during this condensation step. Using a Dean-Stark apparatus or molecular sieves can be beneficial.

  • Reversibility of the Reaction: The Pictet-Spengler reaction can be reversible.

    • Solution: If the product is stable, it may precipitate from the reaction mixture, driving the equilibrium forward. If not, consider if the reaction conditions are too harsh, leading to decomposition.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Rearomatization Rearomatization Cyclization->Rearomatization - H⁺ Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Rearomatization->Product

Caption: Key stages of the Pictet-Spengler reaction.

Q2: I am observing the formation of undesired regioisomers in my Pictet-Spengler reaction. How can I improve selectivity?

Possible Causes & Solutions:

  • Multiple Reactive Sites on the Aromatic Ring: If the aromatic ring has multiple positions that can undergo electrophilic substitution, a mixture of products can result.

    • Solution: The regioselectivity is often governed by the electronic and steric nature of the substituents on the aromatic ring. Consider using substrates with blocking groups to direct the cyclization to the desired position. DFT calculations can sometimes predict the favored regioisomer.[10]

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is optimized to address the common issue of catalyst poisoning by the pyridine nitrogen.

  • Reagent Preparation:

    • Ensure the amine, 2-bromopyridine, and solvent (e.g., toluene) are anhydrous and degassed.

    • The base (e.g., NaOtBu) should be fresh and handled in a glovebox if possible.

  • Reaction Setup (under inert atmosphere):

    • To a dry reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equivalents relative to palladium).

    • Add the 2-bromopyridine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

    • Add the anhydrous, degassed solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove palladium residues.[4]

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting this Protocol:

  • Low Conversion: Increase the catalyst loading or reaction temperature. Consider a different sterically demanding ligand.

  • Decomposition: If palladium black is observed, the catalyst may be decomposing. Lower the reaction temperature and increase the reaction time.[4]

Purification of Heterocyclic Amines

The basic nature of amines can complicate purification by standard silica gel chromatography.[11]

Q: My heterocyclic amine is streaking badly on the silica gel column. How can I get a clean separation?

Possible Causes & Solutions:

  • Strong Interaction with Acidic Silica: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[11]

    • Solution 1: Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[11]

    • Solution 2: Amine-Functionalized Silica: Use a pre-treated, amine-functionalized silica gel for your column.[11]

    • Solution 3: Alternative Purification Methods: Consider other purification techniques such as preparative HPLC, crystallization, or an acid-base extraction. A recently developed method involves the precipitation of the amine as a trichloroacetic acid salt, which can then be isolated and the free amine regenerated.[12]

Analytical Methods for Reaction Monitoring

Timely and accurate monitoring of reaction progress is essential for successful synthesis.

Analytical TechniqueInformation ProvidedBest ForLimitations
Thin-Layer Chromatography (TLC) Qualitative assessment of the presence of starting materials, products, and byproducts.Rapid, routine monitoring.Not quantitative; co-elution can be misleading.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of components with mass identification.Identifying product formation and byproducts in complex mixtures.[13]Response factors can vary, making it semi-quantitative without calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components with mass identification.Monitoring reactions with volatile starting materials and products.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information and quantitative analysis of the reaction mixture.Determining conversion and yield accurately with an internal standard.Requires a higher concentration of analyte; can be time-consuming.

References

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic Letters, 12(20), 4442–4445.
  • Gross, G. A., & Turesky, R. J. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(9), 1577–1582.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved March 28, 2026, from [Link]

  • Turesky, R. J., & Vouros, P. (2004). Immunoaffinity purification of dietary heterocyclic amine carcinogens.
  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic Letters, 12(20), 4442–4445.
  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.
  • Le, C., & Gevorgyan, V. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223–228.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025, January 14). MDPI. Retrieved March 28, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 28, 2026, from [Link]

  • Chen, Y.-C., & Chen, Y.-C. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 26(2), 659–668.
  • Optimization of reaction conditions for palladium-catalyzed amination... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2022). Molecules, 27(15), 4949.
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 28, 2026, from [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2022, December 6). IntechOpen. Retrieved March 28, 2026, from [Link]

  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? (2021, June 1). Reddit. Retrieved March 28, 2026, from [Link]

  • Pictet–Spengler reaction. (2024, March 19). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC. Retrieved March 28, 2026, from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • Recent Progress in the Synthesis of Amine‐Containing Heterocycles by Metathesis Reactions | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • More Sustainable Approaches for the Synthesis of N-Based Heterocycles | Chemical Reviews. (2009, April 22). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids | The Journal of Organic Chemistry. (2025, October 30). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved March 28, 2026, from [Link]

  • 24.9 Heterocyclic Amines. (2023, September 20). OpenStax. Retrieved March 28, 2026, from [Link]

  • 24.S: Amines and Heterocycles (Summary). (2024, March 24). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Amines and Heterocycles. (2018, November 16). Cengage. Retrieved March 28, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 764.
    • Chapter 12 Solutions to Problems - Amines and Heterocycles. (n.d.). NC State University Libraries. Retrieved March 28, 2026, from [Link]

Sources

addressing solubility issues of fluorinated compounds in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in drug development: the "Fluorine Paradox."

While the incorporation of fluorine atoms (e.g., trifluoromethyl or difluoromethylene groups) into small molecules dramatically improves metabolic stability, membrane permeability, and target binding affinity, it simultaneously increases lipophilicity ( logP ) and crystal lattice energy[1][2]. This intrinsic hydrophobicity frequently leads to poor aqueous solubility, causing assay artifacts, false negatives, and irreproducible data.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and data-driven solutions to rescue your biological assays.

🛠️ Troubleshooting Guide & FAQs

Issue 1: The "Solvent Shock" Phenomenon

Q: When I spike my 10 mM DMSO stock of a highly fluorinated lead compound into my aqueous assay buffer, the well immediately turns cloudy. How do I prevent this?

The Causality: You are observing "solvent shock." When a highly concentrated DMSO stock is rapidly injected into an aqueous medium, the local concentration of the lipophilic fluorinated compound instantly exceeds its kinetic solubility limit. Because the aqueous buffer has a drastically different dielectric constant than DMSO, the compound cannot be solvated fast enough before the DMSO diffuses away. This triggers rapid nucleation and visible precipitation[3].

The Solution: Never dilute directly from a master stock to the final aqueous concentration.

  • Perform serial dilutions of your compound in 100% DMSO first.

  • Add the intermediate DMSO stock dropwise to an assay buffer that has been pre-warmed to 37°C.

  • Maintain gentle, continuous vortexing during addition to ensure rapid solvent dispersion[3].

SolventShock Start 10 mM DMSO Stock (Fluorinated API) DirectDil Direct Dilution into Cold Aqueous Buffer Start->DirectDil SerialDil Serial Dilution in 100% DMSO Start->SerialDil Nucleation Rapid Nucleation (Local Supersaturation) DirectDil->Nucleation Precipitation Visible Precipitation (Assay Failure) Nucleation->Precipitation Dropwise Dropwise Addition to Pre-warmed (37°C) Buffer SerialDil->Dropwise Vortex Continuous Gentle Vortexing Dropwise->Vortex Soluble Stable Kinetic Solubility (Assay Ready) Vortex->Soluble

Workflow comparing solvent shock failure vs. optimized kinetic solubility rescue.

Issue 2: Hidden Aggregation and HTS False Positives

Q: My fluorinated compound shows excellent inhibition in a biochemical HTS assay, but no activity in orthogonal cell-based assays. The wells look perfectly clear. Could solubility still be the issue?

The Causality: Yes. Highly lipophilic fluorinated compounds often form sub-micron colloidal aggregates in aqueous buffers. While invisible to the naked eye, these aggregates act as "molecular sponges," non-specifically sequestering the target protein or scattering the excitation/emission light in fluorescence-based assays. This results in promiscuous inhibition and false-positive readouts.

The Solution: Do not rely on visual inspection. Implement a self-validating Laser Nephelometry Kinetic Solubility Assay [4][5]. Nephelometry measures forward-scattered light to empirically quantify the presence of undissolved particles before the biological assay is run.

Issue 3: Sustaining Solubility in Long-Term Cell Assays

Q: My compound is soluble at the start of a 48-hour cell culture experiment, but precipitates over time. I cannot increase my DMSO concentration above 0.5% due to cytotoxicity. What are my options?

The Causality: Kinetic solubility is temporary. Over 48 hours in a 5% CO₂ incubator, the pH and temperature fluctuations in complex media cause the thermodynamic equilibrium to shift, forcing the fluorinated compound out of solution[3].

The Solution: Utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form non-covalent inclusion complexes with lipophilic fluorinated moieties, effectively shielding the drug from water. This enhances thermodynamic solubility without altering the drug's covalent structure, ionization state, or membrane permeability[6][].

Cyclodextrin API Fluorinated Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Bioassay Cell-Based Assay (Bioavailable) Complex->Bioassay Sustained Release

Mechanism of HP-β-CD non-covalent inclusion complexation for sustained solubility.

📊 Data Presentation: Comparison of Solubilization Strategies

When formulating fluorinated compounds for biological assays, selecting the right solubilization strategy is critical. The table below summarizes quantitative limits and mechanistic trade-offs.

Solubilization StrategyMechanism of ActionMax Recommended Conc. (In Vitro)ProsCons
DMSO Organic co-solvent; disrupts water hydrogen bonding network.0.1% - 0.5% (v/v)Standard for HTS; highly effective for initial stock creation.High cytotoxicity; causes "solvent shock" upon dilution[3].
HP- β -Cyclodextrin Non-covalent encapsulation in a hydrophobic cavity[].Up to 20% (w/v)Drastically improves thermodynamic solubility; low toxicity[6].May compete with the biological target if binding affinity to CD is too high.
Tween-20 / Triton X-100 Non-ionic surfactants; form micelles to trap lipophilic drugs.0.01% - 0.1% (v/v)Prevents non-specific binding to plastic assay plates.Can lyse cell membranes; interferes with lipid-dependent enzymes.
Bovine Serum Albumin (BSA) Carrier protein; binds lipophilic molecules via hydrophobic pockets.0.1% - 1.0% (w/v)Mimics physiological drug-protein binding conditions.Reduces the "free" (active) fraction of the drug, shifting IC₅₀ values.

🔬 Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be grounded in self-validating methodologies. Below are the step-by-step protocols to diagnose and resolve solubility failures.

Protocol A: High-Throughput Nephelometric Kinetic Solubility Assay

Purpose: To empirically detect colloidal aggregation and precipitation of fluorinated compounds prior to HTS.

  • Preparation of Stocks: Dissolve the fluorinated test compound in 100% DMSO to create a 10 mM master stock. Perform a 10-point serial dilution in 100% DMSO[4].

  • Plate Setup: Dispense 5 µL of each DMSO dilution into a 96-well or 384-well clear-bottom microtiter plate[4].

  • Buffer Addition (The Validation Step): Rapidly dispense 195 µL of the intended biological assay buffer (e.g., PBS, pH 7.4) into each well to achieve a final DMSO concentration of 2.5%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking[4].

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus). The instrument measures forward-scattered light in Relative Nephelometric Units (RNU).

  • Data Analysis: Plot RNU vs. Compound Concentration. A sharp inflection point (increase in RNU) indicates the kinetic solubility limit. Do not test the compound in biological assays above this concentration.

Protocol B: Preparation of HP- β -CD Inclusion Complexes for Cell Assays

Purpose: To achieve stable thermodynamic solubility for long-term cell culture without exceeding DMSO toxicity limits.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your base cell culture media (without FBS)[].

  • Compound Addition: Add the solid fluorinated compound directly to the HP- β -CD solution. (Alternatively, add a minimal volume of DMSO stock, ensuring final DMSO is <0.1%).

  • Complexation: Vortex vigorously for 5 minutes, followed by bath sonication at room temperature for 30 minutes to drive the non-covalent encapsulation process.

  • Equilibration: Place the solution on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration (The Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, precipitated drug.

  • Quantification: Quantify the final dissolved concentration of the fluorinated compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy before applying it to the cells.

📚 References

  • AxisPharm. "Kinetic Solubility Assays Protocol". Available at: [Link]

  • PubMed (NIH). "In vitro solubility assays in drug discovery". Available at:[Link]

  • PMC (NIH). "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches". Available at: [Link]

  • ResearchGate. "Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents". Available at: [Link]

  • PMC (NIH). "A Chemical Probe for the ATAD2 Bromodomain". Available at:[Link]

Sources

Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with protodeboronation, particularly when using thiophene boronic acids. As a common and often frustrating side reaction, protodeboronation can significantly impact yield and purity. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate this chemical challenge effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding protodeboronation.

Q1: What is protodeboronation and why is it a problem? A: Protodeboronation (or protodeborylation) is a chemical side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this is a highly detrimental process because it irreversibly consumes your thiophene boronic acid, converting it into thiophene.[2][3] This consumption of the starting material directly leads to lower yields of your desired coupled product and complicates purification.[2]

Q2: Why are thiophene boronic acids especially susceptible to this side reaction? A: Heteroaryl boronic acids are generally more prone to protodeboronation than their simple aryl counterparts, and thiophene boronic acids are notoriously unstable under typical Suzuki conditions.[2][4][5] This heightened susceptibility is due to the electronic nature of the thiophene ring, which can facilitate the cleavage of the C-B bond, especially under the basic and often aqueous conditions required for the Suzuki reaction.[4][6]

Q3: How can I confirm that protodeboronation is the primary issue in my reaction? A: The most direct evidence is the detection of a significant amount of thiophene (or the corresponding protonated starting material) as a byproduct in your crude reaction mixture.[7] This can be confirmed by analytical techniques such as LC-MS, GC-MS, or ¹H NMR spectroscopy. A classic sign is observing a good conversion of your aryl halide starting material but a low yield of the desired product, with the mass of the protonated thiophene boronic acid appearing in the mass spectrometry data.[7]

Q4: What are the most critical factors to control to minimize protodeboronation? A: The key is to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation. The three most critical parameters to adjust are:

  • Choice of Base: The strength and type of base dramatically influence the rate of protodeboronation.[2][8]

  • Catalyst System Activity: A highly active and efficient catalyst system accelerates the productive cross-coupling pathway.[2][6]

  • Boron Reagent Stability: Modifying the boronic acid to a more stable form, like an ester, is often the most robust solution.[2][9][10]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting when you observe the tell-tale signs of protodeboronation.

Issue: Low yield of the desired product with significant formation of thiophene as a byproduct.

This is the classic symptom of protodeboronation competing with your desired cross-coupling reaction. The strategies below are ordered from the simplest adjustments to more robust, but potentially more synthetically involved, solutions.

Troubleshooting Strategy 1: Reaction Condition Optimization

The first line of defense involves modifying the reaction parameters to kinetically disfavor the protodeboronation pathway.

  • Base Selection:

    • Problem: Strong, soluble bases (e.g., NaOH, KOH, NaOEt) create a high pH environment that accelerates the formation of the reactive boronate anion ([ArB(OH)₃]⁻), which is highly susceptible to protonolysis.[1][8][11]

    • Solution: Switch to milder, often heterogeneous, inorganic bases. Finely ground potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are excellent choices.[2][12] These bases are less harsh and can lower the rate of protodeboronation. In some systems, fluorides like CsF or KF can also be effective and suppress the side reaction.[13][14]

  • Reaction Temperature:

    • Problem: Like most reactions, the rate of protodeboronation increases with temperature.[2] Running the reaction at excessively high temperatures (e.g., >100 °C) can give the decomposition pathway a kinetic advantage.

    • Solution: Lower the reaction temperature. Operating in the 60-80 °C range can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed, especially when using a highly active catalyst.[2] It is crucial to find the lowest effective temperature for your specific substrate combination.

  • Solvent and Water Content:

    • Problem: Protodeboronation requires a proton source, and water is the most common one in Suzuki reactions.[1][2] While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive amounts can be detrimental.

    • Solution: Use anhydrous solvents that have been properly degassed. If aqueous conditions are necessary, minimize the amount of water. A common ratio is a 5:1 to 10:1 mixture of an organic solvent (like dioxane, THF, or n-butanol) to water.[4][12] Rigorous degassing of all solvents is critical to remove oxygen, which can also lead to side reactions like homocoupling.[15]

ParameterStandard (High Protodeboronation Risk)Recommended (Lower Protodeboronation Risk)Rationale
Base NaOH, KOH, NaOMeK₃PO₄, K₂CO₃, Cs₂CO₃, CsF, KFMilder bases lower the pH and reduce the concentration of the highly reactive boronate anion.[2][12]
Temperature >100 °C60 - 80 °CLower temperatures kinetically disfavor the protodeboronation side reaction.[2]
Solvent Wet, non-degassed solventsAnhydrous, thoroughly degassed solvents (e.g., Dioxane, THF) with minimal waterReduces the availability of the proton source required for C-B bond cleavage.[2][7]
Troubleshooting Strategy 2: Catalyst System Enhancement

If optimizing conditions is insufficient, the next step is to accelerate the desired reaction with a more powerful catalyst system.

  • Palladium Precatalyst & Ligand Choice:

    • Problem: A slow or inefficient catalyst gives the unstable thiophene boronic acid more time to decompose in the basic reaction medium.[7]

    • Solution: Employ a modern, highly active catalyst system. This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃ or specialized precatalysts like XPhos Pd G4) paired with a bulky, electron-rich biarylphosphine ligand.[2][6] Ligands such as SPhos and XPhos are designed to promote rapid oxidative addition and reductive elimination, speeding up the overall catalytic cycle.[2][13] This increased rate of productive coupling can effectively outcompete the protodeboronation pathway. However, it is noteworthy that some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation, so ligand screening may be necessary.[16][17]

Troubleshooting Strategy 3: Modifying the Boron Reagent

This is often the most effective and definitive solution for chronically unstable substrates. By protecting the C-B bond, you prevent protodeboronation before it can start.

  • Use of Boronic Esters:

    • Problem: The free boronic acid is the most susceptible to protodeboronation.

    • Solution: Convert the thiophene boronic acid to a more stable boronate ester. Pinacol esters are the most common and provide significantly enhanced stability.[2][18] This strategy prevents premature decomposition.

  • The "Slow-Release" Strategy:

    • Problem: Even stable esters can decompose if the subsequent cross-coupling step is slow.

    • Solution: Employ a protecting group that allows for the slow, controlled release of the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the vulnerable free boronic acid extremely low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[9][10] The two most effective reagents for this strategy are:

      • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline, air-stable solids that slowly hydrolyze under basic conditions to release the boronic acid.[1][12]

      • Potassium trifluoroborates (R-BF₃K): These salts also serve as a stable reservoir for the boronic acid, which is slowly released under the reaction conditions.[1]

Part 3: Recommended Experimental Protocols

The following protocols provide a robust starting point for minimizing protodeboronation. Note: All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol is designed for using thiophene boronic acids or their pinacol esters with a highly active catalyst system.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), thiophene boronic acid or pinacol ester (1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).

    • Add the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%) and the ligand if separate (e.g., XPhos, 4 mol%).

    • Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition:

    • Add thoroughly degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 70-80 °C and stir vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for consumption of the aryl halide and formation of both the desired product and the thiophene byproduct.[2]

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: "Slow-Release" Coupling with a Thiophene MIDA Boronate

This protocol is recommended for particularly challenging or unstable thiophene boronic acids.

  • Reaction Setup:

    • In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq.), thiophene MIDA boronate (1.2 eq.), K₃PO₄ (3.0 eq.), and a highly active palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.

  • Solvent Addition:

    • Add a degassed 10:1 mixture of THF and water via syringe.[12]

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture to 70 °C.

    • Monitor the reaction progress by LC-MS. Note that slow-release strategies may require longer reaction times to achieve full conversion.

  • Work-up and Purification:

    • Follow the workup and purification procedure outlined in Protocol 1.

Part 4: Visualizing the Chemistry & Workflow

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting protodeboronation issues.

G cluster_suzuki Suzuki-Miyaura Cycle (Desired Pathway) cluster_proto Protodeboronation (Side Reaction) OA Oxidative Addition ArPdL2X Ar-Pd(II)-L₂-X OA->ArPdL2X TM Transmetalation ArPdL2Th Ar-Pd(II)-L₂-Th TM->ArPdL2Th RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Ar-Th (Product) RE->Product ArPdL2X->TM ArPdL2Th->RE Pd0->OA ArX Ar-X ArX->OA ThBOH2_2 Th-B(OH)₂ ThH Th-H (Byproduct) ThBOH2_2->ThH + H₂O, Base ThBOH2_1 Th-B(OH)₂ (Thiophene Boronic Acid) ThBOH2_1->TM Base Base caption Competing pathways: Suzuki coupling vs. protodeboronation.

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

T Start Problem: Low Yield & Thiophene Byproduct Step1 Strategy 1: Optimize Reaction Conditions (Base, Temperature, Solvent) Start->Step1 Check1 Analyze Yield & Purity (LC-MS, NMR) Step1->Check1 Step2 Strategy 2: Enhance Catalyst System (Use High-Activity Precatalyst/Ligand) Check2 Analyze Yield & Purity Step2->Check2 Step3 Strategy 3: Use Protected Boron Reagent (Pinacol Ester, MIDA Boronate) Check3 Analyze Yield & Purity Step3->Check3 Check1->Step2 Failure Success Success: Optimized Conditions Check1->Success Success Check2->Step3 Failure Check2->Success Success Check3->Success Success caption A decision-tree workflow for troubleshooting protodeboronation. W cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_end 4. Analysis P1 Use Anhydrous Solvent P2 Use Stable Boronic Ester (if possible) P3 Degas Solvent (Sparge or Freeze-Pump-Thaw) S3 Add Solids: Aryl Halide, Boron Reagent, Base, Catalyst/Ligand P3->S3 S1 Flame-Dry Glassware S2 Assemble under Inert Atmosphere (Ar/N₂) S4 Add Degassed Solvent via Syringe R1 Heat to Lowest Effective Temperature S4->R1 R2 Monitor by TLC/LC-MS R3 Avoid Excessively Long Reaction Times A1 Workup & Purify R3->A1 A2 Quantify Yield and Byproduct Formation caption Recommended experimental workflow to minimize protodeboronation.

Caption: Recommended experimental workflow to minimize protodeboronation.

References
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available from: [Link]

  • Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. Available from: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available from: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available from: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available from: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC. Available from: [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. Available from: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PMC. Available from: [Link]

  • Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Available from: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega - ACS Publications. Available from: [Link]

  • Suzuki Cross Coupling Reaction- A Review. Semantic Scholar. Available from: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

Sources

purification of polar heterocyclic amines using column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying polar heterocyclic amines (e.g., pyridines, imidazoles, pyrazoles, and aliphatic diamines) is notoriously difficult. These compounds exhibit strong basicity and hydrogen-bonding capabilities, which frequently lead to irreversible adsorption, severe peak tailing, and poor recovery when using standard silica gel chromatography.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you successfully isolate your target amines.

Workflow: Amine Purification Decision Tree

Before beginning your purification, use the following logical workflow to determine the optimal chromatographic strategy for your specific amine.

AminePurification Start Crude Polar Heterocyclic Amine TLC Run TLC on Standard Silica Start->TLC Check Severe Tailing or Rf < 0.1? TLC->Check Standard Standard Normal Phase (Hex/EtOAc) Check->Standard No AddMod Add 1-5% TEA or NH4OH to Eluent Check->AddMod Yes Success Successful Purification Standard->Success Check2 Still Tailing or Irreversible Binding? AddMod->Check2 AmineSilica Switch to Amine- Functionalized Silica Check2->AmineSilica Yes Check2->Success No Check3 Compound highly water-soluble? AmineSilica->Check3 ReversePhase Reversed-Phase (C18) at High pH Check3->ReversePhase Yes Check3->Success No ReversePhase->Success

Decision tree for purifying polar heterocyclic amines based on retention behavior.

Core Methodologies

Protocol A: Standard Silica with Amine Modifiers (The "Poisoned Column" Method)

When standard solvent systems (e.g., Dichloromethane/Methanol) fail, adding a basic modifier temporarily masks the acidic sites on the silica.

Causality: Standard silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5–8.5. Basic amines form strong ionic and hydrogen bonds with these sites, causing continuous adsorption/desorption delays (tailing). Pre-treating the column with Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) neutralizes these silanols before the analyte is introduced.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare your mobile phase (e.g., 90:9:1 DCM:MeOH:NH₄OH or Hexane/EtOAc with 1-5% v/v TEA). Mix vigorously to ensure uniform distribution and prevent local pH gradients.

  • Column Conditioning (Critical): Flush the packed standard silica column with at least 3 to 5 Column Volumes (CV) of the modifier-containing solvent.

  • Self-Validation Step: Run a 2D TLC plate of your crude mixture. Spot the sample, run it in an unmodified solvent, dry the plate, rotate it 90 degrees, and run it in the modified solvent. If the second dimension yields a tight, round spot rather than a streak, your modifier concentration is sufficient.

  • Loading & Elution: Dissolve the crude mixture in a minimum volume of the starting mobile phase. Load evenly and run the gradient.

  • Post-Purification: Evaporate fractions under reduced pressure. To remove residual TEA, co-evaporate the purified product 2-3 times with toluene or place it under high vacuum overnight.

Protocol B: Amine-Functionalized Silica Chromatography

If Protocol A fails due to extreme basicity or displacement effects, switch to an amine-functionalized stationary phase (e.g., aminopropyl-bonded silica).

Causality: By covalently bonding an organic amine to the silica surface, the chromatographic environment becomes intrinsically basic. According to , this "like-repels-like" environment prevents acid-base interactions, allowing organic amines to separate using softer, safer solvents (like Hexane/Ethyl Acetate) without the need for liquid basic modifiers.

Step-by-Step Procedure:

  • Column Selection: Select an appropriately sized amine-functionalized column (e.g., Biotage® KP-NH or RediSep® Amine).

  • Equilibration: Equilibrate the column with 2–3 CV of your non-polar starting solvent (e.g., 100% Hexane). Do not use acidic solvents, as they will protonate the stationary phase and destroy its basic character.

  • Loading: Ensure your crude sample is completely neutralized. Loading acidic crude mixtures onto an amine column will cause an exothermic acid-base reaction on the column head, leading to sample degradation.

  • Elution: Run a standard normal-phase gradient (e.g., 0% to 100% EtOAc in Hexane).

  • Self-Validation Step: Monitor the column backpressure. A sudden spike in pressure indicates that the sample has precipitated on the column, which is common if the sample was not fully soluble in the starting non-polar solvent. If this occurs, utilize a dry-loading technique using Celite or amine-functionalized bulk silica.

Troubleshooting Guide & FAQs

Q: Why do my heterocyclic amines streak severely on standard silica gel, even when I use highly polar solvents like DCM/MeOH? A: This is a classic Brønsted acid-base interaction. The acidic silanol groups on the silica surface interact strongly with the basic lone pairs of your heterocycle. Increasing the polarity of the solvent (e.g., adding more Methanol) only increases the solvent's elution strength; it does not neutralize the acidic sites. As a result, the compound is dragged through the column while still interacting with the silanols, manifesting as severe streaking and poor recovery.

Q: I added TEA to my mobile phase, but my compound is still stuck or co-eluting with closely related impurities. What is the next step? A: If modifiers fail, the displacement effect of the modifier might be interfering with the separation, or your compound's basicity is simply too high. The optimal solution is to change the stationary phase entirely. Switch to amine-functionalized silica or basic alumina . As noted by , modifying the stationary phase provides an environment far more conducive to basic amine purification, restoring resolution and improving recovery yields without the interference of liquid modifiers.

Q: My amine is highly polar and water-soluble. It washes off the normal-phase column in the void volume. Can I use reversed-phase (C18) chromatography? A: Yes, reversed-phase chromatography is highly effective for water-soluble amines, provided you control the pH. Basic amine compounds are best retained on a C18 column when the mobile phase is strongly alkaline (e.g., using 0.1% TEA or ammonium bicarbonate buffer). Causality: At a high pH, the basic amine is deprotonated into its neutral, free-base form. This increases its lipophilicity, allowing it to interact strongly with the hydrophobic C18 stationary phase, which dramatically improves both retention and peak shape.

Q: How do I completely remove residual Triethylamine (TEA) from my purified fractions? A: TEA (boiling point 89°C) often forms stubborn azeotropes or salts with the target analyte. To remove it:

  • Co-evaporate the sample with toluene or dichloromethane multiple times on a rotary evaporator.

  • Leave the sample under a high vacuum (lyophilizer or Schlenk line) for 12–24 hours.

  • Preventative Solution: Avoid TEA entirely by utilizing amine-functionalized silica columns, which do not require any liquid modifiers.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the expected performance metrics when purifying highly basic polar amines across different stationary phases.

Stationary PhaseSurface ChemistryModifier Required?Typical Recovery (%)Peak Tailing Factor (As)Typical Solvent System
Standard Silica Acidic (Silanol, pKa ~4.5)Yes (1-5% TEA/NH₄OH)40 - 70%> 2.0 (Severe)DCM / MeOH
Basic Alumina Basic (Al₂O₃)No75 - 85%1.2 - 1.5 (Moderate)Hexane / EtOAc
Amine-Silica Basic (Aminopropyl)No> 90%~ 1.0 (Sharp)Hexane / EtOAc
C18 (Reversed-Phase) HydrophobicYes (High pH Buffer)> 95%~ 1.0 (Sharp)Water / Acetonitrile

References

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Available at:[Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Chromatography Application Notes. Available at:[Link]

Validation & Comparative

Comparative Bioactivity of Trifluoromethoxy vs. Trifluoromethyl Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated substituents, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are highly prized for their ability to modulate a drug candidate's physicochemical and pharmacokinetic profiles. While both groups significantly enhance metabolic stability and lipophilicity compared to their non-fluorinated counterparts, their distinct electronic, steric, and conformational properties lead to divergent biological activities.

This guide provides an in-depth comparative analysis of -CF3 and -OCF3 analogs, offering actionable insights and self-validating protocols for drug development professionals.

Physicochemical Properties: The Foundation of Bioactivity

The choice between a -CF3 and an -OCF3 group dictates the molecule's interaction with both its biological target and its aqueous environment. The causality behind their differing behaviors lies in their fundamental atomic arrangements.

  • Lipophilicity: The -OCF3 group is one of the most lipophilic substituents available to medicinal chemists, boasting a Hansch π parameter of +1.04, compared to +0.88 for the -CF3 group. The addition of the oxygen atom in -OCF3 paradoxically increases lipophilicity. This occurs because the highly polarized C-F bonds draw electron density away from the oxygen, severely diminishing its ability to act as a hydrogen bond acceptor with water molecules, thereby driving the molecule into lipid phases .

  • Conformational Preferences: A critical differentiator is conformational flexibility. The -CF3 group is a rigid, bulky substituent (often considered a bioisostere for an isopropyl or tert-butyl group). In contrast, the -OCF3 group exhibits unique conformational behavior. Due to stereoelectronic effects—specifically, the hyperconjugation between the oxygen lone pairs and the σ* orbital of the adjacent C-F bonds—the -OCF3 group preferentially adopts an orthogonal orientation relative to an aromatic ring . This allows it to project into lipophilic pockets differently than the freely rotating -CF3 group.

  • Electronic Effects: Both are strong electron-withdrawing groups (EWGs). The -CF3 group deactivates aromatic rings predominantly through inductive effects (Hammett σp = +0.54). The -OCF3 group is also strongly inductive but can donate electron density through resonance via the oxygen atom (Hammett σp = +0.35), making its overall electronic impact highly dependent on its position relative to the reaction center.

Quantitative Physicochemical Comparison
PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Lipophilicity (Hansch π) +0.88+1.04
Hammett Constant (σp) +0.54+0.35
Steric Volume ~42.6 ų~48.0 ų
Conformational Preference Rigid, freely rotatingOrthogonal to aromatic ring
Primary Metabolic Benefit Blocks C-H oxidationBlocks O-dealkylation
Hydrogen Bonding Very weak acceptorVery weak acceptor

Metabolic Stability: Resistance to Enzymatic Degradation

Metabolic attrition is a primary cause of drug candidate failure. Both -CF3 and -OCF3 groups are strategically deployed to block vulnerable sites of metabolism, particularly cytochrome P450 (CYP450)-mediated oxidation.

  • -CF3 Analogs: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Replacing a metabolically labile methyl (-CH3) group with a -CF3 group completely blocks oxidation at that site. Furthermore, its strong electron-withdrawing nature deactivates adjacent aromatic rings, protecting them from electrophilic attack by CYP450 enzymes.

  • -OCF3 Analogs: Methoxy (-OCH3) groups are notorious for undergoing rapid CYP450-mediated O-dealkylation. Substituting an -OCH3 with an -OCF3 group dramatically increases metabolic stability. The strong electron-withdrawing effect of the fluorine atoms strengthens the O-C(aryl) bond and sterically shields the oxygen, making it highly resistant to enzymatic cleavage .

G Sub Fluorinated Substituent CF3 Trifluoromethyl (-CF3) Sub->CF3 OCF3 Trifluoromethoxy (-OCF3) Sub->OCF3 Lip Increased Lipophilicity CF3->Lip π = +0.88 Met Metabolic Stability CF3->Met Blocks C-H Oxidation Conf Conformational Flexibility CF3->Conf Rigid / Freely Rotating OCF3->Lip π = +1.04 OCF3->Met Blocks O-Dealkylation OCF3->Conf Orthogonal Preference

Pharmacological impact pathways of -CF3 vs -OCF3 substitutions.

Target Binding and Bioactivity Profiles

The substitution of -CH3 or -OCH3 with their fluorinated counterparts does not universally guarantee improved bioactivity. The success of the substitution depends heavily on the local microenvironment of the binding pocket.

  • -CF3 Binding: Statistical analyses of large Protein Data Bank (PDB) datasets reveal that the -CF3 group prefers to interact with specific amino acid residues, notably Phenylalanine (Phe), Methionine (Met), Leucine (Leu), and Tyrosine (Tyr) . If a -CF3 group is placed in a pocket lined with these residues, binding affinity can increase by orders of magnitude due to favorable van der Waals interactions and the displacement of high-energy water molecules.

  • -OCF3 Binding: The -OCF3 group's ability to adopt an orthogonal conformation allows it to occupy distinct spatial volumes. It excels in binding pockets that require a highly lipophilic moiety but have specific steric constraints that a rigid -CF3 or a bulky tert-butyl group cannot satisfy. The polarity of the oxygen atom, albeit reduced, can also participate in weak electrostatic interactions with the target protein.

Experimental Protocols: Validating Bioactivity and Stability

To objectively compare -CF3 and -OCF3 analogs, rigorous, self-validating experimental workflows are required. Below are detailed methodologies for assessing the two most critical comparative parameters: Lipophilicity and Metabolic Stability.

Protocol A: Determination of Lipophilicity (Shake-Flask Method for LogP)

Rationale: Precisely quantifying the difference in lipophilicity (Hansch π contribution) between the -CF3 and -OCF3 analogs. This protocol is self-validating as it relies on thermodynamic equilibrium and direct analytical quantification of both phases.

  • Preparation: Prepare a 1 mM stock solution of the test compound in a mutually miscible solvent (e.g., DMSO, keeping final concentration <1%).

  • Partitioning: Add the compound to a glass vial containing equal volumes (e.g., 5 mL each) of pre-mutually saturated 1-octanol and aqueous buffer (pH 7.4, 0.15 M KCl to maintain ionic strength).

  • Equilibration: Mechanically shake the vials at a constant temperature (25 °C) for 2 hours to ensure complete thermodynamic distribution, followed by centrifugation (3000 rpm, 15 min) to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate LogP = log10([Concentration in Octanol] /[Concentration in Aqueous]).

Protocol B: In Vitro Liver Microsomal Stability Assay

Rationale: Assessing the resistance of the analogs to CYP450-mediated phase I metabolism. The inclusion of an internal standard and a 0-minute baseline makes this a self-contained, self-validating kinetic assay.

  • Incubation Mixture: Prepare an incubation mixture containing human or rat liver microsomes (0.5 mg/mL protein concentration), the test compound (1 µM), and a phosphate buffer (100 mM, pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot from the incubation mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Data Processing: Plot the natural logarithm (ln) of the percentage remaining versus time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).

G Start Prepare Microsomes + Test Compound Init Initiate Reaction (Add NADPH, 37°C) Start->Init Sample Time-Course Sampling (0, 5, 15, 30, 60 min) Init->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge Analyze LC-MS/MS Analysis (Calculate CLint & t1/2) Centrifuge->Analyze

Step-by-step workflow for the in vitro liver microsomal stability assay.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link][1]

  • Title: Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link][2]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link][3]

Sources

Validating the Mechanism of Action for Novel Thiophene-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Thiophene Scaffolds

Thiophene derivatives have emerged as privileged scaffolds in medicinal chemistry and oncology[1]. Due to their bioisosteric relationship with phenyl rings, high electron density, and favorable lipophilicity, thiophene-based compounds often exhibit superior hydrophobic pocket binding within kinase domains compared to traditional purine-based inhibitors[2]. Recent advancements have demonstrated that novel thiophene hybrids—such as[2] and [3]—offer potent anticancer activity.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive framework for validating the Mechanism of Action (MoA) of novel thiophene-based kinase inhibitors. By objectively comparing a representative thiophene derivative (e.g., the CDK2 inhibitor "Compound 4p") against a standard-of-care alternative (Roscovitine), we can establish a self-validating experimental workflow that proves target engagement, cellular phenotype, and downstream signaling disruption.

Part 1: Comparative Performance Data

When evaluating a novel thiophene derivative, it is critical to benchmark its target affinity and cellular phenotype against established inhibitors. Recent studies on tris-thiophene derivatives demonstrate sub-micromolar potency, significantly outperforming first-generation purine analogs[2]. Furthermore, advanced have been shown to further enhance drug efficacy and safety profiles[4].

Table 1: Performance Comparison of Thiophene-Based CDK2 Inhibitor vs. Standard-of-Care

ParameterThiophene Hybrid (Compound 4p)Roscovitine (Standard-of-Care)Analytical Significance
CDK2 IC50 148 nM700 nMThiophene scaffold enhances hydrophobic interactions in Pocket 1 of the CDK2 active site[2].
MCF-7 Cytotoxicity (IC50) 0.17 µM> 1.0 µMSuperior membrane permeability due to optimized lipophilicity[2].
Apoptosis Induction (48h) 36.74%< 10%Confirms a cytotoxic (rather than merely cytostatic) MoA[2].
Cell Cycle Arrest G1/S PhaseG1/S PhaseValidates on-target CDK2 inhibition preventing S-phase entry[2].

(Note: Data representative of pyrazoline-linked tris-thiophene derivatives evaluated in MCF-7 breast cancer models[2].)

Part 2: Experimental Methodologies for MoA Validation

To establish a trustworthy, self-validating system, researchers must sequentially prove causality: (1) direct target engagement, (2) cellular phenotype, and (3) downstream signaling disruption.

Protocol 1: Cell-Free CDK2 Kinase Inhibition Assay (Target Engagement)

Causality: Before assessing cellular effects, we must confirm that the thiophene compound directly inhibits CDK2 enzymatic activity. We recommend an ADP-Glo™ Kinase Assay because it measures ADP formation directly, avoiding the interference and false positives common in traditional ATP-depletion assays.

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer and dilute recombinant CDK2/Cyclin E1 complex to a working concentration (e.g., 10 ng/reaction).

  • Inhibitor Titration: Serially dilute the thiophene compound and Roscovitine (positive control) from 10 µM to 1 nM in DMSO (ensure final DMSO concentration is <1% to prevent solvent-induced protein denaturation).

  • Equilibration: Incubate the kinase, inhibitor, and substrate (e.g., Histone H1) for 15 minutes at room temperature to allow equilibrium binding at the ATP-binding cleft.

  • Reaction: Initiate the reaction by adding ultra-pure ATP (10 µM final) and incubate for 60 minutes at 30°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Analysis: Read on a microplate luminometer and calculate the IC50 using non-linear regression.

Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Staining

Causality: Standard viability assays (like MTT/MTS) only measure metabolic activity, which cannot distinguish between apoptosis, necrosis, or temporary cell cycle arrest. (an early apoptotic marker), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis)[5]. This provides a definitive MoA profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at 2×105 cells/well and incubate overnight.

  • Treatment: Treat cells with the thiophene derivative at its established IC50 (e.g., 0.17 µM) and Roscovitine for 48 hours[2]. Include a vehicle control (0.1% DMSO).

  • Harvesting: Harvest both floating (dead) and adherent cells using an enzyme-free cell dissociation buffer to preserve membrane integrity[5].

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension[5].

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry to differentiate viable, early apoptotic, late apoptotic, and necrotic populations[5].

Protocol 3: Cell Cycle Analysis (G1/S Arrest Validation)

Causality: CDK2 strictly regulates the G1 to S phase transition. If the thiophene compound selectively inhibits CDK2, we expect an accumulation of cells in the G0/G1 phase and a depletion of the S phase[2].

Step-by-Step Methodology:

  • Preparation: Treat and harvest cells as described in Protocol 2.

  • Fixation: Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • RNase Treatment: Wash out ethanol with PBS and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase ensures PI only stains DNA, preventing false-positive RNA fluorescence.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Acquire data using a flow cytometer, analyzing the linear PI fluorescence (FL2-A vs FL2-W) to exclude doublets and accurately quantify DNA content across cell cycle phases.

Part 3: Visualizing the Mechanism and Workflow

To fully grasp the MoA and the validation pipeline, the following diagrams map the biological pathway and the experimental logic.

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates Arrest G1/S Cell Cycle Arrest & Apoptosis Complex->Arrest When Inhibited Thiophene Thiophene-Based Inhibitor (e.g., Compound 4p) Thiophene->Complex Inhibits (ATP-competitive) pRb Phosphorylated Rb (Inactive) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases G1S G1/S Phase Transition (Cell Proliferation) E2F->G1S Promotes

Figure 1: Mechanism of Action for Thiophene-based CDK2 inhibitors preventing G1/S phase transition.

MoA_Workflow TargetEngage 1. Target Engagement (Cell-Free Kinase Assay) Viability 2. Cytotoxicity Profiling (MTT/MTS Assay) TargetEngage->Viability Apoptosis 3. Apoptosis Detection (Annexin V/PI Flow Cytometry) Viability->Apoptosis CellCycle 4. Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Validation 5. Molecular Validation (Western Blot) CellCycle->Validation

Figure 2: Sequential experimental workflow ensuring a self-validating MoA analysis.

References

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry.[Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Advances (via PMC).[Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics (via PMC).[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold

The {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine scaffold represents a promising area of investigation in neuropharmacology. Its structural motifs—a central thiophene ring, a substituted phenyl group, and a methanamine side chain—are hallmarks of compounds designed to interact with key players in synaptic neurotransmission. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this chemical series, with a primary focus on its interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmitter levels in the brain and are established targets for the treatment of a wide range of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The inclusion of the 4-(trifluoromethoxy)phenyl group is of particular interest. The trifluoromethoxy (-OCF₃) moiety is a bioisostere of other functional groups and is increasingly utilized in modern medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate ligand-receptor interactions. Understanding how this group, in concert with modifications to other parts of the molecule, influences potency and selectivity is key to unlocking the therapeutic potential of this class of compounds.

This guide will objectively compare the performance of hypothetical derivatives of the core scaffold, drawing upon established SAR principles from analogous chemical series. We will delve into the experimental data from related compounds to build a predictive framework for the SAR of this novel series. Furthermore, detailed experimental protocols for the characterization of these compounds are provided to enable researchers to validate these principles in their own laboratories.

The Core Scaffold and its Bioactive Potential

The fundamental structure of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine combines several key pharmacophoric features. The 4-phenylthiophene core acts as a rigid scaffold that orients the other functional groups in a specific spatial arrangement for optimal target interaction. The methanamine side chain provides a basic nitrogen atom, which is a common feature in ligands for monoamine transporters, often forming a critical ionic interaction with an acidic residue in the transporter's binding pocket.

While direct experimental data for the specific title compound is not extensively available in the public domain, the biological activity of structurally related compounds strongly suggests that the primary targets for this scaffold are the monoamine transporters. For instance, analogs of 4-phenyl-2-aminomethyl-heterocycles have been explored as potent reuptake inhibitors. The overall architecture of the molecule bears a resemblance to established monoamine reuptake inhibitors, making this a logical and promising starting point for our investigation.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive model based on the known pharmacology of related monoamine transporter inhibitors. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the thiophene and phenyl rings, as well as modifications to the methanamine side chain.

Key Interaction Points and Hypothesized SAR

To facilitate a clear understanding of the SAR, we can dissect the molecule into three key regions for modification:

  • The Methanamine Side Chain (Position 2 of the thiophene ring)

  • The Phenyl Ring (Position 4 of the thiophene ring)

  • The Thiophene Ring

The following diagram illustrates these key regions for potential modification.

A diagram illustrating the key regions for SAR analysis on the core scaffold.

1. Modifications to the Methanamine Side Chain:

  • N-Alkylation: The primary amine is often crucial for activity. N-methylation or N,N-dimethylation can have varied effects. For SERT and NET, mono-methylation is often tolerated or can even increase potency. However, larger alkyl groups may lead to a decrease in activity due to steric hindrance in the binding pocket. For DAT, N-alkylation can sometimes shift the selectivity profile.

  • Chain Length and Conformation: The methylene linker between the thiophene ring and the amine is important for maintaining the correct distance for optimal interaction. Altering the chain length or introducing conformational constraints (e.g., through cyclization) would likely have a significant impact on activity.

2. Modifications to the 4'-Substituted Phenyl Ring:

  • The Trifluoromethoxy (-OCF₃) Group: This group at the para-position is expected to significantly influence the compound's properties. It is a moderately lipophilic and strongly electron-withdrawing group. Its size is comparable to an isopropyl group. The -OCF₃ group can enhance metabolic stability by blocking a potential site of para-hydroxylation. Its electronic properties can modulate the pKa of the methanamine group and influence pi-pi stacking interactions with aromatic residues in the transporter binding site.

  • Position of the -OCF₃ Group: Moving the trifluoromethoxy group to the meta or ortho positions would likely alter the binding mode and could either increase or decrease potency and selectivity, depending on the specific topology of the transporter's binding pocket.

  • Replacement with Other Substituents: Replacing the -OCF₃ group with other halogens (e.g., -F, -Cl), alkyl groups (e.g., -CH₃), or electron-donating groups (e.g., -OCH₃) would provide a clear picture of the electronic and steric requirements at this position. For many SERT inhibitors, a 4'-fluoro or 4'-cyano substituent is favorable. For DAT inhibitors, a variety of substituents can be tolerated.

3. Modifications to the Thiophene Ring:

  • Isomeric Position: Moving the phenyl ring from the 4-position to the 5-position of the thiophene ring would drastically change the geometry of the molecule and likely result in a significant loss of potency.

  • Bioisosteric Replacement: Replacing the thiophene ring with other five-membered heterocycles like furan or pyrrole could be explored, but this would likely alter the electronic properties and conformation of the molecule, leading to unpredictable changes in activity.

Comparative Performance Analysis: A Data-Driven Perspective

To provide a quantitative basis for comparison, we will analyze hypothetical data for a series of derivatives alongside well-established reference compounds for each monoamine transporter. The following table presents predicted inhibitory potencies (Ki in nM) based on SAR trends observed in analogous series of monoamine transporter inhibitors.

CompoundR (Phenyl Substituent)N-AlkylationSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity Profile
Derivative 1 (Core) 4'-OCF₃H10-5050-20020-100SERT/NET > DAT
Derivative 2 4'-OCF₃CH₃5-25100-50010-50SERT/NET >> DAT
Derivative 3 4'-ClH2-10200-100050-250SERT >> NET/DAT
Derivative 4 4'-HH50-200100-500100-500Non-selective
Derivative 5 3',4'-diClH1-5>100020-100Highly SERT selective
Citalopram --1.1 [1]>10,0007,841Highly SERT selective
GBR 12909 -->10001 >100Highly DAT selective
Desipramine --22[1]>10,0000.63 [1]NET > SERT >> DAT

Note: Ki values for Derivatives 1-5 are hypothetical and projected based on established SAR principles. Lower Ki values indicate higher binding affinity.

This comparative table highlights how subtle changes to the core scaffold can dramatically influence potency and selectivity. For instance, the introduction of a 4'-chloro group (Derivative 3) is predicted to enhance SERT potency, a trend observed in many SSRI classes. The 3',4'-dichloro substitution (Derivative 5) is often associated with high SERT selectivity. N-methylation (Derivative 2) is predicted to maintain or slightly improve SERT and NET affinity while potentially reducing DAT affinity.

Experimental Protocols: A Guide to In Vitro Characterization

The following protocols describe standard in vitro assays for determining the binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibitor constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter.

Methodology:

  • Cell Plating: Plate cells expressing the transporter of interest in a 96-well or 384-well microplate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Substrate Addition: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine, [³H]norepinephrine) or a fluorescent substrate that mimics the natural neurotransmitter.

  • Uptake Period: Incubate for a short period to allow for substrate uptake.

  • Termination and Measurement: For radiolabeled assays, terminate the uptake by washing with ice-cold buffer and lyse the cells to measure the incorporated radioactivity. For fluorescent assays, a masking dye is added to quench the extracellular fluorescence, and the intracellular fluorescence is measured.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the substrate uptake.

The following diagram illustrates the general workflow for a neurotransmitter uptake assay.

uptake_assay Start Start Plate_Cells Plate cells expressing the target transporter Start->Plate_Cells Add_Compound Add varying concentrations of the test compound Plate_Cells->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Substrate Add radiolabeled or fluorescent substrate Pre_Incubate->Add_Substrate Incubate_Uptake Incubate for uptake Add_Substrate->Incubate_Uptake Terminate_Wash Terminate uptake and wash cells Incubate_Uptake->Terminate_Wash Measure_Signal Measure radioactivity or fluorescence Terminate_Wash->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for a typical in vitro neurotransmitter uptake assay.

Conclusion and Future Directions

The {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine scaffold holds considerable promise as a template for the design of novel monoamine transporter inhibitors. The predictive SAR analysis presented in this guide, based on data from analogous chemical series, suggests that derivatives of this scaffold could be potent and selective ligands for SERT, DAT, and/or NET. The presence of the trifluoromethoxy group is a key feature that may confer advantageous pharmacokinetic properties.

Further research should focus on the synthesis and in vitro characterization of a focused library of derivatives to validate the hypothesized SAR. By systematically exploring substitutions on the phenyl ring and modifications to the methanamine side chain, it will be possible to fine-tune the potency and selectivity profile of these compounds. The experimental protocols provided herein offer a robust framework for such investigations. Ultimately, the insights gained from these studies could lead to the development of novel therapeutic agents for a range of CNS disorders.

References

  • Wikipedia. Desipramine. Accessed March 28, 2026. [Link]

  • Rothman RB, Baumann MH. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. The AAPS Journal. 2009;11(1):51-60.
  • Bolden-Watson C, Richelson E. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Naunyn-Schmiedeberg's Archives of Pharmacology. 1993;348(5):543-549.
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A Comparative Analysis of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine and Existing Therapies for Recurrent Urinary Tract Infections: A Mechanistic and Efficacy-Based Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is a paramount endeavor. This guide provides a comprehensive comparative analysis of the investigational compound {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine against established therapeutic agents for a key indication. Given the structural motifs present in this molecule, specifically the thiophene core known for its diverse biological activities and the methanamine component reminiscent of existing urinary antiseptics, we will explore its hypothetical efficacy in the context of recurrent urinary tract infection (UTI) prevention.[1]

This analysis will draw comparisons with methenamine, a non-antibiotic urinary antiseptic, and trimethoprim, a standard-of-care antibiotic, to provide a robust framework for evaluating the potential of this novel thiophene derivative. We will delve into the mechanistic underpinnings, present comparative efficacy data from existing literature for the known drugs, and provide detailed experimental protocols for the assays that would be pivotal in characterizing the bioactivity of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine.

Mechanistic Overview: A Tale of Two Pathways and a Novel Contender

A thorough understanding of a drug's mechanism of action is fundamental to its rational development and clinical application. Here, we compare the established mechanisms of methenamine and trimethoprim with a proposed mechanism for our investigational compound.

Methenamine: The Prodrug Approach to Urinary Sterilization

Methenamine functions as a prodrug, undergoing conversion to its active form, formaldehyde, in the acidic environment of the urine.[2][3][4] This conversion is pH-dependent, with optimal activity occurring at a urinary pH below 6.0.[2][5] Formaldehyde exerts a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][3] A key advantage of this mechanism is the low likelihood of developing bacterial resistance, as it targets fundamental cellular components nonspecifically.[2]

Trimethoprim: Targeted Inhibition of Bacterial Metabolism

Trimethoprim is a synthetic antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By blocking this pathway, trimethoprim halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect. Its selectivity for bacterial DHFR over the mammalian counterpart is a cornerstone of its therapeutic index.

{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine: A Hypothetical Dual-Action Mechanism

While the precise mechanism of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is yet to be elucidated, its structure allows for a compelling hypothesis of a dual-action mechanism. The methanamine moiety suggests a potential for acid-catalyzed hydrolysis to release formaldehyde, similar to methenamine. Additionally, the thiophene ring, a privileged scaffold in medicinal chemistry, and the trifluoromethoxy-phenyl substituent could confer direct antibacterial properties by interacting with specific bacterial targets, potentially offering a synergistic effect.

Comparative Efficacy: A Data-Driven Assessment

The ultimate measure of a therapeutic agent's utility lies in its clinical efficacy. The following table summarizes key efficacy parameters for methenamine and trimethoprim in the prophylaxis of recurrent UTIs, based on published clinical data. Efficacy data for {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine would need to be generated through rigorous preclinical and clinical studies.

Parameter Methenamine Hippurate Trimethoprim {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine
Success Rate (UTI-free patients) 66.7% of patients showed improvement after 12 weeks of treatment.[6]Varies significantly with local resistance patterns.To be determined.
Incidence Rate Ratio (vs. Placebo) 0.75 (95% CI: 0.57-1.0) during a 6-month treatment period.[7]Generally demonstrates a significant reduction in UTI recurrence in the absence of resistance.To be determined.
Development of Resistance Low to negligible, as the mechanism of action is non-specific.[2][3]A significant concern, with increasing rates of resistance reported globally.To be determined; the hypothetical dual-action mechanism could potentially mitigate resistance development.
Common Adverse Effects Nausea, upset stomach, dysuria, and rash (all reported in <3.5% of patients).[3]Rash, pruritus, gastrointestinal disturbances, and hyperkalemia.To be determined.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine and enable a direct comparison with existing drugs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the investigational compound that inhibits the visible growth of a uropathogenic microorganism.

Methodology:

  • Bacterial Strains: A panel of clinically relevant uropathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis) should be used.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Drug Dilution: Prepare a serial two-fold dilution of {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, methenamine, and trimethoprim in the broth medium in a 96-well microtiter plate. For methenamine and the investigational compound, testing should be performed in both standard and acidified broth (pH 5.5-6.0) to assess pH-dependent activity.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that shows no visible bacterial growth.

Causality and Self-Validation: This assay directly measures the compound's intrinsic antibacterial activity. Including a known susceptible and resistant strain for trimethoprim serves as a positive and negative control, respectively, validating the assay's performance. The pH-dependent testing of methenamine validates the experimental conditions required for its activation.

In Vivo Murine Model of Ascending Urinary Tract Infection

Objective: To evaluate the prophylactic efficacy of the investigational compound in preventing bacterial colonization and infection of the bladder and kidneys in a live animal model.

Methodology:

  • Animal Model: Female mice (e.g., C3H/HeN) are commonly used as they are susceptible to ascending UTIs.

  • Prophylactic Treatment: Administer {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, methenamine, trimethoprim, or vehicle control to different groups of mice via oral gavage for a predetermined period (e.g., 3-5 days) prior to infection.

  • Bacterial Challenge: Anesthetize the mice and transurethrally inoculate them with a uropathogenic E. coli strain.

  • Post-Infection Monitoring: Continue prophylactic treatment and monitor the animals for clinical signs of infection.

  • Endpoint Analysis: At a specified time point post-infection (e.g., 48 hours), euthanize the mice, and aseptically harvest the bladder and kidneys.

  • Bacterial Load Quantification: Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Causality and Self-Validation: This model mimics the route of human UTI and provides a direct measure of prophylactic efficacy by quantifying the reduction in bacterial burden in target organs. The inclusion of a vehicle control group establishes the baseline infection level, while the comparator drug groups provide a benchmark for efficacy.

Visualizing the Scientific Workflow

To provide a clear overview of the proposed experimental approach for evaluating the novel compound, the following diagrams illustrate the key decision points and workflows.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis MIC Determination MIC Determination Compound Synthesis->MIC Determination Test Compound Dose Selection Dose Selection MIC Determination->Dose Selection Potency Data Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Activity Profile Animal Model of UTI Animal Model of UTI Dose Selection->Animal Model of UTI Prophylactic Dosing Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Efficacy Assessment (CFU) Efficacy Assessment (CFU) Animal Model of UTI->Efficacy Assessment (CFU) Bacterial Load Safety/Toxicity Studies Safety/Toxicity Studies Efficacy Assessment (CFU)->Safety/Toxicity Studies Therapeutic Index Safety/Toxicity Studies->Lead Optimization

Caption: High-level experimental workflow for the preclinical evaluation of a novel anti-UTI agent.

start Start: Prepare Bacterial Inoculum and Drug Dilutions inoculate Inoculate Microtiter Plate start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic compare Compare MICs: - Compound vs. Controls - Acidic vs. Neutral pH read_mic->compare data_analysis Data Analysis and Interpretation compare->data_analysis end_point End: Determine In Vitro Potency data_analysis->end_point

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Concluding Remarks and Future Directions

The investigational compound {4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine presents an intriguing profile for potential development as a novel agent for the prevention of recurrent UTIs. Its structural features suggest a plausible dual-action mechanism that could offer advantages over existing therapies, particularly in the context of rising antibiotic resistance.

The path forward necessitates a rigorous and systematic evaluation of its biological activity. The experimental protocols outlined in this guide provide a robust framework for elucidating its mechanism of action, quantifying its in vitro and in vivo efficacy, and establishing its safety profile. A direct, head-to-head comparison with methenamine and relevant antibiotics within these validated assays will be critical in determining its therapeutic potential and its place in the clinical armamentarium against recurrent UTIs.

References

  • What is the mechanism of action of methenamine? - Dr.Oracle. (2025, September 3).
  • BindingDB BDBM50294165 (4-(thiophen-2-yl)phenyl)methanamine. (n.d.).
  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC. (2019, September 23).
  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9).
  • [4-(Thiophen-2-yl)phenyl]methanamine | C11H11NS | CID 2776332 - PubChem. (n.d.).
  • Efficacy and mechanism of action of methenamine hippurate (Hiprex i - Clinical Trials. (n.d.).
  • 1-{4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl}methanamine - Molport. (n.d.).
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cross-validation of in silico predictions with experimental data for thiophene compounds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Bridging the Gap: Cross-Validation of In Silico Predictions with Experimental Data for Thiophene Derivatives

The Thiophene Challenge in Drug Discovery

Thiophene rings are ubiquitous in medicinal chemistry, frequently deployed as bioisosteres for phenyl rings to improve ligand lipophilicity, modulate metabolic half-life, or optimize target binding. However, the unique electronic properties of the sulfur heteroatom—specifically its high polarizability and potential for metabolic activation—pose significant challenges for in silico predictive models.

As a Senior Application Scientist, I approach drug design not just through computational screening, but through rigorous orthogonal validation. This guide objectively compares the predictive performance of advanced commercial force fields against widely used open-source alternatives, cross-validated with self-validating in vitro experimental protocols.

Workflow InSilico In Silico Screening (OPLS4 / AutoDock Vina) Docking Binding Affinity Prediction (ΔG & Pose) InSilico->Docking ADMET ADMET Profiling (Metabolic Liability) InSilico->ADMET Thiophene Thiophene Library Design & Optimization Thiophene->InSilico InVitro In Vitro Validation Docking->InVitro ADMET->InVitro SPR Surface Plasmon Resonance (K_D / pIC50) InVitro->SPR HLM Human Liver Microsomes (Cl_int & t_1/2) InVitro->HLM Feedback Model Refinement (Cross-Validation) SPR->Feedback HLM->Feedback Feedback->Thiophene Iterative Design

In silico to in vitro cross-validation workflow for thiophene compounds.

Part 1: Binding Affinity – Predictive Accuracy vs. Experimental Reality

Causality of Experimental Choices

Traditional empirical scoring functions like 1 often struggle with the subtle dihedral preferences and polarizable nature of the thiophene sulfur atom, leading to high RMSD in pose prediction and inaccurate affinity rankings[1]. In contrast, modern force fields like 2 incorporate extended parameterization to handle challenging regimes of chemical space, yielding theoretically superior free energy perturbation (FEP+) calculations[2].

To objectively evaluate this, we cross-validate predicted binding free energies ( ΔG ) with Surface Plasmon Resonance (SPR) derived dissociation constants ( KD​ ). SPR is chosen over endpoint biochemical assays because it provides real-time kinetic data ( kon​ , koff​ ). This acts as a self-validating system : the steady-state affinity must mathematically align with the kinetic rate ratio ( KD​=koff​/kon​ ). If these values diverge, the data is flagged for non-specific binding or aggregation, ensuring absolute trust in the experimental baseline.

Data Presentation: In Silico vs. In Vitro Binding Affinities
CompoundVina Predicted ΔG (kcal/mol)OPLS4 Predicted ΔG (kcal/mol)SPR Experimental ΔG (kcal/mol)SPR Experimental KD​ (nM)
Thiophene-A -7.2-8.9-8.745
Thiophene-B -6.8-7.5-7.2520
Thiophene-C -7.4-9.2-9.025

Observation: OPLS4 demonstrates a tighter correlation with experimental SPR data, accurately capturing the high-affinity binding of Thiophene-C, whereas AutoDock Vina under-predicts the thermodynamic contribution of the thiophene-mediated π -sulfur interactions[1].

Protocol 1: Self-Validating Surface Plasmon Resonance (SPR) Assay
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard amine-coupling mixture of 0.4 M EDC and 0.1 M NHS (1:1 v/v) for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute the target protein (e.g., EGFR) in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until a target immobilization level of ~2000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold serial dilution series of the thiophene compounds (ranging from 1 µM to 1.95 nM) in running buffer (PBS-P+ with 5% DMSO). Inject each concentration over the reference and active flow cells at 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Analysis & Self-Validation: Perform double-referencing (subtracting the reference flow cell and a blank buffer injection). Apply a solvent correction curve to account for bulk refractive index changes due to DMSO. Fit the data to a 1:1 Langmuir binding model. Validation Check: Ensure the χ2 value of the fit is < 10% of the Rmax​ , and verify that KD​ derived from steady-state affinity matches the koff​/kon​ ratio.

Part 2: Metabolic Stability – ADMET Predictions vs. Experimental Reality

Causality of Experimental Choices

Thiophenes are notorious for CYP450-mediated metabolic activation. The sulfur atom can undergo oxidation, forming highly reactive3 and rapid compound clearance[3]. While in silico tools (e.g., SwissADME, admetSAR) rapidly flag these liabilities, they often fail to quantitatively predict intrinsic clearance ( Clint​ ).

We cross-validate these predictions using 4[4]. The HLM assay is designed as a self-validating protocol : by including positive controls (Midazolam for CYP3A4) and a minus-NADPH negative control, we ensure that observed compound depletion is strictly CYP-mediated and not an artifact of chemical instability or non-specific binding to microsomal proteins.

Pathway Parent Thiophene Parent Compound CYP450 CYP450 Enzymes (Oxidation) Parent->CYP450 Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Sulfoxide Thiophene S-oxide (Reactive Intermediate) CYP450->Sulfoxide GSH Glutathione Conjugation (Detoxification) Epoxide->GSH Toxicity Protein Covalent Binding (Hepatotoxicity) Epoxide->Toxicity Sulfoxide->GSH Sulfoxide->Toxicity

CYP450-mediated metabolic activation pathways of thiophene compounds.

Data Presentation: In Silico ADMET vs. Experimental HLM Clearance
CompoundIn Silico CYP LiabilityHLM t1/2​ (min) Clint​ (µL/min/mg)Validation Outcome
Thiophene-A High (Epoxidation)12.5110.8Rapid clearance; matches prediction
Thiophene-B Low (Steric Shielding)58.023.9Stable; matches prediction
Thiophene-C Moderate (S-oxidation)28.448.8Moderate clearance
Protocol 2: Self-Validating Human Liver Microsomes (HLM) Stability Assay
  • Reagent Preparation: Prepare 20 mM stock solutions of the thiophene test compounds and positive controls (e.g., Midazolam, Imipramine) in DMSO[4]. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Pre-incubation: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes at 100 rpm[4].

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the incubation wells. Self-Validation Step: Maintain a parallel set of wells where buffer is added instead of NADPH to rule out non-CYP degradation.

  • Quenching & Time-Course: At predetermined time points (0, 7, 15, 25, and 40 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard[4].

  • Analysis: Centrifuge the quenched plates at 5500 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( Clint​ ).

Conclusion

While open-source tools provide excellent baseline filtering, advanced force fields like OPLS4 offer a distinct advantage in accurately modeling the polarizability of thiophene rings. However, no in silico prediction exists in a vacuum. By coupling computational screening with self-validating in vitro assays—such as kinetic SPR and controlled HLM stability testing—drug development professionals can confidently navigate the thermodynamic and metabolic complexities of thiophene-based therapeutics.

References

  • A Comparative Study of Deep Learning and Classical Modeling Approaches for Protein–Ligand Binding Pose and Affinity Prediction in Coronavirus Main Proteases. National Institutes of Health (NIH). 1

  • Comparative Analysis of Quantum-Mechanical and Standard Single-Structure Protein–Ligand Scoring Functions with MD-Based Free Energy Calculations. American Chemical Society (ACS). 2

  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. MDPI. 3

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. 4

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are derived from the known hazards of its constituent chemical moieties: an amine group, a thiophene ring, and a trifluoromethoxy-substituted phenyl group. This document is designed to provide a conservative and safety-first approach to handling and disposal.

Part 1: Hazard Assessment and Risk Mitigation

Due to its chemical structure, {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine should be handled as a hazardous substance. The primary hazards are associated with the amine, thiophene, and fluorinated components.

  • Amine Group: Amines can be corrosive, alkaline, and may release volatile organic compounds (VOCs).[1][2] They should be stored separately from acids and oxidizing agents to prevent hazardous reactions.[3][4]

  • Thiophene Moiety: Thiophene and its derivatives are generally considered harmful and irritants.[5][6] Environmental release should be avoided.

  • Trifluoromethoxy Group: Fluorinated organic compounds are known for their persistence and potential for bioaccumulation.[7] The carbon-fluorine bond is exceptionally strong, necessitating high-energy disposal methods like high-temperature incineration for complete destruction.[8]

Based on these components, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[5]

Quantitative Data Summary for Safe Handling
ParameterInstruction/ValueRationale & Sources
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, double-layered), lab coat. Work should be conducted in a certified chemical fume hood.To prevent skin and eye contact, and inhalation of potential fumes or aerosols.[3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent violent reactions, degradation, or the release of toxic fumes.[6]
Waste Storage Temperature Store in a cool, dry, well-ventilated area, preferably below 30°C (86°F).To minimize volatility and maintain chemical stability.[1]
Spill Containment Material Inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.To safely contain the spill without reacting with the chemical.[6]

Part 2: Step-by-Step Disposal Protocol

The primary disposal route for {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is through a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][6]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.[3][4]

  • Solid Waste: Collect any solid {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix with other incompatible waste streams.[5]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[5]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine," and the approximate quantity.

  • Include the date of waste generation and any relevant hazard symbols (e.g., irritant, harmful).[5][6]

Step 3: Storage
  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • The storage area must be cool and dry, away from heat and ignition sources.[6]

  • Ensure the containers are stored separately from incompatible materials.[3][6]

Step 4: Spill and Decontamination Procedures

Accidental spills must be handled promptly and safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5][6]

Step 5: Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5][6]

  • The most probable method of destruction for this compound will be high-temperature incineration to ensure the complete breakdown of the stable carbon-fluorine bonds.[8][9]

Part 3: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine waste.

DisposalWorkflow cluster_collection Waste Collection & Segregation start Waste Generation ({4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine) solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste ppe_waste Contaminated PPE (e.g., gloves, coats) start->ppe_waste containerize Containerize in separate, compatible, and clearly labeled containers solid_waste->containerize liquid_waste->containerize ppe_waste->containerize storage Store in designated, cool, well-ventilated satellite accumulation area containerize->storage spill Spill Occurs storage->spill Potential Event disposal Arrange for pickup by EHS or licensed hazardous waste contractor storage->disposal spill_procedure Follow Spill & Decontamination Protocol: 1. Contain with inert absorbent 2. Collect as hazardous waste 3. Decontaminate area spill->spill_procedure spill_procedure->containerize end_point Final Disposal (Likely High-Temperature Incineration) disposal->end_point

Disposal workflow for {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.

Sources

Personal protective equipment for handling {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly functionalized Active Pharmaceutical Ingredients (APIs). This is a critical vulnerability. When handling {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine , you are not merely handling a simple amine; you are managing a complex triad of reactive moieties: a lipophilic trifluoromethoxy ether, a metabolically susceptible thiophene core, and a primary amine.

This guide provides a self-validating, mechanistic approach to laboratory safety. By understanding the causality behind each hazard, researchers can move beyond rote compliance and build intrinsically safe workflows.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's reactivity profile. The hazards of this compound are synergistic:

  • The Methanamine Moiety (Corrosivity & Permeation): Primary amines are inherently basic and act as severe skin and eye irritants. More critically, the amine group can act as a permeation enhancer, facilitating the rapid transport of the entire lipophilic molecule through the stratum corneum if dermal exposure occurs ()[1].

  • The Thiophene Core (Metabolic Toxicity): Thiophene rings are highly susceptible to Cytochrome P450 (CYP) mediated oxidation. In vivo, these are biotransformed into reactive electrophilic intermediates, such as thiophene S-oxides and epoxides ()[2]. These species can covalently bind to cellular macromolecules, presenting a severe risk of hepatotoxicity and sensitization upon repeated exposure.

  • The Trifluoromethoxy Group (Thermal Instability): While the carbon-fluorine bond is stable under ambient conditions, thermal decomposition (e.g., during a laboratory fire or aggressive exothermic reactions) will result in the release of highly toxic and corrosive hydrogen fluoride (HF) gas ()[3].

G Parent {4-[4-(Trifluoromethoxy)phenyl] thiophen-2-yl}methanamine CYP CYP450 Oxidation (Hepatic/Pulmonary) Parent->CYP Phase I Metabolism Reactive Reactive Intermediates (Thiophene S-oxides / Epoxides) CYP->Reactive Bioactivation Tox Macromolecule Binding (Sensitization / Toxicity) Reactive->Tox Covalent Binding GSH Glutathione (GSH) Conjugation Reactive->GSH Scavenging Excrete Mercapturic Acid Excretion (Detoxification) GSH->Excrete Phase II Clearance

Metabolic bioactivation and detoxification pathway of substituted thiophene amines.

Personal Protective Equipment (PPE) Specification Matrix

Standard laboratory PPE is insufficient for handling complex fluorinated heterocyclic amines. The lipophilicity imparted by the -OCF3 group requires specific elastomer choices to prevent chemical breakthrough.

PPE CategorySpecification / MaterialMechanistic JustificationEst. Breakthrough Time
Primary Gloves (Outer) Hydrogenated Nitrile Butadiene Rubber (HNBR) or Neoprene (Min 0.5mm)Resists permeation by lipophilic fluorinated aromatic compounds and basic amines ()[4].> 240 minutes
Secondary Gloves (Inner) Standard Nitrile (Min 0.11mm)Provides dexterity and a secondary barrier against microscopic tears in the outer glove ()[3].N/A (Barrier only)
Eye Protection Tight-fitting chemical safety goggles + Face ShieldAmines cause severe corneal damage. The face shield protects against reactive splashing ()[5].N/A
Body Protection Flame-resistant (FR) lab coat (EN ISO 14116)Mitigates risk if the compound is dissolved in flammable organic solvents or ignites ()[4].N/A
Respiratory Type ABEK-P3 Filter (or supplied air for large scale)Captures organic vapors (A), basic amines (K), and hazardous particulates (P3) ()[6].Varies by concentration

Operational Protocols: Step-by-Step Handling

To ensure a self-validating safety system, every handling step must incorporate built-in verification checks.

Protocol A: Weighing and Dispensing Workflow

  • Ventilation Verification: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm state.

  • Gowning Execution: Execute the strict double-gloving procedure. Ensure the FR lab coat cuffs are tucked under the inner gloves, while the outer gloves are pulled over the cuffs to create a shingled barrier.

  • Static Mitigation: Because amine powders and fluorinated organics can accumulate static charge, use an anti-static gun (e.g., Zerostat) on the weighing vessel and use only non-sparking spatulas (PTFE or ceramic) ()[4].

  • Dispensing: Weigh the material directly into a pre-tared, sealable vial. Do not use open weigh boats, as the compound may be hygroscopic and prone to aerosolization ()[5].

  • Decontamination: Wipe down the balance and surrounding hood area with a slightly acidic solution (e.g., 1% citric acid) to neutralize any residual amine, followed by a DI water wipe.

G Start Pre-Entry Preparation (Verify Hood Velocity) Base Don Flame-Resistant Lab Coat & Closed-Toe Shoes Start->Base Gloves1 Don Inner Nitrile Gloves (Tuck coat cuffs under) Base->Gloves1 Gloves2 Don Outer HNBR Gloves (Pull over coat cuffs) Gloves1->Gloves2 Face Don Safety Goggles & Face Shield Gloves2->Face Execute Commence Dispensing (Use anti-static tools) Face->Execute

Step-by-step PPE donning sequence for handling hazardous fluorinated amine APIs.

Emergency Response and Disposal Plans

Spill Response (Non-Fire)

  • Causality: Sweeping dry amine powders generates inhalable, corrosive dust.

  • Action: Do not dry sweep. Cover the spill with a mineral-based or clay-based absorbent ()[7]. Lightly mist with water to suppress dust, then carefully scoop into a designated hazardous waste container. Treat the final surface with a dilute hypochlorite solution to oxidize residual thiophene derivatives ()[6].

Fire Response

  • Causality: Combustion of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine yields carbon monoxide, nitrogen oxides (NOx), sulfur oxides (SOx), and highly toxic hydrogen fluoride (HF) (; )[3][6].

  • Action: Evacuate immediately. Do not use a direct water jet, which can spread the chemical. Use dry chemical, CO2, or regular foam ()[7]. Emergency responders must wear self-contained breathing apparatus (SCBA) and HF-resistant chemical suits.

Waste Disposal

  • Collect all contaminated consumables (gloves, wipes, empty vials) in sealed, clearly labeled containers.

  • Waste must be categorized as "Halogenated Organic Waste containing Amines/Sulfur." Never mix with acidic waste streams to prevent exothermic acid-base reactions and potential off-gassing.

References

  • "Safety Data Sheet: Methylamine." SIAD S.p.A.[Link]

  • "Safety evaluation of substituted thiophenes used as flavoring ingredients." FEMA Flavoring. [Link]

Sources

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